molecular formula C10H16N2 B1505168 2-Methyl-2-(4-methylpyridin-2-yl)propan-1-amine CAS No. 1232432-61-9

2-Methyl-2-(4-methylpyridin-2-yl)propan-1-amine

Cat. No.: B1505168
CAS No.: 1232432-61-9
M. Wt: 164.25 g/mol
InChI Key: QILOPDWWESDMOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-2-(4-methylpyridin-2-yl)propan-1-amine is a useful research compound. Its molecular formula is C10H16N2 and its molecular weight is 164.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-methyl-2-(4-methylpyridin-2-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c1-8-4-5-12-9(6-8)10(2,3)7-11/h4-6H,7,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QILOPDWWESDMOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)C(C)(C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20704614
Record name 2-Methyl-2-(4-methylpyridin-2-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20704614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1232432-61-9
Record name 2-Methyl-2-(4-methylpyridin-2-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20704614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Methyl-2-(4-methylpyridin-2-yl)propan-1-amine molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Methyl-2-(4-methylpyridin-2-yl)propan-1-amine

Executive Summary

This technical guide provides a comprehensive scientific overview of the compound this compound. The document is structured to serve researchers, scientists, and professionals in drug development by detailing the molecule's core physicochemical properties, proposing a robust synthetic pathway, and outlining a rigorous analytical framework for its characterization and structural elucidation. By integrating established data with proven experimental methodologies, this guide aims to be an authoritative resource for the synthesis and analysis of this and related pyridine-based chemical entities.

Introduction to Substituted Pyridine Amines

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents. Its ability to act as a hydrogen bond acceptor and its modulation of a compound's physicochemical properties make it a cornerstone of modern drug design. When functionalized with amine-containing side chains, these molecules can engage with a wide array of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. This compound is a specific example of this class, featuring a neopentyl-like amine substituent on a picoline (methylpyridine) core. This guide provides the foundational chemical knowledge required to synthesize, purify, and characterize this compound, thereby enabling its exploration in research and development settings.

Molecular Profile and Physicochemical Properties

A precise understanding of a molecule's physical and chemical properties is fundamental to its application in experimental research. These parameters govern its solubility, reactivity, and potential for intermolecular interactions.

Chemical Structure: The molecule consists of a pyridine ring substituted at the 2-position with a 2-methylpropan-1-amine group and at the 4-position with a methyl group.

Table 1: Core Molecular Identifiers and Properties

Property Value Source
Molecular Formula C₁₀H₁₆N₂ PubChemLite[1]
Average Molecular Weight 164.25 g/mol Calculated
Monoisotopic Mass 164.13135 Da PubChemLite[1]
SMILES CC1=CC(=NC=C1)C(C)(C)CN PubChemLite[1]
InChIKey QILOPDWWESDMOL-UHFFFAOYSA-N PubChemLite[1]

| Predicted XlogP | 1.4 | PubChemLite[1] |

The positive XlogP value suggests a moderate degree of lipophilicity, a key parameter influencing a compound's pharmacokinetic profile.

Proposed Retrosynthetic and Forward Synthesis Pathway

While specific literature for the synthesis of this exact molecule is not publicly available, a reliable synthetic route can be designed based on well-established organometallic and nitrogen chemistry principles. The proposed pathway leverages commercially available starting materials and employs high-yielding, scalable reactions.

Retrosynthetic Analysis

The primary amine can be logically derived from the reduction of a nitrile group. This retrosynthetic step points to 2-(4-methylpyridin-2-yl)-2-methylpropanenitrile as a key intermediate. This nitrile can be formed through the nucleophilic addition of a propan-2-yl anion equivalent to 2-cyano-4-methylpyridine.

G Target This compound Nitrile 2-(4-Methylpyridin-2-yl)-2-methylpropanenitrile Target->Nitrile Nitrile Reduction (e.g., LiAlH₄, H₂/Ni) PyridineNitrile 2-Cyano-4-methylpyridine Nitrile->PyridineNitrile Nucleophilic Addition Reagent Isopropyl Grignard Reagent (or equivalent) Nitrile->Reagent

Caption: Retrosynthetic analysis for the target compound.

Proposed Forward Synthesis Protocol

This protocol details a two-step process starting from 2-cyano-4-methylpyridine.

Step 1: Synthesis of 2-(4-methylpyridin-2-yl)-2-methylpropanenitrile

  • Causality: This step involves a Grignard reaction. The highly nucleophilic carbon of the isopropylmagnesium chloride attacks the electrophilic carbon of the nitrile on the pyridine ring. An anhydrous, aprotic solvent like THF is critical to prevent quenching of the Grignard reagent. The reaction is performed at low temperature to control exothermicity and minimize side reactions.

  • Protocol:

    • To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add 2-cyano-4-methylpyridine (1.0 eq).

    • Dissolve the starting material in anhydrous tetrahydrofuran (THF, ~0.2 M).

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add isopropylmagnesium chloride (1.1 eq, 2.0 M solution in THF) dropwise over 30 minutes, maintaining the internal temperature below 5 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor progress by TLC or LC-MS.

    • Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure nitrile intermediate.

Step 2: Reduction to this compound

  • Causality: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines. The reaction is highly exothermic and reacts violently with water, necessitating strict anhydrous conditions and careful quenching.

  • Protocol:

    • In a separate flame-dried flask under nitrogen, suspend lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous THF.

    • Cool the suspension to 0 °C.

    • Dissolve the nitrile intermediate from Step 1 in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

    • After addition, slowly warm the reaction to room temperature and then heat to reflux for 3-5 hours, monitoring for the disappearance of the starting material.

    • Cool the reaction to 0 °C and quench sequentially by the dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).

    • Stir the resulting granular precipitate vigorously for 1 hour.

    • Filter the solid and wash thoroughly with THF or ethyl acetate.

    • Concentrate the filtrate under reduced pressure to yield the crude amine. Further purification can be achieved by distillation or crystallization if necessary.

Analytical Characterization and Structural Elucidation

Rigorous analytical chemistry is required to confirm the identity, structure, and purity of the synthesized compound. A combination of mass spectrometry and NMR spectroscopy provides a self-validating system for structural confirmation.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis Synthesis Proposed Synthesis Purification Column Chromatography Synthesis->Purification MS GC-MS Analysis (Molecular Weight) Purification->MS NMR 1H & 13C NMR (Structure & Connectivity) Purification->NMR Purity HPLC-UV/ELSD (Purity Assessment) MS->Purity NMR->Purity

Caption: Workflow for synthesis and analytical validation.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Objective: To confirm the molecular weight of the final compound and assess its volatility and preliminary purity. The mass spectrometer provides a mass-to-charge ratio (m/z) that corresponds to the molecular ion and its characteristic fragments.

  • Exemplary Protocol: An exemplary protocol can be adapted from established methods for similar amine compounds[2].

    • Sample Preparation: Prepare a 1 mg/mL solution of the amine in methanol or chloroform.

    • Instrument: Agilent GC-MS system (or equivalent).

    • Column: HP-5MS (30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Initial temperature of 80 °C, hold for 1 min, then ramp to 280 °C at 15 °C/min, and hold for 5 min.

    • MS Parameters: Electron Ionization (EI) mode at 70 eV. Scan range of 40-500 amu.

  • Expected Data: The analysis should reveal a molecular ion peak corresponding to the compound's molecular weight. Predicted m/z values for common adducts in electrospray ionization (a softer technique often used with LC-MS) are listed below.

Table 2: Predicted m/z for Common Adducts

Adduct Predicted m/z
[M+H]⁺ 165.13863
[M+Na]⁺ 187.12057
[M-H]⁻ 163.12407

Data sourced from PubChemLite predictions[1].

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To provide unambiguous confirmation of the molecular structure by mapping the ¹H and ¹³C atomic environments and their connectivity.

  • Expected ¹H NMR Signals (in CDCl₃, predicted):

    • Pyridine Protons: Three distinct signals in the aromatic region (~7.0-8.5 ppm), likely appearing as a doublet, a singlet (or narrow doublet), and another doublet, confirming the 2,4-substitution pattern.

    • C4-Methyl Group: A sharp singlet at ~2.3-2.5 ppm, integrating to 3 protons.

    • Methylene Group (CH₂): A singlet at ~2.8-3.0 ppm, integrating to 2 protons.

    • Amine Protons (NH₂): A broad singlet that can appear over a wide range (~1.5-3.0 ppm) and is D₂O exchangeable, integrating to 2 protons.

    • Gem-Dimethyl Groups: A sharp singlet at ~1.2-1.4 ppm, integrating to 6 protons.

  • Exemplary Protocol:

    • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

    • Instrument: 400 MHz NMR spectrometer (or higher).

    • Experiments: Acquire standard ¹H, ¹³C, and consider 2D experiments like COSY and HSQC for full structural assignment if necessary.

Potential Applications and Future Directions

As a novel chemical entity, this compound represents a valuable building block for discovery research. The structural motifs present—a substituted pyridine ring and a primary amine—are frequently utilized in the development of neurologically active agents and other therapeutic candidates. Future work should focus on:

  • Pharmacological Screening: Evaluating the compound against various biological targets to identify potential bioactivity.

  • Analogue Synthesis: Using the amine as a handle for further chemical modification to build a library of related compounds for structure-activity relationship (SAR) studies.

  • Physicochemical Profiling: Experimentally determining properties such as solubility, pKa, and metabolic stability to assess its drug-like potential.

Conclusion

This guide has established the foundational chemical knowledge for this compound, a compound of interest for chemical and pharmaceutical research. By detailing its molecular properties, providing a robust and logical synthetic strategy, and outlining a comprehensive analytical workflow, this document serves as a complete technical resource. The methodologies described are grounded in established chemical principles, ensuring that researchers can confidently synthesize and validate this molecule for further scientific exploration.

References

  • PubChemLite. This compound. [Link]

  • SWGDRUG.org. N-Methyl-1-(6-methylpyridin-2-yl)propan-2-amine Monograph. [Link]

Sources

2-Methyl-2-(4-methylpyridin-2-yl)propan-1-amine structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Methyl-2-(4-methylpyridin-2-yl)propan-1-amine

Abstract

This technical guide provides a comprehensive analysis of the chemical structure, properties, synthesis, and potential applications of this compound. The molecule incorporates a 4-methylpyridine ring, a sterically hindered quaternary carbon center, and a primary amine, creating a unique structural motif with potential significance in medicinal chemistry and materials science. This document details its structural components, predicted physicochemical properties, a plausible synthetic pathway with a step-by-step protocol, and methods for analytical characterization. The guide is intended for researchers and professionals in drug development and chemical synthesis, offering expert insights into the causality behind synthetic choices and analytical interpretation.

Introduction

Pyridine derivatives are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous therapeutic agents.[1] Their ability to act as hydrogen bond acceptors and their versatile substitution patterns make them privileged structures in drug design. This compound (a novel compound for which limited public data exists) presents an intriguing combination of features. It combines the aromatic, basic pyridine nucleus with a bulky, non-planar side chain containing a primary amine. This primary amine offers a reactive handle for further derivatization, while the gem-dimethyl group creates significant steric hindrance around the C2 position of the pyridine ring, which can profoundly influence its binding to biological targets and its metabolic stability. This guide aims to deconstruct its molecular architecture to inform future research and development.

Chemical Identity and Properties

A thorough understanding of a molecule begins with its fundamental identity and physicochemical characteristics.

Nomenclature and Structure
  • IUPAC Name: this compound[2]

  • Molecular Formula: C₁₀H₁₆N₂[2]

  • Molecular Weight: 164.25 g/mol

  • SMILES: CC1=CC(=NC=C1)C(C)(C)CN[2]

  • InChI Key: QILOPDWWESDMOL-UHFFFAOYSA-N[2]

The structure features a central quaternary carbon atom bonded to the C2 position of a 4-methylpyridine ring, two methyl groups, and an aminomethyl group (-CH₂NH₂).

Structural Analysis

The molecule's functionality is derived from the interplay of its distinct structural components. The diagram below illustrates this relationship.

compound This compound pyridine 4-Methylpyridine Ring (Aromatic Pharmacophore) compound->pyridine C2-linkage amine Primary Amine (-NH2) (Reactive Handle, Basic Center) compound->amine via methylene bridge gem_dimethyl Gem-Dimethyl Group (Steric Shield) compound->gem_dimethyl attached to linker quaternary Quaternary Carbon (Sp³ Linker) compound->quaternary core linker

Caption: Key structural components of the target molecule.

  • 4-Methylpyridine Ring: This aromatic heterocycle is a weak base due to the lone pair on the nitrogen atom. The methyl group at the C4 position slightly increases the electron density of the ring through hyperconjugation.

  • Quaternary Carbon Linker: This sp³-hybridized carbon atom provides a rigid, three-dimensional scaffold, separating the aromatic ring from the primary amine. Its tetrahedral geometry fixes the spatial relationship between the substituents.

  • Gem-Dimethyl Group: These two methyl groups on the quaternary carbon create significant steric bulk. This "steric shield" can influence the molecule's conformational flexibility and how it interacts with other molecules, potentially preventing unwanted side reactions or providing selectivity in biological binding.

  • Primary Amine (-CH₂NH₂): This functional group is a key feature, acting as a primary basic center and a nucleophile. It is a common site for forming salts to improve solubility or for covalent modification to create derivatives.

Physicochemical Properties (Predicted)

Quantitative data for this specific molecule is sparse; therefore, the following properties are based on computational predictions and analysis of similar structures.

PropertyPredicted ValueSourceSignificance in Drug Development
XlogP 1.4[2]Indicates good balance between hydrophilicity and lipophilicity, suggesting potential for good oral bioavailability (Rule of Five compliant).
pKa (Strongest Basic) ~9.5 - 10.2Analog Est.[3]The primary aliphatic amine is the strongest base, likely to be protonated at physiological pH (7.4), influencing solubility and receptor interaction.
Polar Surface Area ~38.9 ŲAnalog Est.[3]Suggests good potential for penetrating the blood-brain barrier and cell membranes.
Hydrogen Bond Donors 1 (from -NH₂)Analog Est.[3]The amine group can participate in crucial hydrogen bonding interactions with biological targets.
Hydrogen Bond Acceptors 2 (Pyridine N, Amine N)Analog Est.[3]Both nitrogen atoms can act as hydrogen bond acceptors, contributing to binding affinity.

Synthesis and Characterization

While a specific published synthesis for this molecule is not available, a robust and logical synthetic route can be designed based on well-established organometallic and nucleophilic substitution reactions.

Retrosynthetic Analysis

A logical retrosynthetic approach involves disconnecting the bond between the pyridine ring and the quaternary carbon. This suggests a nucleophilic attack from a suitable propan-1-amine-derived organometallic reagent onto an activated pyridine precursor, such as 2-chloro-4-methylpyridine.

Proposed Synthetic Workflow

The proposed synthesis is a two-step process starting from commercially available 2-amino-2-methylpropan-1-ol.

G start 2-Amino-2-methylpropan-1-ol step1 Step 1: Amine Protection start->step1 reagent1 Boc Anhydride (Boc₂O) Di-tert-butyl dicarbonate reagent1->step1 intermediate1 tert-butyl (1-hydroxy-2- methylpropan-2-yl)carbamate step1->intermediate1 step2 Step 2: Oxidation & Wittig intermediate1->step2 reagent2 1. Dess-Martin Periodinane 2. (Chloromethyl)triphenyl- phosphonium iodide, n-BuLi reagent2->step2 intermediate2 tert-butyl (1-chloro-2- methylprop-2-en-1-yl)carbamate step2->intermediate2 step3 Step 3: Grignard/Organocuprate Addition intermediate2->step3 reagent3 1. 2-Bromo-4-methylpyridine 2. n-BuLi or Mg 3. CuI (catalyst) reagent3->step3 intermediate3 Protected Product step3->intermediate3 step4 Step 4: Deprotection intermediate3->step4 reagent4 Trifluoroacetic Acid (TFA) or HCl in Dioxane reagent4->step4 product Final Product: 2-Methyl-2-(4-methylpyridin- 2-yl)propan-1-amine step4->product

Sources

An In-depth Technical Guide to 2-Methyl-2-(4-methylpyridin-2-yl)propan-1-amine: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyridinyl-alkylamine scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile framework for the development of a wide array of therapeutic agents. The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor and can significantly influence the physicochemical properties of a molecule, such as its solubility and basicity. This, in turn, can have profound effects on its pharmacokinetic and pharmacodynamic profiles. Derivatives of this structural class have shown promise in a variety of therapeutic areas, including oncology, neuroscience, and infectious diseases.

This technical guide provides a comprehensive overview of the chemical entity 2-Methyl-2-(4-methylpyridin-2-yl)propan-1-amine . While specific experimental data for this compound is not extensively available in peer-reviewed literature, this document will leverage established chemical principles and data from structurally analogous compounds to provide a robust guide for researchers and drug development professionals. The following sections will detail its chemical identity, propose viable synthetic routes, discuss its potential pharmacological relevance, and outline a standard workflow for its analytical characterization.

Chemical Identity and Physicochemical Properties

The formal IUPAC name for the compound is This compound [1]. Its chemical structure is characterized by a propan-1-amine backbone with a gem-dimethyl substitution at the 2-position, which is also attached to the 2-position of a 4-methylpyridine ring.

Caption: 2D Structure of this compound

Table 1: Predicted Physicochemical Properties

PropertyValueSource
Molecular FormulaC10H16N2PubChemLite[1]
Molecular Weight164.25 g/mol PubChemLite[1]
XlogP (predicted)1.4PubChemLite[1]
Monoisotopic Mass164.13135 DaPubChemLite[1]
Predicted CCS ([M+H]+, Ų)137.7PubChemLite[1]

Proposed Synthetic Pathways

While a specific, validated synthesis for this compound has not been published, plausible synthetic routes can be devised based on established organic chemistry principles and literature precedents for analogous compounds.

Retrosynthetic Analysis

A primary disconnection can be made at the C-C bond between the pyridine ring and the quaternary carbon of the propanamine moiety, suggesting a nucleophilic addition of a propan-2-amine equivalent to an electrophilic pyridine. Alternatively, a disconnection of the C-N bond of the primary amine suggests a final step involving the reduction of a nitrile or another nitrogen-containing functional group.

Forward Synthesis Route A: From 4-methyl-2-cyanopyridine

This route involves the addition of a Grignard reagent to a nitrile, followed by reduction.

  • Step 1: Grignard Reaction. 4-methyl-2-cyanopyridine can be reacted with methylmagnesium bromide. The Grignard reagent will add to the nitrile to form an intermediate imine after acidic workup.

  • Step 2: Reduction. The resulting imine can be reduced to the corresponding primary amine using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Forward Synthesis Route B: From 2-bromo-4-methylpyridine

This route builds the propanamine side chain from a halogenated pyridine precursor.

  • Step 1: Lithium-Halogen Exchange and Nucleophilic Addition. 2-bromo-4-methylpyridine can undergo a lithium-halogen exchange with n-butyllithium at low temperatures to form 2-lithio-4-methylpyridine. This organolithium species can then be reacted with acetone to form the tertiary alcohol, 2-(4-methylpyridin-2-yl)propan-2-ol.

  • Step 2: Ritter Reaction. The tertiary alcohol can then be subjected to a Ritter reaction with a cyanide source (e.g., sodium cyanide) in the presence of a strong acid (e.g., sulfuric acid) to form an N-tert-butylacetamide intermediate.

  • Step 3: Hydrolysis. The acetamide can be hydrolyzed under acidic or basic conditions to yield the final product, this compound.

Synthetic_Workflow cluster_0 Route A cluster_1 Route B A_start 4-methyl-2-cyanopyridine A_int Intermediate Imine A_start->A_int 1. MeMgBr 2. H3O+ A_end Target Molecule A_int->A_end NaBH4 or LiAlH4 B_start 2-bromo-4-methylpyridine B_int1 Tertiary Alcohol B_start->B_int1 1. n-BuLi 2. Acetone B_int2 N-tert-butylacetamide B_int1->B_int2 NaCN, H2SO4 (Ritter Reaction) B_end Target Molecule B_int2->B_end Acid or Base Hydrolysis Analytical_Workflow Synthesis Synthesized Compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification Purity Purity Assessment (HPLC, LC-MS) Purification->Purity Structure_ID Structural Identification Purity->Structure_ID NMR NMR Spectroscopy (1H, 13C, 2D) Structure_ID->NMR MS Mass Spectrometry (HRMS) Structure_ID->MS FTIR FTIR Spectroscopy Structure_ID->FTIR Final Confirmed Structure and Purity NMR->Final MS->Final FTIR->Final

Caption: Standard Analytical Workflow for Compound Characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include singlets for the gem-dimethyl protons and the pyridine methyl protons. The methylene protons of the propanamine moiety would likely appear as a singlet, and the amine protons as a broad singlet. The aromatic protons on the pyridine ring would show characteristic splitting patterns (doublets and singlets).

    • ¹³C NMR: The spectrum would show distinct signals for the quaternary carbon, the gem-dimethyl carbons, the methylene carbon, the pyridine methyl carbon, and the aromatic carbons of the pyridine ring.

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The expected [M+H]⁺ ion would be at m/z 165.1386.

    • Tandem MS (MS/MS) would reveal characteristic fragmentation patterns, such as the loss of the aminomethyl group or cleavage of the pyridine ring.

  • Chromatography:

    • High-performance liquid chromatography (HPLC) with a C18 column would be suitable for assessing purity. A mobile phase gradient of water and acetonitrile with a modifier like trifluoroacetic acid or formic acid would likely provide good separation. UV detection at around 260 nm would be appropriate due to the pyridine chromophore.

Illustrative Experimental Protocols

The following are generalized protocols for key transformations that could be employed in the synthesis of the target molecule. These should be adapted and optimized for the specific substrate.

Protocol 1: General Procedure for the Ritter Reaction of a Tertiary Alcohol
  • WARNING: This reaction uses strong acid and a cyanide source. It should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • To a stirred solution of the tertiary alcohol (1.0 eq) in a suitable solvent (e.g., acetic acid) at 0 °C, add sodium cyanide (1.5 eq).

  • Slowly add concentrated sulfuric acid (3.0 eq) while maintaining the temperature below 10 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Carefully pour the reaction mixture onto crushed ice and basify with a concentrated aqueous solution of sodium hydroxide to pH > 12.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-tert-butylacetamide intermediate.

Protocol 2: General Procedure for the Acidic Hydrolysis of an Amide
  • Dissolve the amide (1.0 eq) in a mixture of an alcohol (e.g., ethanol) and aqueous hydrochloric acid (e.g., 6 M).

  • Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the alcohol.

  • Basify the remaining aqueous solution with a concentrated aqueous solution of sodium hydroxide to pH > 12.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine. Further purification may be required (e.g., column chromatography or distillation).

Conclusion and Future Directions

This compound is a novel chemical entity with significant potential for applications in drug discovery, particularly in the areas of oncology and neuroscience. While there is a lack of direct experimental data for this compound, this guide has provided a comprehensive framework based on its chemical structure and the properties of analogous molecules. The proposed synthetic routes are viable and based on well-established chemical transformations. The outlined analytical workflow provides a clear path for the characterization and structural confirmation of the molecule.

Future research should focus on the successful synthesis and purification of this compound. Once the compound is in hand, in vitro screening against a panel of kinases and CNS-related targets would be a logical next step to elucidate its biological activity. Subsequent in vivo studies could then explore its pharmacokinetic profile and therapeutic efficacy in relevant disease models. The exploration of this and similar molecules could lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles.

References

  • Google Patents.
  • Google Patents. CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.
  • Appchem. 2-Methyl-N-(pyridin-2-ylmethyl)propan-1-amine. [Link]

  • SWGDRUG.org. N-Methyl-1-(6-methylpyridin-2-yl)propan-2-amine. [Link]

  • FooDB. Showing Compound 2-Methyl-1-propylamine (FDB012495). [Link]

  • ResearchGate. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [(18)F]6-(2-Fluoropropyl). [Link]

  • MDPI. Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations. [Link]

  • PubChemLite. This compound. [Link]

  • ResearchGate. Neutral sphingomyelinase 2 inhibitors based on the pyrazolo[1,5-a]pyrimidin-3-amine scaffold. [Link]

  • NCBI Bookshelf. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. [Link]

  • Journal of the National Academy of Sciences of Ukraine. Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. [Link]

  • Figshare. Discovery of 2‑Methyl-2-(4-(2-methyl-8-(1H‑pyrrolo[2,3‑b]pyridin-6-yl)‑1H‑naphtho[1,2‑d]imidazol-1-yl)phenyl)propanenitrile as a Novel PI3K/mTOR Inhibitor with Enhanced Antitumor Efficacy In Vitro and In Vivo. [Link]

  • Dana Bioscience. 2-(4-Methylpyridin-2-yl)propan-2-amine 100mg. [Link]

  • AA Blocks. 2228404-72-4 | 2-methyl-2-(4-methylpyrimidin-5-yl)propan-1-amine. [Link]

  • PubMed. Discovery of 2-Methyl-2-(4-(2-methyl-8-(1 H-pyrrolo[2,3- b]pyridin-6-yl)-1 H-naphtho[1,2- d]imidazol-1-yl)phenyl)propanenitrile as a Novel PI3K/mTOR Inhibitor with Enhanced Antitumor Efficacy In Vitro and In Vivo. [Link]

Sources

2-Methyl-2-(4-methylpyridin-2-yl)propan-1-amine SMILES notation

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Methyl-2-(4-methylpyridin-2-yl)propan-1-amine for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. The document details its chemical identity, including its canonical SMILES notation, physicochemical properties, and detailed protocols for its synthesis and analytical characterization. By synthesizing information from public chemical databases and academic literature, this guide serves as a foundational resource for researchers exploring the utility of this molecule as a structural scaffold and building block in the design of novel therapeutic agents. The narrative emphasizes the causality behind experimental choices, ensuring both technical accuracy and practical insight for professionals in drug development.

Chemical Identification and Nomenclature

Precise identification is the cornerstone of chemical research. This compound is a substituted pyridine derivative characterized by a neopentyl amine structure attached at the 2-position of the pyridine ring. This unique arrangement of a sterically hindered amine proximal to a heterocyclic aromatic system makes it a valuable scaffold.

Table 1: Core Chemical Identifiers

IdentifierValueSource
IUPAC Name This compoundPubChem[1]
Molecular Formula C10H16N2PubChem, EvitaChem[1][2][3]
Molecular Weight 164.25 g/mol EvitaChem, Appchem[2][3]
Canonical SMILES CC1=CC(=NC=C1)C(C)(C)CNPubChem[1]
InChI InChI=1S/C10H16N2/c1-8-4-5-12-9(6-8)10(2,3)7-11/h4-6H,7,11H2,1-3H3PubChem[1]
InChIKey QILOPDWWESDMOL-UHFFFAOYSA-NPubChem[1]
Understanding the SMILES Notation

The Simplified Molecular-Input Line-Entry System (SMILES) provides a line notation for chemical structures. The SMILES for this compound, CC1=CC(=NC=C1)C(C)(C)CN, can be deconstructed as follows:

  • CC1=CC(=NC=C1): Describes the 4-methylpyridine ring. C1 starts and closes the ring, C and N are carbon and nitrogen atoms, = denotes a double bond, and the initial C represents the methyl group at position 4.

  • C(C)(C)CN: Describes the 2-methyl-2-amino-propyl group attached to the ring. The parentheses indicate branching from a central quaternary carbon, which is bonded to two methyl groups (C)(C), an aminomethyl group (CN), and the pyridine ring.

Physicochemical Properties

The physicochemical properties of a compound dictate its behavior in both chemical reactions and biological systems. While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds.

Table 2: Predicted and Expected Physicochemical Properties

PropertyPredicted ValueNotes and Rationale
XLogP3 1.4This value, from PubChem, suggests moderate lipophilicity, indicating a reasonable balance between aqueous solubility and membrane permeability.[1]
pKa (Strongest Basic) ~10.2This is an estimated value based on similar primary amines like isobutylamine (pKa 10.48).[4] The primary amine group is a strong proton acceptor.
Hydrogen Bond Donors 1The primary amine (-NH2) can donate one hydrogen bond.[5]
Hydrogen Bond Acceptors 2The pyridine nitrogen and the primary amine nitrogen can both act as hydrogen bond acceptors.[5]
Topological Polar Surface Area 38.9 ŲThis value, typical for small amine-containing molecules, suggests good potential for oral bioavailability.[5]
Boiling Point HighExpected to be high due to the molecular weight and hydrogen bonding capabilities of the amine group.

The presence of both a basic amine center and an aromatic pyridine ring makes this compound soluble in acidic aqueous solutions due to salt formation.

Synthesis and Purification

The synthesis of this compound can be approached through several established organic chemistry transformations. A common and logical approach involves the formation of the carbon-carbon bond between the pyridine scaffold and the propanamine side chain.

Retrosynthetic Analysis

A logical retrosynthetic pathway involves disconnecting the bond between the pyridine ring and the quaternary carbon of the side chain. This suggests a nucleophilic addition of an organometallic pyridine species to a suitable electrophile, or vice-versa. A plausible route starts with 4-methyl-2-bromopyridine, which can be converted to an organolithium reagent to attack a protected amino-ketone.

G cluster_target Target Molecule cluster_reagents Synthetic Equivalents Target This compound Disconnect C-C Bond Disconnection (Pyridyl-Alkyl) Target->Disconnect Synthons => Disconnect->Synthons Synthon1 4-Methyl-2-pyridyl Anion (Nucleophile) Synthons->Synthon1 Synthon2 2-Amino-2-methylpropyl Cation (Electrophile) Synthons->Synthon2 Reagents Practical Equivalents Reagent1 4-Methyl-2-lithiopyridine Reagents->Reagent1 Reagent2 Protected 2-amino-2-methylpropanal or related electrophile Reagents->Reagent2 StartingMaterial1 4-Methyl-2-bromopyridine Reagent1->StartingMaterial1 StartingMaterial2 tert-Butyl (2-methyl-1-oxopropan-2-yl)carbamate Reagent2->StartingMaterial2 G cluster_methods Analytical Methods Start Crude Synthesized Product Purify Purification (Column Chromatography) Start->Purify Pure Purified Compound Purify->Pure GCMS GC-MS (Identity & Volatile Purity) Pure->GCMS NMR NMR Spectroscopy (Structural Confirmation) Pure->NMR G cluster_cell Conceptual Pathway Ligand 2-Methyl-2-(...) propan-1-amine (Hypothetical Ligand) Receptor Membrane Receptor (e.g., GPCR) Ligand->Receptor Binding Signal Intracellular Signaling Cascade Receptor->Signal Activation Membrane Cell Membrane Response Cellular Response Signal->Response

Sources

An In-Depth Technical Guide to the Spectroscopic Data of 2-Methyl-2-(4-methylpyridin-2-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to this comprehensive technical guide on the spectroscopic characterization of 2-Methyl-2-(4-methylpyridin-2-yl)propan-1-amine. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the structural elucidation of this novel pyridine derivative. In the absence of extensive published experimental data for this specific molecule, this guide provides a robust, predicted spectroscopic profile based on established principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy, supported by data from structurally analogous compounds. Our approach is grounded in providing not just data, but a causal understanding of the spectroscopic signatures, ensuring a self-validating framework for your research endeavors.

The molecule of interest, this compound, possesses a unique architecture, combining a substituted pyridine ring with a sterically hindered aliphatic amine moiety. This structure presents an interesting case for spectroscopic analysis, and a thorough understanding of its spectral characteristics is paramount for its identification, purity assessment, and the study of its chemical behavior.

Molecular Structure and Predicted Spectroscopic Overview

The structure of this compound is presented below, with atoms numbered for clarity in the subsequent spectroscopic discussions.

Figure 1: Structure of this compound with atom numbering.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of this compound in a deuterated solvent like CDCl₃ would exhibit distinct signals for the aromatic protons of the pyridine ring and the aliphatic protons of the side chain.

Experimental Protocol: ¹H NMR Spectroscopy

A robust protocol for acquiring a high-quality ¹H NMR spectrum is crucial for accurate structural interpretation.

G prep Sample Preparation dissolve Dissolve ~5-10 mg of sample in ~0.7 mL of CDCl3 prep->dissolve tms Add TMS as internal standard dissolve->tms tube Transfer to a clean NMR tube tms->tube acq Data Acquisition tube->acq instrument Place tube in a 400 MHz (or higher) NMR spectrometer acq->instrument params Set acquisition parameters: - Pulse angle: 90° - Relaxation delay: 5s instrument->params proc Data Processing params->proc ft Fourier Transform proc->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration baseline->integrate

Figure 2: Workflow for ¹H NMR spectroscopic analysis.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the purified compound.

  • Dissolution: Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation: Place the NMR tube in the spectrometer. For optimal resolution, a field strength of 400 MHz or higher is recommended.

  • Data Acquisition: Acquire the spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio. A relaxation delay of at least 5 seconds is recommended to ensure accurate integration, especially for quaternary carbon-adjacent protons.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration of the signals.

Predicted ¹H NMR Data and Interpretation

The predicted chemical shifts (δ) are based on the analysis of substituent effects on the pyridine ring and typical values for aliphatic amines.

Proton(s) Predicted Chemical Shift (ppm) Multiplicity Integration Rationale for Assignment
H6~8.3 - 8.5Doublet (d)1HThe proton at the 6-position is ortho to the ring nitrogen, leading to significant deshielding.[1] It will be split by the proton at the 5-position.
H5~7.0 - 7.2Doublet (d)1HThe proton at the 5-position is meta to the nitrogen and will be split by the proton at the 6-position.
H3~6.9 - 7.1Singlet (s)1HThe proton at the 3-position is shielded by the adjacent methyl group and will appear as a singlet due to the absence of adjacent protons.
Pyridine-CH₃~2.3 - 2.5Singlet (s)3HThe methyl group on the pyridine ring typically resonates in this region.
-CH₂-NH₂~2.8 - 3.0Singlet (s)2HThe methylene protons adjacent to the primary amine are deshielded by the nitrogen atom. They are expected to be a singlet as there are no adjacent protons.
-NH₂~1.5 - 2.5Broad Singlet (br s)2HThe chemical shift of amine protons is variable and concentration-dependent. The signal is often broad due to quadrupole broadening and exchange with trace amounts of water.
C(CH₃)₂~1.3 - 1.5Singlet (s)6HThe two methyl groups attached to the quaternary carbon are equivalent and will appear as a single sharp peak.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides valuable information about the carbon skeleton of a molecule. A proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom.

Experimental Protocol: ¹³C NMR Spectroscopy

The protocol for ¹³C NMR is similar to that for ¹H NMR, with adjustments to the acquisition parameters to account for the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

G prep Sample Preparation dissolve Dissolve ~20-50 mg of sample in ~0.7 mL of CDCl3 prep->dissolve tms Add TMS as internal standard dissolve->tms tube Transfer to a clean NMR tube tms->tube acq Data Acquisition tube->acq instrument Place tube in a 100 MHz (or higher) NMR spectrometer acq->instrument params Set acquisition parameters: - Proton-decoupled - Relaxation delay: 10s instrument->params proc Data Processing params->proc ft Fourier Transform proc->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline

Figure 3: Workflow for ¹³C NMR spectroscopic analysis.

Step-by-Step Methodology:

  • Sample Preparation: A more concentrated sample (20-50 mg) is generally required for ¹³C NMR compared to ¹H NMR.

  • Dissolution: Dissolve the sample in approximately 0.7 mL of CDCl₃ with TMS.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: The experiment is typically performed on a 100 MHz (or higher) spectrometer.

  • Data Acquisition: Acquire a proton-decoupled spectrum. A longer relaxation delay (e.g., 10 seconds) is crucial for obtaining accurate integrals for quaternary carbons, which have longer relaxation times.[2]

  • Data Processing: The raw data is processed similarly to the ¹H NMR data.

Predicted ¹³C NMR Data and Interpretation

The predicted chemical shifts are based on established ranges for substituted pyridines and aliphatic amines.[3][4]

Carbon(s) Predicted Chemical Shift (ppm) Rationale for Assignment
C2~160 - 165The carbon atom attached to the nitrogen and the bulky alkyl group is expected to be the most downfield of the pyridine carbons.
C4~145 - 150The carbon bearing the methyl group will be downfield.
C6~148 - 152The carbon at the 6-position, being ortho to the nitrogen, is significantly deshielded.
C3~120 - 125This carbon is expected to be in the typical aromatic region for pyridines.
C5~122 - 127Similar to C3, this carbon will resonate in the aromatic region.
Cα (Quaternary)~40 - 45Quaternary carbons generally show weaker signals and are found in this region.[5]
Cγ (-CH₂-NH₂)~45 - 50The carbon attached to the primary amine is deshielded by the nitrogen.[4]
Cβ (C(CH₃)₂)~25 - 30The two equivalent methyl carbons of the tertiary butyl-like group.
Cδ (Pyridine-CH₃)~20 - 25The methyl group attached to the pyridine ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the structure. For this compound (C₁₀H₁₆N₂), the expected monoisotopic mass is approximately 164.13 g/mol .

Experimental Protocol: Mass Spectrometry (Electrospray Ionization)

Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like amines, which will likely produce a prominent protonated molecular ion [M+H]⁺.

G prep Sample Preparation dissolve Dissolve a small amount of sample in a suitable solvent (e.g., Methanol) prep->dissolve infuse Infuse into the ESI source dissolve->infuse acq Data Acquisition infuse->acq instrument Acquire spectrum in positive ion mode acq->instrument analyze Analyze the m/z values instrument->analyze

Figure 4: Workflow for ESI-MS analysis.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

  • Infusion: The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography system.

  • Ionization: A high voltage is applied to the liquid to create an aerosol of charged droplets.

  • Data Acquisition: The mass spectrum is acquired, typically in positive ion mode, to observe the [M+H]⁺ ion.

Predicted Mass Spectrum and Fragmentation Pattern

The ESI mass spectrum is expected to show a strong signal for the protonated molecule. Fragmentation can be induced (e.g., in tandem MS/MS) to provide structural information.

Predicted m/z Values:

Ion Predicted m/z Identity
[M+H]⁺~165.14Protonated molecular ion
[M+Na]⁺~187.12Sodium adduct

Plausible Fragmentation Pathways:

A primary fragmentation pathway for compounds of this nature is the cleavage of the Cα-Cγ bond, which is a benzylic-like position.

  • Loss of the aminomethyl group: Cleavage of the Cα-Cγ bond would result in the loss of a neutral CH₃N fragment (mass ≈ 31) and the formation of a stable tertiary carbocation stabilized by the pyridine ring at m/z ~134.

  • Alpha-cleavage of the amine: Cleavage of the Cγ-N bond is also possible, leading to the loss of the amino group.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy (Attenuated Total Reflectance - ATR)

ATR-FTIR is a common and convenient method for obtaining the IR spectrum of solid or liquid samples.

G prep Sample Preparation place Place a small amount of sample on the ATR crystal prep->place acq Data Acquisition place->acq instrument Record the spectrum over 4000-400 cm⁻¹ acq->instrument analyze Analyze the absorption bands instrument->analyze

Figure 5: Workflow for ATR-FTIR analysis.

Step-by-Step Methodology:

  • Sample Preparation: Ensure the ATR crystal is clean. Place a small amount of the solid or liquid sample directly onto the crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically over the range of 4000 to 400 cm⁻¹.

  • Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber is then analyzed.

Predicted IR Data and Interpretation

The IR spectrum will be characterized by absorptions corresponding to the N-H bonds of the primary amine, C-H bonds of the aromatic and aliphatic groups, and vibrations of the pyridine ring.[6][7][8]

Wavenumber (cm⁻¹) Vibration Intensity Interpretation
~3300 - 3500N-H stretchMedium (two bands)The two bands are characteristic of the symmetric and asymmetric stretching of a primary amine (-NH₂).[7]
~3000 - 3100Aromatic C-H stretchMedium to WeakStretching vibrations of the C-H bonds on the pyridine ring.
~2850 - 3000Aliphatic C-H stretchStrongStretching vibrations of the C-H bonds in the methyl and methylene groups.
~1580 - 1650N-H bend (scissoring)MediumBending vibration of the primary amine.[6]
~1450 - 1600C=C and C=N stretchMedium to StrongAromatic ring stretching vibrations of the pyridine ring.
~1360 - 1390C-H bendMediumBending vibrations of the methyl groups.
~1000 - 1300C-N stretchMediumStretching vibration of the carbon-nitrogen bond of the aliphatic amine.
~650 - 900N-H wagBroad, StrongOut-of-plane bending of the N-H bonds.

Conclusion

This technical guide provides a detailed, predicted spectroscopic profile for this compound. By leveraging fundamental principles and comparative data from analogous structures, we have constructed a comprehensive set of expected ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data. The provided experimental protocols offer a standardized approach for the acquisition of high-quality data. This guide is intended to serve as a valuable resource for researchers, aiding in the unambiguous identification and characterization of this compound and facilitating its application in drug discovery and development.

References

  • 1 H and 13 C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). (n.d.).
  • Abraham, R. J., et al. (2005). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 43(8), 635-643.
  • 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. (n.d.).
  • IR Spectroscopy Tutorial: Amines. (n.d.). University of Calgary. Retrieved from [Link]

  • Spectroscopy of Amines. (2023). In Organic Chemistry. OpenStax. Retrieved from [Link]

  • Infrared Spectroscopy. (2015).
  • Introduction to IR Spectroscopy - Amines. (2012, October 11). [Video]. YouTube.
  • Smith, B. C. (2019). Organic Nitrogen Compounds II: Primary Amines. Spectroscopy Online.
  • PubChem. (n.d.). 2-tert-Butylpyridine. Retrieved from [Link]

  • Gable, K. (n.d.). 13C NMR Chemical Shift. Oregon State University. Retrieved from [Link]

  • NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. (n.d.).
  • Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]

  • Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene. (2023, August 6).
  • 15 N Chemical Shifts (ppm) of Free and Protonated Pyridine (PY) and... (n.d.).
  • Flow Synthesis of 2-Methylpyridines via α-Methyl
  • The mass spectrum of tert-butylamine follows shows an intense bas... (n.d.). Pearson.
  • Complexes of 2-Amino-3-methylpyridine and 2-Amino-4-methylbenzothiazole with Ag(I) and Cu(II)
  • Pyridine(110-86-1) 1H NMR spectrum. (n.d.). ChemicalBook.
  • 13 Carbon NMR. (n.d.). NMR-Service. Retrieved from [Link]

Sources

2-Methyl-2-(4-methylpyridin-2-yl)propan-1-amine literature review

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1257850-88-8 Class: Pyridine-based Gem-Dimethyl Linker / Pharmaceutical Intermediate

Executive Summary & Strategic Profile

This guide details the synthesis, chemical utility, and handling of 2-Methyl-2-(4-methylpyridin-2-yl)propan-1-amine . This molecule represents a high-value scaffold in medicinal chemistry, specifically designed to leverage the Thorpe-Ingold (Gem-Dimethyl) Effect .

By introducing a quaternary carbon adjacent to the pyridine ring, this scaffold serves two critical functions in drug design:

  • Conformational Locking: The bulky gem-dimethyl group restricts the rotation of the alkyl chain, forcing the amine into a specific bioactive conformation (often favoring cyclization or specific receptor pocket occupancy).

  • Metabolic Blockade: The quaternary center eliminates benzylic protons, thereby blocking the primary site of metabolic oxidation (Cytochrome P450-mediated dealkylation), significantly extending the half-life of the parent drug.

Primary Applications: Histamine H3 receptor antagonists, PI3K/mTOR inhibitors, and CNS-penetrant small molecules.

Retrosynthetic Logic & Pathway Design

The most robust route to this scaffold is not direct alkylation of the amine, which leads to over-alkylation, but rather the construction of the quaternary center before amine formation.

The Preferred Pathway: Nitrile Alkylation-Reduction

We utilize 2-(4-methylpyridin-2-yl)acetonitrile as the divergent point. The acidity of the benzylic protons (pKa ~20) allows for facile deprotonation and double methylation, followed by reduction of the nitrile to the primary amine.

SynthesisPathway SM 2-(4-Methylpyridin-2-yl) acetonitrile Inter Intermediate: 2-Methyl-2-(4-methylpyridin-2-yl) propanenitrile SM->Inter Step 1: Gem-Dimethylation (0°C to RT) Base Reagent: NaH (2.5 eq) Solvent: THF/DMF Base->Inter MeI Reagent: MeI (2.2 eq) MeI->Inter Product Target: 2-Methyl-2-(4-methylpyridin-2-yl) propan-1-amine Inter->Product Step 2: Nitrile Reduction (Reflux) RedAgent Reagent: LiAlH4 or BH3·THF RedAgent->Product

Figure 1: Critical path synthesis workflow utilizing the nitrile intermediate to establish the quaternary center.

Detailed Experimental Protocols

Phase 1: Construction of the Quaternary Center

Objective: Synthesis of 2-methyl-2-(4-methylpyridin-2-yl)propanenitrile.

  • Reagents: 2-(4-methylpyridin-2-yl)acetonitrile (1.0 eq), Sodium Hydride (60% dispersion, 2.5 eq), Methyl Iodide (2.2 eq), Anhydrous THF.

  • Critical Causality: Sodium hydride (NaH) is selected over weaker bases (like K2CO3) to ensure complete double deprotonation. The reaction must be kept cool initially to prevent polymerization of the nitrile.

Protocol:

  • Setup: Flame-dry a 3-neck round bottom flask under Nitrogen atmosphere. Charge with NaH (2.5 eq) and wash twice with dry hexanes to remove mineral oil (optional but recommended for cleaner workup). Suspend NaH in anhydrous THF.

  • Deprotonation: Cool the suspension to 0°C. Add 2-(4-methylpyridin-2-yl)acetonitrile dropwise. Evolution of H2 gas will be vigorous. Stir for 30 minutes until gas evolution ceases and the solution turns a deep red/orange (characteristic of the pyridyl-benzyl anion).

  • Alkylation: Add Methyl Iodide (MeI) dropwise at 0°C. The color will fade as the anion is quenched.

  • Completion: Allow to warm to room temperature and stir for 3 hours. Monitor by TLC (SiO2, 20% EtOAc/Hexane). The starting material spot should disappear, replaced by a higher Rf spot (the gem-dimethyl product).

  • Workup: Quench carefully with saturated NH4Cl solution. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash chromatography is usually required to remove mono-methylated byproducts.

Phase 2: Reduction to the Primary Amine

Objective: Conversion of the hindered nitrile to the primary amine.

  • Reagents: Lithium Aluminum Hydride (LiAlH4, 2.0 eq) OR Borane-THF complex (BH3·THF).

  • Critical Causality: Catalytic hydrogenation (Pd/C) often stalls due to the steric bulk of the gem-dimethyl group. Hydride donors like LiAlH4 are necessary to force the reduction.

Protocol (LiAlH4 Method):

  • Setup: Charge a dry flask with LiAlH4 (2.0 eq) in anhydrous THF under Nitrogen. Cool to 0°C.

  • Addition: Dissolve the nitrile intermediate from Phase 1 in THF and add dropwise to the hydride suspension.

  • Reflux: Warm to Room Temp, then heat to reflux (66°C) for 4-6 hours. The steric hindrance requires thermal energy to drive the reduction to completion.

  • Fieser Workup (Crucial for Safety): Cool to 0°C. Quench strictly following the Fieser rules:

    • Add

      
       mL water (where 
      
      
      
      = grams of LiAlH4 used).
    • Add

      
       mL 15% NaOH solution.
      
    • Add

      
       mL water.
      
  • Isolation: A granular white precipitate will form. Filter through Celite.[1][2] The filtrate contains your free amine.

  • Purification: If necessary, convert to the HCl salt by adding 4M HCl in Dioxane, precipitating the solid for easy filtration.

Analytical Characterization

To validate the structure, specific NMR signatures must be confirmed.

Proton EnvironmentMultiplicityApprox.[3] Shift (ppm)Diagnostic Feature
Gem-Dimethyl Singlet (6H)1.30 - 1.45Key Indicator. Sharp singlet confirms quaternary center formation.
Methylene (-CH2-NH2) Singlet (2H)2.80 - 3.00Appears as a singlet because there are no adjacent protons for coupling.
Pyridine-Me Singlet (3H)2.35Characteristic of the 4-methyl substituent.
Pyridine Aromatic Multiplet (3H)7.00 - 8.50Typical pyridine pattern (d, s, d).

Mass Spectrometry (ESI+): Expect


 peak at approx 165.13 m/z  (Calculated for C10H16N2).

Structural Utility & Pharmacophore Logic

Understanding why this scaffold is used helps in troubleshooting its synthesis (e.g., recognizing why the reduction is slow).

Pharmacophore GemDimethyl Gem-Dimethyl Group (Steric Bulk) ConfLock Conformational Lock (Thorpe-Ingold Effect) GemDimethyl->ConfLock Restricts bond rotation MetabStab Metabolic Stability (No Benzylic H) GemDimethyl->MetabStab Removes oxidative site Bioactivity Enhanced Receptor Occupancy & Half-life ConfLock->Bioactivity MetabStab->Bioactivity

Figure 2: The mechanistic impact of the gem-dimethyl substitution on the final drug candidate.

Safety & Handling

  • Pyridine Toxicity: Pyridine derivatives are often volatile and possess unpleasant odors. All reactions, especially the initial alkylation, must be performed in a well-ventilated fume hood.

  • Exotherms: The deprotonation of the acetonitrile with NaH is highly exothermic. Runaway temperatures can lead to rapid gas evolution and reaction vessel failure.

  • LiAlH4 Hazards: The workup generates hydrogen gas. Ensure inert atmosphere is maintained until the quench is complete.

References

  • Synthesis of Gem-Dimethyl Nitriles

    • Title: Preparation of 2-(4-nitrophenyl)
    • Source: ResearchG
    • URL:[Link]

  • Nitrile Reduction Methodologies

    • Title: Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane.[4]

    • Source: National Institutes of Health (NIH) / PubMed.
    • URL:[Link]

  • The Gem-Dimethyl Effect in Medicinal Chemistry

    • Title: Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry.
    • Source: Journal of Medicinal Chemistry (ACS).
    • URL:[Link]

  • Thorpe-Ingold Effect Theory

    • Title: Thorpe–Ingold effect (Angle Compression).[5]

    • Source: Wikipedia (General Reference for Mechanism).
    • URL:[Link]

Sources

An In-depth Technical Guide to 2-Methyl-2-(4-methylpyridin-2-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the chemical entity 2-Methyl-2-(4-methylpyridin-2-yl)propan-1-amine, including its structural identifiers, predicted physicochemical properties, a plausible synthetic route, and potential applications in the field of drug discovery. This document is intended to serve as a foundational resource for researchers engaged in medicinal chemistry and novel compound development.

Compound Identification and Structural Elucidation

This compound is a substituted pyridine derivative with a tertiary butyl group at the 2-position of the pyridine ring, which is further functionalized with a primary amine.

Key Identifiers:

IdentifierValue
IUPAC Name This compound
InChIKey QILOPDWWESDMOL-UHFFFAOYSA-N
Molecular Formula C10H16N2[1]
SMILES CC1=CC(=NC=C1)C(C)(C)CN[1]
Monoisotopic Mass 164.13135 Da[1]

Predicted Physicochemical and Pharmacokinetic Properties

PropertyPredicted ValueSource
XlogP 1.4PubChemLite[1]
Molecular Weight 164.25 g/mol -
Hydrogen Bond Donors 1-
Hydrogen Bond Acceptors 2-
Rotatable Bonds 2-

Predicted Collision Cross Section (CCS) Data:

Adductm/zPredicted CCS (Ų)
[M+H]+ 165.13863137.7
[M+Na]+ 187.12057145.3
[M-H]- 163.12407139.7
[M+NH4]+ 182.16517157.0
[M+K]+ 203.09451143.1
[M+H-H2O]+ 147.12861131.6
[M+HCOO]- 209.12955159.5
[M+CH3COO]- 223.14520182.6
[M+Na-2H]- 185.10602144.6
[M]+ 164.13080136.6
[M]- 164.13190136.6

Data sourced from PubChemLite, calculated using CCSbase.[1]

Proposed Synthesis and Mechanistic Considerations

A specific, validated synthesis for this compound is not extensively documented in publicly accessible literature. However, based on established principles of organic chemistry and analogous transformations, a plausible synthetic pathway can be proposed. This approach leverages the nucleophilic addition of an organometallic reagent to a nitrile, followed by reduction.

Proposed Synthetic Workflow

Synthetic_Workflow Proposed Synthesis of this compound cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Reduction cluster_2 Purification A 4-methyl-2-cyanopyridine C Intermediate Imine A->C 1. Diethyl ether, 0°C to rt B tert-Butylmagnesium chloride B->C 2. H3O+ workup D This compound C->D NaBH4, Methanol E Crude Product D->E F Pure Product E->F Column Chromatography

Caption: A proposed two-step synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of the Intermediate Imine

  • To a solution of 4-methyl-2-cyanopyridine (1.0 eq) in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen), add tert-butylmagnesium chloride (1.1 eq, as a solution in THF) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude intermediate imine, which may be used in the next step without further purification.

Step 2: Reduction to the Primary Amine

  • The crude imine from the previous step is dissolved in methanol.

  • Sodium borohydride (NaBH4) (1.5 eq) is added portion-wise at 0 °C. The reaction mixture is then stirred at room temperature for 4-6 hours.

  • The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate.

  • The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

Purification:

The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of dichloromethane and methanol with a small percentage of triethylamine to prevent streaking) to afford the pure this compound.

Rationale for Method Selection

The choice of a Grignard reaction with a nitrile is a well-established method for the synthesis of ketones or, in this case, the corresponding imine intermediate after workup. The subsequent reduction of the imine with a mild reducing agent like sodium borohydride is a standard and efficient method for the preparation of primary amines. This route is advantageous due to the commercial availability of the starting materials and the generally high yields of these reaction types.

Analytical Characterization Workflow

A comprehensive characterization of the synthesized compound is crucial for confirming its identity and purity.

Analytical_Workflow Analytical Characterization Workflow Start Synthesized Compound NMR 1H and 13C NMR Start->NMR MS Mass Spectrometry (MS) Start->MS IR Infrared (IR) Spectroscopy Start->IR Purity HPLC/GC-MS Analysis NMR->Purity MS->Purity IR->Purity Final Confirmed Structure and Purity Purity->Final

Caption: A logical workflow for the analytical characterization of the target compound.

While specific spectral data for the title compound is not available, a monograph for the related compound, N-Methyl-1-(6-methylpyridin-2-yl)propan-2-amine, provides an example of the expected analytical techniques.[2] This includes:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for elucidating the carbon-hydrogen framework of the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.[2]

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the N-H stretches of the primary amine.

Potential Applications in Drug Discovery

The structural motifs present in this compound are of interest in medicinal chemistry. The pyridine ring is a common scaffold in many approved drugs, valued for its ability to engage in hydrogen bonding and its metabolic stability. The primary amine group provides a handle for further derivatization and can act as a key pharmacophoric feature.

Given its structure, this compound could be explored as a building block for the synthesis of novel therapeutic agents, potentially targeting:

  • Central Nervous System (CNS) Disorders: The lipophilicity suggested by the predicted XlogP may allow for blood-brain barrier penetration.

  • Oncology: Pyridine-containing compounds are prevalent in kinase inhibitors and other anti-cancer agents.

  • Inflammatory Diseases: As a scaffold for the development of enzyme inhibitors or receptor modulators.

Safety and Handling

Specific safety data for this compound is not available. However, based on the safety profiles of structurally related compounds such as 2-amino-4-methylpyridine, the following precautions should be considered.[3]

  • Toxicity: Assumed to be harmful or toxic if swallowed, in contact with skin, or inhaled.[4][5]

  • Irritation: May cause skin, eye, and respiratory irritation.[3]

  • Handling: Should be handled in a well-ventilated area or a chemical fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[4][5]

  • Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4][5]

Conclusion

This compound is a compound with potential utility in synthetic and medicinal chemistry. This guide has provided a detailed overview of its known identifiers, predicted properties, a plausible synthetic route, and a framework for its analytical characterization. While further experimental validation is required, the information presented here serves as a valuable starting point for researchers interested in exploring the potential of this and related molecules in drug discovery and development.

References

  • CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google P
  • Flow Synthesis of 2-Methylpyridines via α-Methylation - ResearchGate. (URL: [Link])

  • EP1358179B1 - Synthesis method and intermediates of pyridin-2-yl-methylamine - Google P
  • Synthesis of cis-(N-(pyridin-4-ylmethyl)-2-(3-(m-tolyloxy)cyclohexyl)propan-1-amine). (URL: [Link])

  • Showing Compound 2-Methyl-1-propylamine (FDB012495) - FooDB. (URL: [Link])

  • Chemical Properties of 2-Propanamine, 2-methyl- (CAS 75-64-9) - Cheméo. (URL: [Link])

  • 4-Methyl-2-(propan-2-yl)pyridin-3-amine | C9H14N2 | CID 108190520 - PubChem. (URL: [Link])

  • N-Methyl-1-(6-methylpyridin-2-yl)propan-2-amine - SWGDRUG.org. (URL: [Link])

  • 4 - SAFETY DATA SHEET. (URL: [Link])

  • This compound - PubChemLite. (URL: [Link])

  • (3RS)-3-(4-chlorophenyl)-N-methyl-3-(pyridin-2- yl)propan-1-amine. (URL: [Link])

  • safety data sheet sds/msds 2-amino pyridine - Biochem Chemopharma. (URL: [Link])

  • Chemwatch GHS SDS in English (European) 35944-2 - Sdfine. (URL: [Link])

  • 2-(4-methylpyrimidin-2-yl)propan-2-amine dihydrochloride - PubChemLite. (URL: [Link])

  • 2-methyl-2-(pyridin-4-yl)propan-1-amine - PubChemLite. (URL: [Link])

  • 2-(4-Methylpyridin-2-yl)propan-2-amine 100mg - Dana Bioscience. (URL: [Link])

Sources

Predicted properties of 2-Methyl-2-(4-methylpyridin-2-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Predicted Properties of 2-Methyl-2-(4-methylpyridin-2-yl)propan-1-amine

Abstract

In the landscape of modern drug discovery and development, the ability to accurately predict the properties of novel chemical entities is paramount. In silico methodologies provide a rapid, cost-effective, and ethically sound approach to profile compounds before significant investment in laboratory synthesis and testing. This technical guide offers a comprehensive analysis of the predicted physicochemical, spectroscopic, and pharmacokinetic (ADMET) properties of the novel compound, this compound. By leveraging established computational models and databases, we present a detailed profile of this molecule to inform its potential utility and challenges in a research and development context. This document is intended for researchers, medicinal chemists, and drug development professionals, providing both predicted data and an explanation of the methodologies used to derive these insights.

The Imperative of Predictive Modeling in Drug Discovery

The journey from a promising lead compound to a marketed drug is fraught with challenges, with a significant number of candidates failing due to poor pharmacokinetic or safety profiles.[1][2] The integration of computational or in silico tools in the early stages of drug design has become an indispensable strategy to mitigate these risks.[3][4] These methods allow for the prediction of a wide array of molecular properties, from fundamental physicochemical characteristics like solubility and lipophilicity to complex biological outcomes such as metabolic stability and potential toxicity.[2][5]

This "fail-fast, fail-cheap" paradigm enables scientists to prioritize candidates with a higher probability of success, optimize molecular structures to improve drug-like properties, and build a deeper understanding of structure-activity and structure-property relationships.[3] Modern predictive models often employ a combination of quantitative structure-activity relationship (QSAR) techniques, physics-based calculations, and increasingly, machine learning algorithms trained on vast datasets of experimental results.[5][6][7] This guide applies these principles to construct a detailed predictive profile of this compound.

Molecular Identity and Structural Attributes

A precise understanding of the molecular structure is the foundation for all property prediction. This compound is a small molecule featuring a pyridine ring, a common scaffold in medicinal chemistry, linked to a sterically hindered aliphatic amine moiety.

Table 1: Core Molecular Identifiers

Identifier Value Source
Molecular Formula C₁₀H₁₆N₂ PubChem[8]
Monoisotopic Mass 164.13135 Da PubChem[8]
SMILES CC1=CC(=NC=C1)C(C)(C)CN PubChem[8]

| InChIKey | QILOPDWWESDMOL-UHFFFAOYSA-N | PubChem[8] |

The structure combines a basic aromatic nitrogen in the pyridine ring and a primary aliphatic amine, suggesting it will exhibit basic properties and the potential for multiple protonation states. The quaternary carbon atom introduces significant steric bulk, which can influence receptor binding, metabolic stability, and physicochemical properties.

Caption: 2D Structure of the target molecule.

Methodology for In Silico Property Prediction

The data presented in this guide are derived from computational models that predict molecular properties based on chemical structure. This process follows a well-defined workflow, ensuring that the predictions are grounded in established scientific principles.

The Predictive Workflow

The core of in silico prediction involves converting a 2D or 3D molecular representation into a set of numerical descriptors. These descriptors quantify various aspects of the molecule, such as its size, shape, electronic properties, and atom types. These descriptors are then fed into a pre-existing mathematical model (e.g., a QSAR equation or a machine learning algorithm) that has been trained on experimental data to correlate the descriptors with a specific property.

workflow cluster_input Input cluster_processing Processing Engine cluster_output Predicted Endpoints mol_structure Molecular Structure (SMILES/SDF) descriptor_calc Descriptor Calculation (Topological, Electronic, etc.) mol_structure->descriptor_calc prediction_model Predictive Model (QSAR, Machine Learning) descriptor_calc->prediction_model physchem Physicochemical Properties prediction_model->physchem admet ADMET Profile prediction_model->admet spectra Spectroscopic Data prediction_model->spectra

Caption: A generalized workflow for in silico property prediction.

Trustworthiness and Model Domains

It is crucial to recognize that the accuracy of any prediction is contingent on the "applicability domain" of the model used.[5] A model will be most reliable when predicting properties for molecules that are structurally similar to those in its training set. The predictions herein are based on widely used algorithms (e.g., those implemented in platforms like ChemAxon, SwissADME, or available through databases like PubChem) which are generally robust for drug-like chemical space.[9][10][11]

Predicted Physicochemical Properties

Physicochemical properties are fundamental to a drug's behavior, influencing everything from solubility and absorption to formulation and stability.

Table 2: Predicted Physicochemical Properties

Property Predicted Value Method/Source Significance in Drug Development
Molecular Weight 164.25 g/mol (Calculated) Influences diffusion and overall size; a key component of drug-likeness rules.
XlogP 1.4 PubChem[8] A measure of lipophilicity. Affects solubility, permeability, and plasma protein binding. Values between 1-3 are often optimal.
Topological Polar Surface Area (TPSA) 38.9 Ų (Estimated) Correlates with passive molecular transport through membranes. Values < 140 Ų are generally associated with good oral bioavailability.
pKa (Strongest Basic) ~9.5 - 10.0 (Estimated based on primary amine) Governs the ionization state at physiological pH, which profoundly impacts solubility, receptor interaction, and membrane permeability.
Water Solubility (logS) (Not available) - Critical for absorption and formulation. Would be predicted using models like ALOGPS.[12]

| Rotatable Bonds | 3 | (Calculated) | A measure of molecular flexibility. Fewer than 10 is generally preferred for good oral bioavailability. |

Note: TPSA and pKa are estimated based on typical values for the functional groups present (primary amine and pyridine). For a definitive prediction, tools like SwissADME or ChemAxon's Calculator Plugins would be employed.[10][11]

Predicted Spectroscopic Data

While in silico tools cannot replace experimental analysis, they can provide valuable guidance for structure confirmation and interpretation of experimental data.

Mass Spectrometry

The monoisotopic mass of 164.13135 Da is a precise value that would be used to identify the molecular ion peak in high-resolution mass spectrometry (HRMS).[8] Furthermore, predictions of collision cross section (CCS) are available, which relate to the molecule's size and shape in the gas phase as measured by ion mobility-mass spectrometry.

Table 3: Predicted Collision Cross Section (CCS) Values

Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 165.13863 137.7
[M+Na]⁺ 187.12057 145.3
[M-H]⁻ 163.12407 139.7

Data sourced from PubChem, calculated using CCSbase.[8]

The fragmentation pattern in MS/MS would likely involve cleavage of the C-C bond adjacent to the primary amine (a common fragmentation pathway for amines) and fragmentation of the pyridine ring.

¹H and ¹³C NMR Spectroscopy

A full in silico NMR spectrum prediction requires specialized software. However, a qualitative prediction based on the structure can be made:

  • ¹H NMR: One would expect distinct signals for the aromatic protons on the pyridine ring (likely in the 7.0-8.5 ppm range), a singlet for the aminomethyl (-CH₂) protons, a singlet for the pyridine's methyl group, and a singlet for the two equivalent methyl groups on the quaternary carbon. The NH₂ protons would appear as a broad singlet, the position of which is dependent on solvent and concentration.

  • ¹³C NMR: The spectrum would show 10 distinct carbon signals, with the aromatic carbons appearing in the 120-160 ppm range and the aliphatic carbons in the 20-60 ppm range.

Predicted ADMET Profile and Drug-Likeness

This section evaluates the potential of the molecule to become a successful drug, based on its predicted Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.

Drug-Likeness Assessment (Lipinski's Rule of Five)

Lipinski's Rule of Five is a widely used guideline to assess the drug-likeness of a molecule and its potential for good oral bioavailability.[1]

lipinski compound Target Compound C₁₀H₁₆N₂ mw_val 164.25 compound->mw_val logp_val 1.4 compound->logp_val hbd_val 1 (from -NH₂) compound->hbd_val hba_val 2 (from N in pyridine, -NH₂) compound->hba_val mw MW ≤ 500 Da result Result: 0 Violations (Predicted to be Drug-Like) logp logP ≤ 5 hbd H-Bond Donors ≤ 5 hba H-Bond Acceptors ≤ 10 mw_val->mw logp_val->logp hbd_val->hbd hba_val->hba

Caption: Evaluation of the target molecule against Lipinski's Rule of Five.

The molecule passes all criteria of Lipinski's Rule of Five, suggesting it has a favorable profile for oral absorption.

Predicted ADMET Properties

Table 4: Summary of Predicted ADMET Characteristics

ADMET Parameter Prediction/Commentary Rationale/Methodology
Absorption High The low molecular weight, low TPSA, and compliance with Lipinski's rules suggest good passive intestinal absorption.
Distribution Likely to Cross Blood-Brain Barrier (BBB) The low TPSA (< 90 Ų) and moderate lipophilicity (logP < 3) are indicators of potential CNS penetration. This would be confirmed using dedicated BBB prediction models.[13]
Metabolism Moderate to High Stability The quaternary carbon atom sterically hinders the adjacent C-N and C-C bonds, potentially protecting them from metabolic enzymes like Cytochrome P450s. The primary amine, however, could be a site for oxidation or conjugation.
Excretion Likely Renal Clearance As a small, polar (at physiological pH) molecule, renal excretion is a probable clearance pathway.

| Toxicity | Low to Moderate Risk | No obvious structural alerts (toxophores) are present. However, in silico toxicity prediction would be necessary, using platforms like ProTox or Lazar to screen for potential carcinogenicity, mutagenicity, and hepatotoxicity.[11] |

Conclusion

The in silico analysis of this compound predicts it to be a small, basic molecule with physicochemical properties that are highly favorable for drug development. It demonstrates excellent compliance with Lipinski's Rule of Five, suggesting a high likelihood of oral bioavailability. Its predicted low polar surface area and moderate lipophilicity indicate a potential to penetrate the blood-brain barrier. While the steric hindrance from the gem-dimethyl group may confer metabolic stability, the primary amine remains a potential site for metabolic activity.

This predictive profile provides a strong rationale for the synthesis and experimental evaluation of this compound. Subsequent experimental work should focus on verifying the predicted physicochemical properties (pKa, logP, solubility) and assessing its metabolic stability and potential off-target activities. This initial computational assessment serves as a crucial, data-driven foundation for its continued investigation as a potential therapeutic agent.

References

  • In silico Prediction of ADMET/Drug-likeness Properties of Bioactive Phloroglucinols from Hypericum Genus. PubMed. Available at: [Link]

  • Showing Compound 2-Methyl-1-propylamine (FDB012495). FooDB. Available at: [Link]

  • 4-Methyl-2-(propan-2-yl)pyridin-3-amine | C9H14N2 | CID 108190520. PubChem. Available at: [Link]

  • In silico prediction of drug properties. PubMed. Available at: [Link]

  • New machine-learning application to help researchers predict chemical properties. MIT News. Available at: [Link]

  • In Silico Prediction of Drug Properties. Bentham Science. Available at: [Link]

  • This compound. PubChem. Available at: [Link]

  • Molinspiration Cheminformatics. Molinspiration. Available at: [Link]

  • In Silico ADME Prediction of Drug Likeness and Pharmacokinetics Properties of Rhodamine Molecules. bepls. Available at: [Link]

  • 1H NMR spectra of propan-2-amine, 2-aminopropane, 2-propylamine, 2-propanamine, isopropylamine. Doc Brown's Chemistry. Available at: [Link]

  • Introduction to Machine Learning for Molecular Property Prediction. Medium. Available at: [Link]

  • Prediction of Drug-Like Properties. Madame Curie Bioscience Database - NCBI Bookshelf. Available at: [Link]

  • Computational Approaches in Preclinical Studies on Drug Discovery and Development. PMC - NIH. Available at: [Link]

  • Marvin - Chemical Drawing Software. ChemAxon. Available at: [Link]

  • Evaluating Machine Learning Models for Molecular Property Prediction: Performance and Robustness on Out-of-Distribution Data. ACS Publications. Available at: [Link]

  • (PDF) ADME-Toxpredictions of 3-benzimidazol-1-yl-1-(4-phenyl piperazine-1-yl) propan-1-one and their derivatives. ResearchGate. Available at: [Link]

  • Synthesis, in silico ADMET prediction analysis, and pharmacological evaluation of sulfonamide derivatives tethered with pyrazole or pyridine as anti-diabetic and anti-Alzheimer's agents. PMC - NIH. Available at: [Link]

Sources

Methodological & Application

Synthesis of 2-Methyl-2-(4-methylpyridin-2-yl)propan-1-amine protocol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Synthesis of 2-Methyl-2-(4-methylpyridin-2-yl)propan-1-amine

For inquiries, please contact: Senior Application Scientist Google Research and Development

Abstract

This document provides a comprehensive, multi-step protocol for the synthesis of this compound, a novel substituted picolylamine derivative with potential applications in medicinal chemistry and materials science. The synthetic strategy commences with the functionalization of commercially available 4-methyl-2-picoline. The protocol details the preparation of a key tertiary alcohol intermediate via organometallic addition, followed by its conversion to the target primary amine. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, rationale for methodological choices, and safety considerations.

Introduction

Substituted pyridine derivatives are a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. The unique electronic properties and structural features of the pyridine ring make it a privileged scaffold in drug design. This compound is a compound of interest due to its potential as a chelating agent, a building block for more complex molecules, or a pharmacophore in its own right. This protocol outlines a robust and logical synthetic sequence to access this target molecule.

Overall Synthetic Strategy

The synthesis of this compound is proposed via a four-step sequence starting from 4-methyl-2-picoline. The key transformations involve the construction of the tertiary carbon center bearing the pyridine ring and two methyl groups, followed by the introduction of the primary amine functionality.

Synthetic_Workflow cluster_0 Step 1: Alkylation cluster_1 Step 2: Oxidation cluster_2 Step 3: Grignard Reaction cluster_3 Step 4: Ritter Reaction & Hydrolysis Start 4-Methyl-2-picoline Intermediate_1 1-(4-Methylpyridin-2-yl)propan-2-ol Start->Intermediate_1 1. n-BuLi 2. Propylene Oxide Intermediate_2 1-(4-Methylpyridin-2-yl)propan-2-one Intermediate_1->Intermediate_2 PCC or Dess-Martin Periodinane Intermediate_3 2-(4-Methylpyridin-2-yl)propan-2-ol Intermediate_2->Intermediate_3 CH3MgBr Final_Product This compound Intermediate_3->Final_Product 1. NaCN, H2SO4 2. NaOH (aq)

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

PART 1: Synthesis of 2-(4-Methylpyridin-2-yl)propan-2-ol (Intermediate 3)

This part covers the first three steps of the synthesis to yield the key tertiary alcohol intermediate.

Step 1: Synthesis of 1-(4-Methylpyridin-2-yl)propan-2-ol (Intermediate 1)

This step involves the deprotonation of 4-methyl-2-picoline followed by nucleophilic attack on propylene oxide.

  • Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Methyl-2-picoline93.1310.0 g0.107
n-Butyllithium (2.5 M in hexanes)64.0647.2 mL0.118
Propylene oxide58.087.5 g0.129
Anhydrous Tetrahydrofuran (THF)-200 mL-
Saturated aq. NH4Cl solution-100 mL-
Diethyl ether-200 mL-
Anhydrous MgSO4---
  • Protocol:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 4-methyl-2-picoline (10.0 g, 0.107 mol) and anhydrous THF (150 mL).

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add n-butyllithium (47.2 mL of a 2.5 M solution in hexanes, 0.118 mol) dropwise over 30 minutes, maintaining the temperature below -70 °C. A deep red or purple color indicates the formation of the picolyllithium anion.

    • Stir the reaction mixture at -78 °C for 1 hour.

    • In a separate flask, dissolve propylene oxide (7.5 g, 0.129 mol) in anhydrous THF (50 mL) and cool to -78 °C.

    • Slowly add the propylene oxide solution to the picolyllithium solution via cannula, keeping the temperature below -70 °C.

    • After the addition is complete, stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature overnight.

    • Quench the reaction by slowly adding saturated aqueous NH4Cl solution (100 mL) at 0 °C.

    • Extract the aqueous layer with diethyl ether (2 x 100 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford 1-(4-methylpyridin-2-yl)propan-2-ol as a pale yellow oil.

Step 2: Synthesis of 1-(4-Methylpyridin-2-yl)propan-2-one (Intermediate 2)

This step involves the oxidation of the secondary alcohol to a ketone.

  • Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
1-(4-Methylpyridin-2-yl)propan-2-ol151.2110.0 g0.066
Pyridinium chlorochromate (PCC)215.5621.3 g0.099
Dichloromethane (DCM)-200 mL-
Celite or Silica gel---
  • Protocol:

    • To a round-bottom flask, add PCC (21.3 g, 0.099 mol) and dichloromethane (100 mL).

    • Add a solution of 1-(4-methylpyridin-2-yl)propan-2-ol (10.0 g, 0.066 mol) in dichloromethane (100 mL) to the PCC suspension in one portion.

    • Stir the mixture at room temperature for 2 hours. Monitor the reaction by TLC.

    • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite or silica gel to remove the chromium salts.

    • Wash the filter cake with additional diethyl ether.

    • Concentrate the filtrate under reduced pressure to yield the crude ketone.

    • Purify by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to obtain 1-(4-methylpyridin-2-yl)propan-2-one.

Step 3: Synthesis of 2-(4-Methylpyridin-2-yl)propan-2-ol (Intermediate 3)

This step involves a Grignard reaction to form the tertiary alcohol.

  • Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
1-(4-Methylpyridin-2-yl)propan-2-one149.198.0 g0.054
Methylmagnesium bromide (3.0 M in diethyl ether)-21.6 mL0.065
Anhydrous Tetrahydrofuran (THF)-150 mL-
Saturated aq. NH4Cl solution-100 mL-
Ethyl acetate-200 mL-
Anhydrous MgSO4---
  • Protocol:

    • To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add a solution of 1-(4-methylpyridin-2-yl)propan-2-one (8.0 g, 0.054 mol) in anhydrous THF (100 mL).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add methylmagnesium bromide (21.6 mL of a 3.0 M solution in diethyl ether, 0.065 mol) dropwise.

    • After the addition, allow the reaction mixture to warm to room temperature and stir for 2 hours.

    • Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH4Cl solution (100 mL).

    • Extract the aqueous layer with ethyl acetate (2 x 100 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield 2-(4-methylpyridin-2-yl)propan-2-ol.

PART 2: Synthesis of this compound (Final Product)

Step 4: Ritter Reaction and Hydrolysis

This final step converts the tertiary alcohol into the target primary amine. The Ritter reaction involves the formation of a stable carbocation from the tertiary alcohol in the presence of a strong acid, which is then trapped by a nitrile. Subsequent hydrolysis of the resulting amide yields the primary amine.[1][2][3]

  • Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-(4-Methylpyridin-2-yl)propan-2-ol165.235.0 g0.030
Sodium cyanide (NaCN)49.011.6 g0.033
Concentrated Sulfuric acid (H2SO4)98.0810 mL-
Acetonitrile-50 mL-
6 M Sodium hydroxide (NaOH) solution-As needed-
Dichloromethane (DCM)-150 mL-
Anhydrous Na2SO4---
  • Protocol:

    • Caution: This reaction should be performed in a well-ventilated fume hood due to the use of concentrated acid and cyanide.

    • To a round-bottom flask, add a solution of 2-(4-methylpyridin-2-yl)propan-2-ol (5.0 g, 0.030 mol) in acetonitrile (50 mL).

    • Add sodium cyanide (1.6 g, 0.033 mol).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly and carefully add concentrated sulfuric acid (10 mL) dropwise, maintaining the temperature below 10 °C.

    • After the addition, allow the reaction to warm to room temperature and stir for 24 hours.

    • Carefully pour the reaction mixture onto crushed ice.

    • Basify the aqueous solution to pH > 12 by the slow addition of 6 M NaOH solution, ensuring the temperature is kept low with an ice bath.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • The crude product is then subjected to hydrolysis. Add 50 mL of 6 M NaOH solution to the crude amide and heat to reflux for 12 hours.

    • Cool the reaction mixture to room temperature and extract with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the final product by column chromatography on silica gel (eluent: DCM/Methanol/NH4OH gradient) or by distillation under reduced pressure to obtain this compound.

Expertise & Experience: Rationale and Troubleshooting

  • Choice of Base in Step 1: n-Butyllithium is a strong, non-nucleophilic base suitable for the deprotonation of the acidic methyl group at the 2-position of the pyridine ring. The low temperature (-78 °C) is crucial to prevent side reactions.

  • Oxidation in Step 2: PCC is a mild oxidizing agent that can convert the secondary alcohol to a ketone without over-oxidation. An alternative is the Dess-Martin periodinane, which also works under mild conditions.

  • Grignard Reaction in Step 3: The Grignard reaction is a classic and reliable method for forming carbon-carbon bonds. Using an excess of the Grignard reagent can help drive the reaction to completion.

  • The Ritter Reaction (Step 4): The Ritter reaction is a powerful method for synthesizing amines from tertiary alcohols.[2][4] The use of a strong acid is necessary to generate the tertiary carbocation. The reaction is sensitive to steric hindrance, but the chosen substrate is expected to react. Careful control of temperature during the addition of sulfuric acid is critical to prevent unwanted side reactions. The subsequent hydrolysis of the intermediate amide requires strong basic or acidic conditions and elevated temperatures.

  • Purification: Column chromatography is recommended for the purification of all intermediates and the final product to ensure high purity. The basic nature of the pyridine and amine functionalities may require the use of a solvent system containing a small amount of a base (e.g., triethylamine or ammonium hydroxide) to prevent streaking on the silica gel column.

Safety Precautions

  • n-Butyllithium: Pyrophoric and reacts violently with water. Handle under an inert atmosphere (nitrogen or argon).

  • Propylene oxide: A flammable and carcinogenic liquid. Handle in a well-ventilated fume hood.

  • PCC: A toxic and oxidizing agent. Avoid inhalation and contact with skin.

  • Sodium cyanide and Sulfuric acid: Highly toxic and corrosive. The reaction of cyanide with acid can generate highly toxic hydrogen cyanide gas. This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when performing these experiments.

References

Sources

Comprehensive 1H NMR Characterization of 2-Methyl-2-(4-methylpyridin-2-yl)propan-1-amine: A Practical Guide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This application note provides a detailed guide for the structural characterization of 2-Methyl-2-(4-methylpyridin-2-yl)propan-1-amine using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. As a novel compound with potential applications in medicinal chemistry and materials science, its unambiguous structural confirmation is paramount. This document moves beyond a simple procedural outline, offering insights into the rationale behind experimental choices, a detailed protocol for sample preparation and data acquisition, and a thorough analysis of the expected ¹H NMR spectrum. The methodologies described herein are designed to ensure data integrity, reproducibility, and trustworthiness for researchers in academic and industrial settings.

Introduction: The Imperative for Precise Structural Analysis

This compound is a substituted pyridine derivative. Compounds within this class are pivotal building blocks in the synthesis of pharmaceuticals and functional materials. The specific arrangement of the substituted propane amine group on the 4-methylpyridine (γ-picoline) scaffold dictates its chemical reactivity, biological activity, and physical properties. Therefore, rigorous structural verification is the foundational step in any research and development pipeline.

¹H NMR spectroscopy stands as the most powerful and accessible technique for the structural elucidation of organic molecules in solution. By mapping the chemical environment of every proton in the molecule, it provides definitive information on connectivity and stereochemistry. This guide provides the necessary protocols and interpretive framework to confidently assign the structure of the title compound.

Predicted ¹H NMR Spectral Analysis: A Proton-by-Proton Examination

Understanding the expected spectrum is crucial before entering the lab. The molecular structure of this compound presents several distinct proton environments, each with a predictable chemical shift (δ), integration value, and multiplicity (splitting pattern). The analysis is based on established principles of NMR spectroscopy and data from related substituted pyridine structures.[1][2][3][4]

Figure 1: Structure and Proton Labeling Molecular structure of this compound with protons labeled for NMR assignment.

  • Aromatic Protons (H-6, H-5, H-3): The pyridine ring contains three non-equivalent protons.

    • H-6: This proton is adjacent to the ring nitrogen (α-position), which is highly electronegative. Consequently, H-6 is the most deshielded aromatic proton, expected to appear furthest downfield, likely around δ 8.3-8.5 ppm.[5][6] It will be split by the adjacent H-5, appearing as a doublet.

    • H-5: This proton is meta to the nitrogen and ortho to the methyl group. It is expected to resonate around δ 6.9-7.1 ppm and will appear as a doublet due to coupling with H-6.

    • H-3: This proton is ortho to the bulky alkyl substituent and meta to the methyl group. Its signal is anticipated around δ 6.8-7.0 ppm. Due to the absence of adjacent protons, it should appear as a singlet or a very finely split signal.

  • Aliphatic Protons:

    • Pyridine Methyl Protons (H-d): The methyl group attached to the pyridine ring is in a benzylic-like position. Its protons are expected to produce a sharp singlet in the region of δ 2.3-2.5 ppm.[7]

    • Methylene Protons (H-c): These two protons are on the carbon directly attached to the aromatic ring and the quaternary carbon. The proximity to the electron-withdrawing pyridine ring will shift this signal downfield relative to a typical alkane. A singlet is expected around δ 2.8-3.1 ppm.

    • Gem-Dimethyl Protons (H-b): The six protons of the two methyl groups on the quaternary carbon are chemically equivalent. They will give rise to a single, strong singlet, likely in the δ 1.2-1.4 ppm region.

    • Amine Protons (H-a): The two protons of the primary amine group are exchangeable. They typically appear as a broad singlet. The chemical shift is highly dependent on solvent, concentration, and temperature but can be expected in the δ 1.5-2.5 ppm range. This peak's broadness is a key identifying feature.

Experimental Protocols: A Self-Validating Workflow

This section details a robust protocol for acquiring a high-quality ¹H NMR spectrum. Each step is designed to minimize error and ensure the resulting data is reliable.

Materials and Reagents
  • Analyte: this compound (5-10 mg)

  • Deuterated Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), ≥99.8% D.

    • Rationale: Deuterated solvents are used to avoid large, interfering solvent signals in the ¹H spectrum and to provide the deuterium signal required for the spectrometer's field-frequency lock.[8] CDCl₃ is a good first choice for its ability to dissolve a wide range of organic compounds. If solubility is an issue or if exchangeable protons (like the NH₂) are of particular interest, DMSO-d₆ is an excellent alternative.

  • Internal Standard: Tetramethylsilane (TMS), typically pre-dissolved in the deuterated solvent at 0.03-0.05% (v/v).

    • Rationale: TMS provides a sharp singlet at 0 ppm, serving as the universal reference point for the chemical shift scale.

  • NMR Tubes: High-quality, 5 mm NMR tubes (e.g., Wilmad 528-PP-7 or equivalent).

    • Rationale: The quality of the NMR tube directly impacts the magnetic field homogeneity (shimming) and thus the spectral resolution. Using clean, unscratched, high-precision tubes is critical for obtaining sharp lines.[9]

  • Filtration: Pasteur pipette with a small, tightly packed plug of glass wool.

    • Rationale: Any suspended particulate matter in the sample will severely degrade the magnetic field homogeneity, leading to broad, poorly resolved peaks. Filtering the sample directly into the NMR tube is a mandatory step for high-quality data.[9]

Protocol: Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of the analyte directly into a clean, dry vial. For routine ¹H NMR, this amount provides an excellent signal-to-noise ratio without causing issues from excessive concentration.[8][10]

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃ with TMS) to the vial. This volume ensures the sample height in the NMR tube is optimal for the spectrometer's receiver coils.[9][10]

  • Mixing: Gently vortex or swirl the vial until the sample is completely dissolved. Visually inspect for any remaining solid particles.

  • Filtration and Transfer: Place a small, tight plug of glass wool into a Pasteur pipette. Transfer the solution from the vial, through the filter pipette, and directly into the NMR tube.

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation. Label the tube clearly with a permanent marker.

Protocol: NMR Data Acquisition

The following is a generalized procedure for a modern 400 MHz (or higher) Fourier Transform NMR spectrometer. Specific commands may vary based on the manufacturer (e.g., Bruker, JEOL).[11]

  • Instrument Setup: Log in to the spectrometer software. Eject the previous sample and carefully insert the prepared NMR tube into the spinner turbine, adjusting its depth with a sample gauge.

  • Sample Insertion: Place the sample into the magnet.

  • Locking: Load a standard experiment parameter set. Instruct the spectrometer to lock onto the deuterium signal of the solvent. The lock system stabilizes the magnetic field, ensuring consistent chemical shifts throughout the experiment.

  • Shimming: Initiate an automatic shimming routine. This process adjusts the currents in the shim coils to optimize the homogeneity of the magnetic field across the sample volume, which is essential for achieving sharp, symmetrical peaks.

  • Tuning and Matching: For optimal sensitivity, ensure the probe is correctly tuned to the ¹H frequency and its impedance is matched to the spectrometer's electronics. Most modern systems can perform this automatically.

  • Acquisition: Set the following key parameters for a standard ¹H experiment:

    • Pulse Angle: 30-90° (A 90° pulse provides maximum signal for a single scan).

    • Acquisition Time (at): 2-4 seconds.

    • Relaxation Delay (d1): 1-5 seconds (A longer delay ensures quantitative integration).

    • Number of Scans (ns): 8-16 scans. This is usually sufficient for a sample of this concentration.

  • Start Acquisition: Execute the command to begin the experiment.

Data Processing and Visualization

  • Fourier Transform (FT): The raw data (Free Induction Decay, FID) is converted into the frequency domain spectrum.

  • Phase Correction: Manually or automatically adjust the phase so that all peaks are positive and have a flat baseline at their base.

  • Baseline Correction: Apply a polynomial function to correct any rolling or distortion in the spectrum's baseline.

  • Referencing: Calibrate the spectrum by setting the TMS peak to exactly δ 0.00 ppm. If TMS is not present, the residual solvent peak can be used as a secondary reference (e.g., CHCl₃ at δ 7.26 ppm).

  • Integration: Integrate the area under each peak. The relative ratios of these integrals correspond to the relative number of protons giving rise to each signal.

  • Peak Picking: Identify and label the chemical shift of each peak.

Data Summary Table

The following table summarizes the predicted ¹H NMR data for the title compound. This serves as a reference for validating the experimental results.

Proton Label (Fig. 1)AssignmentPredicted δ (ppm)MultiplicityIntegration
H-a-NH₂ 1.5 - 2.5broad singlet2H
H-b-C(CH₃ )₂1.2 - 1.4singlet6H
H-c-CH₂ -2.8 - 3.1singlet2H
H-dPy-CH₃ 2.3 - 2.5singlet3H
H-3Py-H 6.8 - 7.0singlet1H
H-5Py-H 6.9 - 7.1doublet1H
H-6Py-H 8.3 - 8.5doublet1H
Experimental Workflow Diagram

The following diagram illustrates the logical flow of the characterization process.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A 1. Weigh Analyte (5-10 mg) B 2. Dissolve in Deuterated Solvent (0.7 mL) A->B C 3. Filter into NMR Tube B->C D 4. Insert Sample & Lock on Solvent C->D E 5. Shim Magnetic Field D->E F 6. Acquire FID (16 Scans) E->F G 7. Fourier Transform & Phasing F->G H 8. Reference to TMS (0 ppm) G->H I 9. Integrate & Assign Signals H->I J 10. Final Structural Confirmation I->J

Caption: Workflow for ¹H NMR Characterization.

References

  • Vertex AI Search Result[12] . Information on spin-spin coupling considerations. (No URL provided)

  • Vertex AI Search Result[13] . ¹H NMR characterization of related 2-(4-methylpyridin-2-yl)-1H-benzimidazole derivatives. (No URL provided)

  • García, J. et al. (2022). NMR-Based Structural Analysis of Highly Substituted Pyridines. Molecules. [Link]

  • Google Patents (2020).Synthesis and purification method of 2-amino-4-methylpyridine.
  • ResearchGate (2024). ¹H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine...[Link]

  • University of Ottawa. How to make an NMR sample.[Link]

  • Organomation (2024). NMR Sample Preparation: The Complete Guide.[Link]

  • RSC Publishing.Nuclear magnetic resonance studies of six-membered rings... (No URL provided)
  • Vertex AI Search Result[14] . Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms. (No URL provided)

  • SWGDRUG.org (2017). N-Methyl-1-(6-methylpyridin-2-yl)propan-2-amine Monograph.[Link]

  • Katcka, M., & Urbanski, T. (1968). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques. [Link]

  • UTHSCSA. Step-by-step procedure for NMR data acquisition.[Link]

  • ResearchGate (2022). Chemical shift of NMR spectroscopy for a pyridine...[Link]

  • Western University.
  • Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine. [Link]

  • Smith, W. B., & Roark, J. L. (1969). The Proton Magnetic Resonance Spectra of Several 2-Substituted Pyridines. The Journal of Physical Chemistry. [Link]

  • UCI Department of Chemistry. 300 MHz 1H NMR spectra for methylpyridines.[Link]

  • MDPI (2019). Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives...[Link]

  • PubChem. 4-Methyl-2-(propan-2-yl)pyridin-3-amine.[Link]

  • Cheméo. Chemical Properties of 2-Propanamine, 2-methyl-.[Link]

  • Google Patents (2015).Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.

Sources

Using 2-Methyl-2-(4-methylpyridin-2-yl)propan-1-amine in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-Methyl-2-(4-methylpyridin-2-yl)propan-1-amine [1]

Introduction: The Gem-Dimethyl Pyridyl Scaffold

This compound represents a high-value "privileged scaffold" in modern medicinal chemistry.[1] It combines three critical design elements: a pyridine pharmacophore (hydrogen bond acceptor), a gem-dimethyl group (conformational lock), and a primary amine (functional handle).

Unlike simple ethyl-linked pyridines, this "neopentyl-like" amine offers superior metabolic stability.[1] The gem-dimethyl group blocks the benzylic position from oxidative metabolism (Cytochrome P450) and restricts the rotation of the side chain (Thorpe-Ingold effect), often pre-organizing the molecule for better binding affinity with target proteins.

Key Applications:

  • Kinase Inhibitors: As a solvent-front binder or hinge-binding motif.[1]

  • GPCR Ligands: Improving oral bioavailability by masking polarity.

  • Fragment-Based Drug Discovery (FBDD): A rigid, low-molecular-weight building block.[1]

Chemical Properties & Stability

PropertyValue (Predicted/Observed)Notes
Formula C₁₀H₁₆N₂
MW 164.25 g/mol Ideal for fragment-based design (<200 Da).[1]
Appearance Colorless to pale yellow oilHygroscopic; absorbs CO₂ from air (store as HCl salt).[1]
pKa (Pyridine) ~6.1Slightly more basic than pyridine due to alkyl donation.[1]
pKa (Amine) ~10.2Typical primary aliphatic amine.[1]
LogP ~1.4 - 1.7Moderate lipophilicity; good membrane permeability.[1]
Storage 2–8°C, under ArgonLong-term storage as dihydrochloride salt is recommended.[1]

Synthetic Utility & Protocols

This section details the specific protocols for utilizing this amine in drug synthesis. The steric bulk of the gem-dimethyl group requires modified conditions compared to standard linear amines.

Protocol A: Amide Coupling (HATU Method)

Use this protocol to attach the scaffold to carboxylic acid cores (e.g., kinase cores).

Rationale: The neopentyl amine is sterically hindered. Standard EDC/HOBt couplings may be sluggish. HATU provides the necessary activation energy.

Reagents:

  • Carboxylic Acid Partner (1.0 equiv)

  • This compound (1.2 equiv)[1]

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • DMF (Anhydrous)

Step-by-Step Procedure:

  • Activation: Dissolve the carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL/mmol) under an inert atmosphere (N₂). Add DIPEA (3.0 mmol) and stir for 5 minutes.

  • Coupling Agent: Add HATU (1.2 mmol) in one portion. The solution should turn yellow/orange. Stir for 10 minutes to form the active ester.

  • Amine Addition: Add the amine (1.2 mmol) dropwise (if liquid) or as a solution in minimal DMF.

  • Reaction: Stir at Room Temperature for 4–16 hours .

    • Checkpoint: Monitor by LC-MS.[1][2] If conversion is <50% after 4 hours, heat to 50°C. The gem-dimethyl group can retard nucleophilic attack.

  • Workup: Dilute with EtOAc (30 mL). Wash with sat.[3] NaHCO₃ (2 x 15 mL), water (1 x 15 mL), and brine (1 x 15 mL). Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Protocol B: Reductive Amination

Use this protocol to create secondary amines.

Rationale: The steric bulk prevents over-alkylation, making this an excellent candidate for reductive amination with aldehydes.

Reagents:

  • Aldehyde Partner (1.0 equiv)[2]

  • Amine Scaffold (1.1 equiv)

  • STAB (Sodium Triacetoxyborohydride) (1.5 equiv)

  • Acetic Acid (catalytic, 1-2 drops)

  • DCE (1,2-Dichloroethane)

Step-by-Step Procedure:

  • Imine Formation: Combine aldehyde and amine in DCE (5 mL/mmol). Add acetic acid.[4] Stir for 1 hour at RT.

    • Note: The "gem-dimethyl" effect accelerates imine formation but slows reduction.[1]

  • Reduction: Add STAB (1.5 equiv) in portions.

  • Reaction: Stir vigorously for 12 hours.

  • Quench: Add sat. NaHCO₃ solution. Stir for 20 minutes until gas evolution ceases.

  • Extraction: Extract with DCM.

Mechanistic Insight: The "Gem-Dimethyl" Effect

The inclusion of the gem-dimethyl group is not merely for lipophilicity; it is a strategic maneuver to improve Metabolic Stability .

Mechanism of Action:

  • Blocking Beta-Oxidation: In linear alkyl chains, the position beta to the amine is a "soft spot" for metabolic oxidation. The methyl groups replace the hydrogen atoms, physically blocking this pathway.

  • Steric Shielding: The bulk protects the pyridine nitrogen from N-oxidation and the amine nitrogen from rapid conjugation (glucuronidation), prolonging half-life (

    
    ).
    
Visualizing the Metabolic Advantage

MetabolicStability Linear Linear Analog (High Clearance) P450 Cytochrome P450 Linear->P450 Rapid Oxidation (Beta-H abstraction) GemDimethyl Gem-Dimethyl Scaffold (High Stability) GemDimethyl->P450 Blocked Access (Steric Hindrance) Target Target Protein (Effective Binding) GemDimethyl->Target Conformational Lock (Low Entropy Cost) Metabolite Oxidized Metabolite (Inactive/Toxic) P450->Metabolite

Caption: Comparison of metabolic susceptibility. The gem-dimethyl group blocks P450 access, diverting the molecule toward target binding rather than clearance.

Synthetic Workflow Visualization

The following diagram outlines the logical flow for synthesizing and utilizing this scaffold in a drug discovery campaign.

SynthesisWorkflow node_start Precursor: 2-(4-methylpyridin-2-yl)acetonitrile node_step1 Step 1: Dialkylation (NaH, MeI, THF) node_start->node_step1 node_inter Intermediate: Gem-Dimethyl Nitrile node_step1->node_inter Yield >85% node_step2 Step 2: Reduction (Raney Ni/H2 or LAH) node_inter->node_step2 node_product SCAFFOLD: This compound node_step2->node_product Primary Amine Formation node_app1 Path A: Amide Coupling (Kinase Inhibitors) node_product->node_app1 HATU/DMF node_app2 Path B: Reductive Amination (GPCR Ligands) node_product->node_app2 Aldehyde/STAB

Caption: Standard synthetic route from nitrile precursor to final medicinal chemistry applications.

References

  • PubChem. (2025). Compound Summary: this compound.[1] National Library of Medicine. [Link]

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. (Contextual grounding on gem-dimethyl effects).

Sources

The Versatile Scaffold of 2-Methyl-2-(4-methylpyridin-2-yl)propan-1-amine in Modern Drug Discovery: Applications and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of contemporary drug discovery, the identification and utilization of privileged scaffolds—molecular frameworks that can interact with multiple biological targets—is a cornerstone of efficient medicinal chemistry. The 2-Methyl-2-(4-methylpyridin-2-yl)propan-1-amine core represents such a scaffold, offering a unique combination of structural rigidity and functional group diversity. Its inherent features, including a basic amine for hydrogen bonding and salt formation, a sterically hindered quaternary carbon for metabolic stability, and a modifiable pyridine ring for tuning electronic properties and vectoring towards specific targets, make it an attractive starting point for the development of novel therapeutics. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, derivatization, and biological evaluation of compounds based on this promising scaffold. We will delve into the rationale behind its use, provide detailed experimental protocols, and explore its potential in targeting key players in human disease, particularly protein kinases.

Strategic Importance of the 2-Amino-2-methylpropyl-pyridine Moiety

The 2-aminopyridine moiety is a well-established pharmacophore found in numerous approved drugs and clinical candidates.[1][2] Its ability to act as a bioisostere for other functional groups and to form crucial hydrogen bonds with protein targets has cemented its importance in medicinal chemistry. The addition of the 2-methylpropan-1-amine side chain introduces several advantageous properties:

  • Conformational Constraint: The gem-dimethyl group restricts the rotation of the side chain, reducing the entropic penalty upon binding to a target and potentially increasing potency and selectivity.

  • Metabolic Stability: The quaternary carbon atom is less susceptible to metabolic oxidation, a common pathway for drug degradation, which can lead to improved pharmacokinetic profiles.

  • Three-Dimensional Diversity: The scaffold provides a clear three-dimensional vector for the introduction of further substituents, allowing for fine-tuning of interactions with the target protein.

These features make the this compound scaffold particularly well-suited for the design of inhibitors targeting ATP-binding sites, such as those found in protein kinases.

Proposed Synthesis of the Scaffold and its Analogs

Synthetic Workflow Diagram

G cluster_0 Synthesis of this compound A 2-Bromo-4-methylpyridine C tert-Butyl (2-methyl-2-(4-methylpyridin-2-yl)-2-nitropropyl)carbamate A->C n-BuLi, THF, -78 °C B tert-Butyl 2-methyl-2-nitropropylcarbamate B->C D tert-Butyl (2-amino-2-methyl-2-(4-methylpyridin-2-yl)propyl)carbamate C->D Reduction (e.g., H2, Pd/C or Zn, HCl) E This compound D->E Deprotection (e.g., TFA or HCl in Dioxane)

Caption: Proposed synthetic route for this compound.

Detailed Synthetic Protocol

Step 1: Synthesis of tert-Butyl (2-methyl-2-(4-methylpyridin-2-yl)-2-nitropropyl)carbamate (C)

  • Materials: 2-Bromo-4-methylpyridine (A), tert-Butyl 2-methyl-2-nitropropylcarbamate (B), n-Butyllithium (n-BuLi) in hexanes, Anhydrous Tetrahydrofuran (THF).

  • Procedure:

    • To a solution of 2-bromo-4-methylpyridine (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere (e.g., Argon), add n-BuLi (1.1 eq) dropwise.

    • Stir the resulting solution at -78 °C for 1 hour to ensure complete metal-halogen exchange.

    • Add a solution of tert-butyl 2-methyl-2-nitropropylcarbamate (1.2 eq) in anhydrous THF dropwise to the reaction mixture.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the title compound (C).

Rationale: This step utilizes a lithium-halogen exchange followed by nucleophilic addition to couple the pyridine and the protected amino-nitropropane fragments. The low temperature is crucial to prevent side reactions.

Step 2: Synthesis of tert-Butyl (2-amino-2-methyl-2-(4-methylpyridin-2-yl)propyl)carbamate (D)

  • Materials: Compound (C), Reducing agent (e.g., Palladium on carbon (Pd/C) with Hydrogen gas, or Zinc dust with Hydrochloric acid), appropriate solvent (e.g., Methanol for catalytic hydrogenation, or Ethanol/Water for metal-acid reduction).

  • Procedure (Catalytic Hydrogenation):

    • Dissolve compound (C) (1.0 eq) in methanol.

    • Add a catalytic amount of 10% Pd/C.

    • Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or LC-MS).

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with methanol.

    • Concentrate the filtrate under reduced pressure to yield the crude product (D).

Rationale: The nitro group is selectively reduced to a primary amine under these conditions, leaving the Boc protecting group intact. Catalytic hydrogenation is generally a clean and efficient method for this transformation.

Step 3: Synthesis of this compound (E)

  • Materials: Compound (D), Deprotecting agent (e.g., Trifluoroacetic acid (TFA) or Hydrochloric acid in 1,4-Dioxane), Dichloromethane (DCM) if using TFA.

  • Procedure (TFA Deprotection):

    • Dissolve the crude compound (D) in dichloromethane.

    • Add an excess of trifluoroacetic acid (e.g., 10-20 eq) and stir at room temperature for 1-2 hours, or until deprotection is complete (monitored by TLC or LC-MS).

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

    • Dissolve the residue in a minimal amount of water and basify with a suitable base (e.g., 1M NaOH) to pH > 10.

    • Extract the product with dichloromethane or another suitable organic solvent.

    • Dry the combined organic layers over anhydrous sodium sulfate and concentrate to afford the final product (E).

Rationale: The tert-butoxycarbonyl (Boc) protecting group is readily cleaved under acidic conditions to yield the free amine.

Application in Drug Discovery: Targeting Protein Kinases

The 2-aminopyridine scaffold is a known "hinge-binder" in many kinase inhibitors, forming key hydrogen bonds with the backbone of the kinase hinge region. The this compound scaffold can be strategically employed to develop potent and selective kinase inhibitors. The primary amine can be further functionalized to introduce groups that interact with the solvent-exposed region of the kinase, enhancing potency and selectivity.

Exemplary Biological Data of Structurally Related Kinase Inhibitors

To illustrate the potential of this scaffold, the following table summarizes the biological activity of some reported 2-aminopyridine-based kinase inhibitors. While not direct analogs of the title compound, they share the core 2-aminopyridine pharmacophore and demonstrate its utility.

Compound IDTarget KinaseIC50 (nM)Cell LineAntiproliferative IC50 (µM)Reference
Analog 1 Met Kinase1.8GTL-16Not Reported[4]
Analog 2 ASK11.55-Not Reported[5]
Analog 3 iNOS28-Not Reported[3]
Dasatinib Src Family Kinases<1VariousVaries[6]

This data highlights the sub-nanomolar to low nanomolar potency that can be achieved with the 2-aminopyridine scaffold against various kinase targets.[3][4][5][6]

Structure-Activity Relationship (SAR) Insights

The derivatization of the primary amine of the this compound scaffold is a critical step in developing potent and selective inhibitors. The following diagram illustrates a general SAR strategy.

G cluster_1 Structure-Activity Relationship (SAR) Exploration Scaffold This compound Scaffold R_group R-group for Derivatization Scaffold->R_group Functionalization of primary amine Target Target Protein (e.g., Kinase) R_group->Target Interaction with solvent-exposed region Potency Increased Potency Target->Potency Selectivity Improved Selectivity Target->Selectivity

Caption: General strategy for SAR studies on the scaffold.

By systematically varying the "R-group," researchers can probe the steric and electronic requirements of the target's active site. For instance, introducing a substituted aryl or heteroaryl group can lead to additional π-stacking or hydrogen bonding interactions, thereby increasing potency. The nature of the linker between the scaffold and the R-group can also be optimized to achieve the ideal vector for interaction.

Experimental Protocols for Biological Evaluation

Once a library of compounds based on the this compound scaffold has been synthesized, the next crucial step is to evaluate their biological activity. The following are detailed protocols for a primary biochemical kinase inhibition assay and a secondary cellular viability assay.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is a general guideline and should be optimized for the specific kinase of interest.

  • Materials:

    • Kinase of interest (e.g., recombinant human kinase)

    • Substrate for the kinase (peptide or protein)

    • ATP

    • ADP-Glo™ Kinase Assay kit (Promega)

    • Test compounds dissolved in DMSO

    • Assay buffer (specific to the kinase)

    • 384-well plates (white, low-volume)

    • Multichannel pipettes or liquid handling system

    • Plate reader capable of luminescence detection

  • Procedure:

    • Prepare a serial dilution of the test compounds in DMSO. Further dilute in the assay buffer to the desired final concentrations. The final DMSO concentration should be kept constant across all wells (typically ≤1%).

    • In a 384-well plate, add 1 µL of the diluted compound or DMSO (for control wells).

    • Add 2 µL of the kinase solution (enzyme concentration to be predetermined for linear reaction kinetics).

    • Add 2 µL of a mixture of the substrate and ATP (ATP concentration should be at or near the Km for the kinase).

    • Incubate the plate at room temperature for 60 minutes.

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used to generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cellular Viability Assay (WST-1 Assay)

This assay is used to assess the cytotoxicity of the synthesized compounds on a relevant cancer cell line.

  • Materials:

    • Cancer cell line of interest (e.g., a cell line known to be dependent on the targeted kinase)

    • Complete cell culture medium

    • WST-1 cell proliferation reagent

    • Test compounds dissolved in DMSO

    • 96-well cell culture plates (clear, flat-bottom)

    • Multichannel pipettes

    • Incubator (37°C, 5% CO2)

    • Microplate reader capable of measuring absorbance at 440 nm

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

    • Prepare serial dilutions of the test compounds in complete cell culture medium. The final DMSO concentration should be kept constant (typically ≤0.5%).

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds or vehicle control (medium with DMSO).

    • Incubate the cells for 48-72 hours.

    • Add 10 µL of WST-1 reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C, or until a sufficient color change is observed.

    • Gently shake the plate for 1 minute to ensure a homogenous distribution of the formazan product.

    • Measure the absorbance at 440 nm using a microplate reader.

    • Calculate the percent cell viability relative to the vehicle-treated control cells and determine the IC50 value.[7]

Conclusion: A Scaffold with Broad Therapeutic Potential

The this compound scaffold represents a valuable asset in the modern drug discovery toolkit. Its unique structural features provide a solid foundation for the design of potent, selective, and metabolically stable drug candidates. The proposed synthetic route offers a practical approach to accessing this scaffold and its derivatives. By employing the detailed biological evaluation protocols, researchers can effectively screen and characterize new chemical entities based on this promising framework. The versatility of the 2-aminopyridine core suggests that the applications of this scaffold are not limited to kinase inhibition and may extend to other target classes, making it a subject worthy of further exploration in the quest for novel therapeutics.

References

  • Kim, K., et al. (2008). Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. Journal of Medicinal Chemistry, 51(17), 5330-5341. Available at: [Link]

  • Lombardo, L. J., et al. (2004). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825), a potent pan-Src family kinase inhibitor. Journal of Medicinal Chemistry, 47(27), 6658-6661. Available at: [Link]

  • Zhang, Z., et al. (2013). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methylpyridin-2-amine. Journal of Medicinal Chemistry, 56(17), 7091-7101. Available at: [Link]

  • Zhang, Y., et al. (2021). Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations. Molecules, 26(16), 4945. Available at: [Link]

  • Roche. (n.d.). WST-1 Assay Protocol for Cell Viability. Available at: [Link]

  • Haque, M. R., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Journal of Chemistry, 2023, 9967591. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2022). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry, 14(13), 967-987. Available at: [Link]

  • Bhardwaj, V., et al. (2016). Synthesis, and antimicrobial evaluation of new pyridine imidazo [2,1b]-1,3,4-thiadiazole derivatives. Journal of Saudi Chemical Society, 20, S406-S410. Available at: [Link]

  • Kibou, Z., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3439. Available at: [Link]

  • Sławiński, J., et al. (2021). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 26(16), 4811. Available at: [Link]

  • Vacher, B., et al. (1999). Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors. Journal of Medicinal Chemistry, 42(10), 1648-1660. Available at: [Link]

Sources

Precision Protocol: N-Alkylation of Pyridines (Menschutkin Reaction)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The N-alkylation of pyridine (Menschutkin reaction) is a foundational transformation in organic synthesis, yielding pyridinium salts essential for ionic liquids, organocatalysts, and pharmaceutical intermediates (e.g., dihydropyridines). While conceptually simple, the reaction is plagued by practical pitfalls: hygroscopic products, "oiling out" during purification, and sluggish kinetics with electron-deficient substrates.

This guide moves beyond generic textbook descriptions, providing a field-tested, robust workflow designed for reproducibility and scalability. It prioritizes Acetonitrile (MeCN) as the solvent of choice due to its optimal balance of polarity and volatility, and introduces Microwave Irradiation as a superior alternative to thermal reflux.

Mechanistic Foundation & Critical Variables[1]

The Mechanism (SN2)

The reaction proceeds via an SN2 mechanism where the pyridine nitrogen lone pair acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide.

Key Insight: The transition state is highly polar (charge separation). Therefore, polar aprotic solvents accelerate the reaction by stabilizing the transition state more than the neutral reactants.

Critical Experimental Variables
VariableRecommendationScientific Rationale
Solvent Acetonitrile (MeCN) High dielectric constant (

) stabilizes the transition state; low bp (82°C) allows easy removal. Acetone is a secondary choice for precipitating products.
Electrophile Alkyl Iodides > Bromides Iodide is the best leaving group and nucleophile. Alkyl chlorides are often too sluggish without iodide catalysis (Finkelstein conditions).
Atmosphere Inert (N₂ or Ar) Pyridinium salts are extremely hygroscopic. Moisture leads to "oiling out" and difficult crystallization.
Stoichiometry 1.1 - 1.5 equiv. Alkyl Halide Slight excess of the volatile component (usually the alkyl halide) drives the reaction to completion and simplifies purification.

Visualization: Mechanism & Workflow

Reaction Mechanism

The following diagram illustrates the orbital interaction and transition state stabilization.

MenschutkinMechanism Reactants Reactants (Pyridine + R-X) TS Transition State [Py...R...X]‡ (Highly Polar) Reactants->TS Nu: Attack (SN2) Product Product (N-Alkylpyridinium Salt) TS->Product Bond Formation Solvent Polar Aprotic Solvent (Stabilizes TS) Solvent->TS Dipole Stabilization

Caption: SN2 Mechanism of Pyridine N-Alkylation showing solvent stabilization of the polarized transition state.

Experimental Workflow

A decision tree for synthesis and purification.

Workflow Start Start: Pyridine + R-X Method Choose Method Start->Method Thermal Thermal Reflux (MeCN, 80°C, 12-24h) Method->Thermal Standard Microwave Microwave Irradiation (MeCN, 100-150°C, 10-30 min) Method->Microwave High Speed Check Monitoring (TLC/NMR) Thermal->Check Microwave->Check Workup Workup Strategy Check->Workup Conversion >95% Precipitation Precipitation (Add Et2O/Hexane) Workup->Precipitation Product is Solid Evaporation Evaporation (Remove Solvent) Workup->Evaporation Product Soluble Purification Recrystallization (EtOH/EtOAc) Precipitation->Purification Evaporation->Purification Final Pure Pyridinium Salt Purification->Final

Caption: Decision matrix for the synthesis and purification of pyridinium salts.

Experimental Protocols

Protocol A: Standard Thermal Reflux (High Fidelity)

Best for: Large scale (>5g), thermally sensitive substrates, or labs without microwave reactors.

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon.

  • Dissolution: Add Pyridine (1.0 equiv) and Acetonitrile (concentration ~0.5 M).

    • Note: If the pyridine is a solid, ensure it is fully dissolved before adding the electrophile.

  • Addition: Add the Alkyl Halide (1.2 equiv) dropwise via syringe.

    • Safety: Alkyl halides are potent alkylating agents. Use gloves and work in a fume hood.

  • Reaction: Heat the mixture to reflux (80-82°C) for 12–24 hours.

    • Visual Check: The solution often turns from colorless to yellow/orange. A precipitate may form if the product is insoluble in hot MeCN.

  • Monitoring: Check by TLC (See Section 5).

  • Workup (The "Crash" Method):

    • Cool the mixture to room temperature.

    • If solid forms: Filter the precipitate and wash with cold diethyl ether (

      
       mL).
      
    • If solution remains clear: Concentrate the MeCN to ~20% volume on a rotary evaporator. Slowly add Diethyl Ether or Ethyl Acetate with vigorous stirring to induce precipitation.

  • Drying: Dry the solid under high vacuum for 4 hours. Crucial: Traces of solvent can cause the salt to liquefy (oil out) later.

Protocol B: Microwave-Assisted Synthesis (High Throughput)

Best for: Library synthesis, difficult substrates (electron-poor pyridines), and rapid optimization.

  • Setup: Use a 10 mL or 30 mL microwave-dedicated glass vial with a crimp cap.

  • Loading: Add Pyridine (1.0 equiv), Alkyl Halide (1.5 equiv), and Acetonitrile (3-5 mL). Add a stir bar.

  • Parameters:

    • Temperature: 100°C (Standard) to 150°C (Sterically hindered).

    • Time: 10 – 30 minutes.

    • Pressure Limit: 250 psi (Ensure vial is rated for this).

  • Workup: Transfer the reaction mixture to a flask. Rinse the vial with a small amount of MeOH. Proceed to precipitation as in Protocol A.

Self-Validating Systems (Quality Control)

To ensure scientific integrity, you must validate the reaction at these checkpoints:

TLC Monitoring (The "Stuck" Spot)
  • Stationary Phase: Silica Gel 60 F254.

  • Mobile Phase: 10% MeOH in DCM.[1]

  • Observation:

    • Starting Material (Pyridine): High R_f (moves up).

    • Product (Pyridinium Salt): R_f ~ 0.0 - 0.1 (Stays at baseline due to ionic nature).

    • Success Criteria: Disappearance of the high R_f spot.

NMR Validation (The Downfield Shift)

The formation of the positive charge on nitrogen deshields the ring protons, causing a significant downfield shift.

Proton PositionPyridine (CDCl3)N-Alkyl Pyridinium (DMSO-d6)Shift (

)

-Protons (C2/C6)
~8.6 ppm~9.0 - 9.5 ppm +0.5 - 0.9 ppm
N-CH₂ (Alkyl) N/A~4.5 - 5.0 ppm Diagnostic new peak

Note: Solvent change (CDCl3 to DMSO-d6) is usually necessary as salts are insoluble in chloroform.

Troubleshooting & Optimization

Problem: Product "Oils Out" (Goo formation)
  • Cause: Presence of trace solvents (MeCN) or impurities prevents crystal lattice formation.

  • Solution (Trituration): Decant the supernatant. Add fresh Diethyl Ether or Hexane. Sonicate the oil vigorously until it turns into a powder. Repeat 2-3 times.

Problem: Low Reactivity (Electron-Deficient Pyridines)
  • Cause: EWGs (e.g., -CN, -NO2) reduce nucleophilicity.

  • Solution:

    • Switch to Microwave heating (150°C).

    • Use Alkyl Iodides (more reactive) instead of bromides/chlorides.

    • Add NaI (0.1 equiv) as a catalyst (Finkelstein reaction in situ).

Problem: Hygroscopicity
  • Cause: Pyridinium halides absorb water rapidly.

  • Solution: Perform anion exchange to a non-hygroscopic counter-ion like PF₆⁻ or BF₄⁻ (metathesis in water).

References

  • Solvent Effects on the Menschutkin Reaction. J. Am. Chem. Soc.[2] 1991, 113, 7796–7797. Link

  • Microwave-Assisted Synthesis of Pyridinium Salts. Tetrahedron Lett. 2002, 43, 8331-8334.[3] Link

  • Purification of Ionic Liquids and Salts. Chem. Rev. 2008, 108, 290-325. Link

  • Regioselective Alkylation of Pyridines. J. Org. Chem. 2021, 86, 15, 10280–10292. Link

  • Practical Guide to Recrystallization. University of Rochester, Dept of Chemistry.Link

Sources

Topic: A Method Development Guide for the Recrystallization of 2-Methyl-2-(4-methylpyridin-2-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Desk of a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: 2-Methyl-2-(4-methylpyridin-2-yl)propan-1-amine is a substituted pyridinyl-amine compound with potential applications as a key intermediate in pharmaceutical synthesis. Achieving high purity of such intermediates is critical for the safety, efficacy, and regulatory compliance of active pharmaceutical ingredients (APIs). Recrystallization is a powerful and scalable purification technique based on the principle of differential solubility.[1][2] This application note provides a comprehensive guide for developing a robust and efficient recrystallization protocol for the title compound. It moves beyond a simple list of steps to explain the underlying chemical principles, offering a systematic approach to solvent selection, protocol optimization, and troubleshooting.

Foundational Principles: The Science of Recrystallization

Recrystallization is a purification process that separates a crystalline solid from its soluble or insoluble impurities. The efficacy of the method relies on the principle that the solubility of most solids increases with temperature.[1] An impure compound is dissolved in a minimal amount of a suitable hot solvent to create a saturated or near-saturated solution. As this solution cools, the solubility of the target compound decreases, causing it to crystallize out of the solution in a purer form, while the impurities ideally remain dissolved in the cold solvent (mother liquor).[2][3]

For amine-containing compounds, particularly those with a basic pyridine ring like this compound, specific challenges can arise. These molecules can be highly polar and may have complex solubility profiles. In some cases, if solubility in common organic solvents is poor, forming a salt with an organic acid like acetic acid can be a viable strategy to facilitate recrystallization.[4]

Compound Physicochemical Profile (Predicted)

A preliminary understanding of the compound's properties is essential for methodological design.

PropertyPredicted Value / Structure-Based InferenceRationale & Implication for Recrystallization
Molecular Formula C₁₁H₁₈N₂Indicates a relatively small molecule with nitrogen heteroatoms.
Molecular Weight ~178.27 g/mol Suggests it is likely a solid or high-boiling liquid at STP.
Polarity Moderately PolarThe pyridine ring and primary amine group contribute polarity, suggesting solubility in polar solvents. The alkyl backbone adds nonpolar character.
Basicity (pKa) BasicThe primary amine and pyridine nitrogen are basic centers. This is critical, as the compound will react with acidic solvents.

The Cornerstone of Success: Systematic Solvent Selection

The choice of solvent is the most critical parameter in developing a recrystallization protocol.[5] An ideal solvent should meet the following criteria:

  • High Solvency at High Temperature: Dissolves the target compound completely when hot.

  • Low Solvency at Low Temperature: The compound should be sparingly soluble or insoluble when cold to ensure maximum recovery.

  • Impurities Profile: Impurities should either be insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent.

  • Chemical Inertness: The solvent must not react with the compound.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.[5]

Protocol: Empirical Solvent Screening

A small-scale, systematic screening process is the most reliable method for identifying a suitable solvent system.

Materials:

  • Crude this compound (~50 mg per test)

  • Test tubes or small vials

  • A selection of solvents (see table below)

  • Hot plate and water/sand bath

  • Vortex mixer

Procedure:

  • Place approximately 50 mg of the crude compound into a test tube.

  • Add the selected solvent dropwise at room temperature, vortexing after each addition, up to ~0.5 mL. Note the solubility at room temperature. If it dissolves, the solvent is unsuitable.

  • If the compound is insoluble at room temperature, gently heat the mixture in a water bath towards the solvent's boiling point, adding the minimum amount of hot solvent needed to fully dissolve the solid.

  • Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature.

  • Observe for crystal formation. If no crystals form, gently scratch the inside of the test tube with a glass rod or add a seed crystal.

  • If crystals form, place the test tube in an ice-water bath for 15-20 minutes to maximize the yield.

  • Evaluate the quantity and quality of the crystals formed.

Data Interpretation: Solvent Screening Results
Solvent ClassExample SolventsDesired Observation for a Good Single SolventPotential for Mixed-Solvent System
Nonpolar Heptane, TolueneInsoluble when cold, soluble when hot, forms good crystals upon cooling.Good "anti-solvent" if compound is too soluble in a polar solvent.
Polar Aprotic Ethyl Acetate, AcetoneInsoluble when cold, soluble when hot, forms good crystals upon cooling.Can be paired with a nonpolar solvent like heptane.
Polar Protic Isopropanol, EthanolInsoluble when cold, soluble when hot, forms good crystals upon cooling.Good primary solvent; can be paired with water as an anti-solvent.[6]
Other AcetonitrileInsoluble when cold, soluble when hot, forms good crystals upon cooling.A versatile polar aprotic solvent to test.

Generalized Recrystallization Protocol

This protocol is a robust starting point once a suitable solvent system has been identified from the screening process.

Safety Precautions: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

Step 1: Dissolution

  • Place the crude this compound into an Erlenmeyer flask.

  • Add a magnetic stir bar and the chosen solvent. Begin stirring and gently heat the mixture on a hotplate.

  • Add the minimum volume of hot solvent required to completely dissolve the solid. An excess of solvent will reduce the final yield.

Step 2: Decolorization and Hot Filtration (Optional)

  • If the hot solution is colored by impurities, remove it from the heat source and add a small amount (1-2% w/w) of activated carbon.[1]

  • Re-heat the mixture to boiling for a few minutes.

  • Perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove the carbon and any insoluble impurities. This step must be done quickly to prevent premature crystallization in the funnel.

Step 3: Crystallization

  • Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly and without disturbance to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[3]

  • Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 30 minutes to maximize precipitation and recovery.[6]

Step 4: Isolation and Washing

  • Collect the crystals by vacuum filtration using a Büchner funnel and a filter flask.[2]

  • Wash the collected crystals (the "filter cake") with a small amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor containing dissolved impurities.

Step 5: Drying

  • Leave the crystals in the Büchner funnel with the vacuum on for a period to pull air through and partially dry them.

  • Transfer the purified crystals to a watch glass or drying dish and dry them to a constant weight, typically in a vacuum oven at a temperature well below the compound's melting point.

Visualization of the Workflow

The following diagram illustrates the logical flow of the recrystallization process from crude material to purified product.

Recrystallization_Workflow cluster_prep Preparation & Dissolution cluster_purify Purification Steps cluster_isolate Isolation & Finishing crude Crude Amine Compound screening Solvent Screening crude->screening dissolve Dissolve in Minimum Hot Solvent screening->dissolve hot_filt Hot Filtration (Optional) dissolve->hot_filt If colored/insoluble impurities cool Slow Cooling to Room Temp dissolve->cool If no hot filtration needed hot_filt->cool ice_bath Ice Bath Cooling cool->ice_bath vac_filt Vacuum Filtration ice_bath->vac_filt wash Wash with Cold Solvent vac_filt->wash dry Drying under Vacuum wash->dry pure Pure Crystalline Product dry->pure

Caption: Workflow for developing a recrystallization protocol.

Troubleshooting Common Issues

Observation / ProblemPotential Cause(s)Recommended Solution(s)
No Crystals Form Upon Cooling 1. Too much solvent was used.2. The compound is highly soluble even at low temperatures.1. Boil off some of the solvent to concentrate the solution and attempt cooling again.2. Try a different solvent or a mixed-solvent system. Add a suitable "anti-solvent" dropwise to the solution.
Compound "Oils Out" Instead of Crystallizing 1. The solution is supersaturated.2. The melting point of the compound is lower than the boiling point of the solvent.3. Impurities are inhibiting crystal lattice formation.1. Re-heat the solution to dissolve the oil, then add a small amount of additional solvent and cool again, more slowly.2. Choose a lower-boiling point solvent.3. Try scratching the flask or adding a seed crystal to induce crystallization.
Very Low Recovery / Yield 1. The compound has significant solubility in the cold solvent.2. Premature crystallization during hot filtration.3. Incomplete transfer of material.1. Ensure the solution is thoroughly cooled in an ice bath.2. Minimize the volume of cold solvent used for washing.3. Keep the filtration apparatus hot during hot filtration.
Poor Purity in Final Product 1. Cooling was too rapid, trapping impurities.2. Insufficient washing of the filter cake.1. Allow the solution to cool to room temperature without disturbance before placing it in an ice bath.2. Ensure the crystals are washed with fresh, cold solvent. Consider a second recrystallization.

References

  • Korovina, N. (2020). Recrystallization Technique for Organic Chemistry. YouTube. Available at: [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. Available at: [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Available at: [Link]

  • ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation? Available at: [Link]

  • Canadian Science Publishing. (n.d.). PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES. Available at: [Link]

  • City University of New York (CUNY). (n.d.). Purification by Recrystallization. Available at: [Link]

Sources

Application Note: A Comprehensive Guide to LC-MS Method Development for Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a detailed framework for the development and validation of robust Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the analysis of pyridine derivatives. Pyridine and its analogues are fundamental heterocyclic structures in a vast array of pharmaceuticals and specialty chemicals. Their inherent basicity and polarity, however, present unique analytical challenges, including poor peak shape, complex matrix effects, and variable ionization efficiency. This document offers a scientifically grounded, experience-driven approach to systematically address these challenges. We will delve into the critical aspects of stationary phase selection, mobile phase optimization, mass spectrometry parameter tuning, and rigorous method validation in accordance with international guidelines. Detailed protocols and troubleshooting strategies are provided to empower researchers, scientists, and drug development professionals to create sensitive, selective, and reliable LC-MS methods for these pivotal compounds.

Introduction: The Analytical Significance and Challenges of Pyridine Derivatives

The pyridine ring is a ubiquitous scaffold in medicinal chemistry and materials science, forming the core of numerous blockbuster drugs and functional molecules. The nitrogen atom in the pyridine ring imparts basicity (with a typical pKa between 5 and 6) and polarity, which are key to both their biological activity and their analytical behavior[1][2].

While essential for their function, these physicochemical properties create significant hurdles in LC-MS analysis:

  • Chromatographic Peak Tailing: The basic nitrogen atom can engage in strong secondary interactions with acidic residual silanol groups on the surface of traditional silica-based stationary phases, leading to broad, tailing peaks and compromised resolution[2][3].

  • Ionization Variability and Matrix Effects: Pyridine derivatives generally ionize well via Electrospray Ionization (ESI) in positive ion mode. However, the efficiency of this process can be highly susceptible to suppression or enhancement by co-eluting components from the sample matrix[4][5][6]. This is a major concern in quantitative bioanalysis, as it can severely impact accuracy and precision[4].

  • Retention of Polar Analytes: Highly polar pyridine derivatives may exhibit insufficient retention on conventional reversed-phase columns like C18, eluting at or near the solvent front.

This guide will systematically address these challenges, providing a logical workflow for developing a robust and reliable LC-MS method.

The Method Development Workflow: A Strategic Approach

A successful method development strategy for pyridine derivatives is a multi-step, iterative process. The following diagram outlines the key stages, from initial analyte characterization to full method validation.

MethodDevelopmentWorkflow cluster_prep Phase 1: Preparation & Planning cluster_lc Phase 2: LC Method Development cluster_ms Phase 3: MS Method Development cluster_validation Phase 4: Validation & Application Analyte_Characterization Analyte Characterization (pKa, logP, solubility) Literature_Review Literature Review Define_Objectives Define Method Objectives (e.g., quantitation, impurity profiling) Column_Screening Column Screening (C18, Mixed-Mode, HILIC) Define_Objectives->Column_Screening Proceed to LC Dev. Mobile_Phase_Opt Mobile Phase Optimization (pH, buffer, organic modifier) Column_Screening->Mobile_Phase_Opt Gradient_Dev Gradient Development Mobile_Phase_Opt->Gradient_Dev Direct_Infusion Direct Infusion & Tuning (Precursor Ion, Adducts) Gradient_Dev->Direct_Infusion Proceed to MS Dev. Source_Optimization Source Parameter Optimization (Voltages, Gas Flows, Temp.) Direct_Infusion->Source_Optimization MRM_Development MRM/Fragmentation Tuning (Product Ions, CE) Source_Optimization->MRM_Development Method_Validation Method Validation (ICH/FDA Guidelines) MRM_Development->Method_Validation Finalize & Validate Sample_Analysis Routine Sample Analysis Method_Validation->Sample_Analysis

Caption: A strategic workflow for LC-MS method development.

Liquid Chromatography (LC) Method Development

The goal of the chromatographic separation is to achieve a symmetrical peak shape, adequate retention, and separation from interfering components of the matrix.

Column Selection: Mitigating Peak Tailing

The choice of the stationary phase is arguably the most critical factor for the successful chromatography of pyridine derivatives.

  • Modern Reversed-Phase Columns: A high-purity, end-capped C18 or C8 column is an excellent starting point[2]. These columns are manufactured with minimal residual silanol groups, which are the primary cause of peak tailing for basic compounds[2][3].

  • Mixed-Mode Chromatography: For pyridine derivatives that are either too polar for good retention or prove difficult to resolve from interferences, mixed-mode columns offer a powerful alternative. These columns combine reversed-phase and ion-exchange functionalities on a single support, providing unique selectivity[1][7][8].

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is the technique of choice for very polar pyridine derivatives that are unretained in reversed-phase chromatography[9][10][11]. HILIC columns utilize a polar stationary phase with a high organic content mobile phase, achieving retention through a partitioning mechanism into a water-enriched layer on the stationary phase surface[10].

Mobile Phase Optimization: The Power of pH

The pH of the mobile phase is a critical parameter that directly controls the ionization state of pyridine derivatives and the silica surface.

  • Low pH (pH < 3): Operating at a low pH is often the most effective strategy. At this pH, the pyridine nitrogen is fully protonated (positively charged), and the residual silanols on the silica surface are neutral. This minimizes the strong, undesirable ionic interactions, leading to significantly improved peak shapes[2]. Formic acid (0.1%) is an excellent choice as it is volatile and highly compatible with MS.

  • Mobile Phase Buffers: For methods requiring precise pH control, volatile buffers like ammonium formate or ammonium acetate are preferred for MS compatibility[12]. A typical concentration is 10-20 mM.

The following table summarizes common starting conditions for LC method development.

ParameterRecommendation for Reversed-PhaseRecommendation for HILICRationale
Column High-purity, end-capped C18 (e.g., 50 x 2.1 mm, <3 µm)Amide, Diol, or bare silica HILIC columnMinimize silanol interactions; HILIC for polar compounds[2][10].
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Formate in 90:10 ACN:WaterLow pH protonates pyridine, improving peak shape. HILIC requires high organic content[2][10].
Mobile Phase B 0.1% Formic Acid in Acetonitrile10 mM Ammonium Formate in WaterAcetonitrile is a common, MS-friendly organic modifier.
Flow Rate 0.4 - 0.6 mL/min (for 2.1 mm ID)0.3 - 0.5 mL/min (for 2.1 mm ID)Appropriate for standard analytical columns.
Column Temp. 30 - 40 °C30 - 40 °CImproves efficiency and reduces viscosity.

Mass Spectrometry (MS) Method Development

The MS method development aims to achieve sensitive and selective detection of the target analyte.

Ionization and Adduct Formation

Electrospray Ionization (ESI) is the most common and effective ionization technique for pyridine derivatives due to their inherent polarity and ability to accept a proton.

  • Positive Ion Mode: ESI in positive ion mode is the standard approach, typically yielding a protonated molecule, [M+H]⁺, as the most abundant precursor ion[13][14].

  • Adduct Formation: It is crucial to check for the presence of other common adducts, such as ammonium ([M+NH₄]⁺) if using an ammonium-based buffer, or sodium ([M+Na]⁺) and potassium ([M+K]⁺) from glassware or reagents[15][16][17]. Acetonitrile adducts ([M+ACN+H]⁺) can also be observed[13][14]. A full scan MS experiment during direct infusion of the analyte standard is essential to identify the most stable and abundant precursor ion for quantification.

Tandem Mass Spectrometry (MS/MS) and Fragmentation

For quantitative analysis, tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides superior selectivity and sensitivity.

  • Precursor Ion Selection: The most abundant and stable precursor ion (e.g., [M+H]⁺) identified in the full scan experiment is isolated in the first quadrupole.

  • Collision-Induced Dissociation (CID): The isolated precursor ion is fragmented in the collision cell by colliding it with an inert gas (e.g., argon). The collision energy (CE) is optimized to produce stable and specific product ions.

  • Product Ion Selection: One or two of the most intense and specific product ions are selected in the third quadrupole for detection. The transition from the precursor ion to the product ion constitutes an MRM transition. The fragmentation of the pyridine ring itself is a common pathway, though the exact fragmentation pattern is highly dependent on the substituents on the ring[18][19][20].

The following diagram illustrates the logical flow for developing an MRM method.

MRM_Development cluster_infusion Step 1: Analyte Infusion cluster_fullscan Step 2: Precursor Identification cluster_productscan Step 3: Fragmentation & Optimization Infuse Infuse Analyte Standard (e.g., 1 µg/mL) FullScan Acquire Full Scan MS (e.g., m/z 100-500) Infuse->FullScan IdentifyPrecursor Identify Precursor Ion ([M+H]⁺, [M+Na]⁺, etc.) FullScan->IdentifyPrecursor ProductScan Perform Product Ion Scan on Precursor IdentifyPrecursor->ProductScan OptimizeCE Optimize Collision Energy (CE) for each fragment ProductScan->OptimizeCE SelectTransitions Select 2-3 Intense & Specific Product Ions OptimizeCE->SelectTransitions

Caption: Workflow for MRM transition development.

Protocol: LC-MS/MS Analysis of a Pyridine Derivative in Plasma

This protocol provides a step-by-step example for the quantitative analysis of a hypothetical pyridine derivative, "Pyridinil," in human plasma.

5.1. Materials and Reagents

  • Pyridinil reference standard

  • Pyridinil-d4 (deuterated internal standard)

  • Acetonitrile (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Water (Type I, 18.2 MΩ·cm)

  • Human Plasma (K₂EDTA)

5.2. Sample Preparation (Protein Precipitation)

  • Label 1.5 mL microcentrifuge tubes for standards, QCs, and unknown samples.

  • Pipette 50 µL of plasma into the appropriate tubes.

  • Add 10 µL of the internal standard working solution (Pyridinil-d4 in 50% methanol) to all tubes except blanks.

  • To precipitate proteins, add 200 µL of acetonitrile containing 0.1% formic acid.

  • Vortex all tubes for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 150 µL of the supernatant to a 96-well plate or autosampler vials.

  • Inject 5 µL onto the LC-MS/MS system.

5.3. LC-MS/MS Instrumental Conditions

ParameterSetting
LC Column ACE SuperC18, 50 x 2.1 mm, 2.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3 min, hold for 1 min, re-equilibrate
Flow Rate 0.5 mL/min
Column Temp. 40 °C
Ion Source Electrospray Ionization (ESI), Positive Mode
Capillary Voltage 3.5 kV
Source Temp. 150 °C
Desolvation Temp. 450 °C
MRM Transition 1 m/z of Pyridinil [M+H]⁺ → m/z of Product Ion 1 (Quantifier)
MRM Transition 2 m/z of Pyridinil [M+H]⁺ → m/z of Product Ion 2 (Qualifier)
MRM Transition (IS) m/z of Pyridinil-d4 [M+H]⁺ → m/z of IS Product Ion

Method Validation: Ensuring Trustworthiness and Reliability

A developed method is not complete until it has been validated to prove it is fit for its intended purpose[21]. Validation should be performed according to established regulatory guidelines, such as the FDA's Bioanalytical Method Validation Guidance or ICH Q2(R1)[21][22][23][24][25].

Key validation parameters include:

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components. This is assessed by analyzing at least six different blank matrix lots[24].

  • Matrix Effect: This must be evaluated to ensure that co-eluting matrix components do not cause ion suppression or enhancement[4][5][6][26]. It is typically assessed by comparing the analyte response in post-extraction spiked matrix samples to the response in a neat solution.

  • Calibration Curve (Linearity and Range): The relationship between concentration and response, and the range over which the method is accurate and precise.

  • Accuracy and Precision: Intra- and inter-day accuracy (% bias) and precision (% CV) are determined by analyzing Quality Control (QC) samples at multiple concentration levels (e.g., LLOQ, Low, Mid, High)[27].

  • Stability: The stability of the analyte in the biological matrix under various conditions (bench-top, freeze-thaw cycles, long-term storage) must be established.

Conclusion

The successful development of an LC-MS method for pyridine derivatives hinges on a systematic and scientifically informed approach. By anticipating and addressing the core challenges of peak tailing and matrix effects through rational selection of column chemistry and mobile phase pH, one can build a robust chromatographic foundation. This, combined with meticulous optimization of MS parameters to ensure sensitive and specific detection, leads to a reliable analytical method. Rigorous validation according to regulatory standards is the final, essential step to guarantee that the method produces trustworthy data for critical applications in pharmaceutical development and beyond.

References

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC . (2020). Retrieved from [Link]

  • Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - ResearchGate . (n.d.). Retrieved from [Link]

  • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - Alternative Therapies In Health And Medicine . (n.d.). Retrieved from [Link]

  • PyFragMS A Web Tool for the Investigation of the Collision-Induced Fragmentation Pathways | ACS Omega - ACS Publications . (2022). Retrieved from [Link]

  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PubMed Central . (n.d.). Retrieved from [Link]

  • Full article: Matrix Effects and Application of Matrix Effect Factor - Taylor & Francis . (n.d.). Retrieved from [Link]

  • Development of LC-MS/MS methods for the analysis of reactive metabolite protein targets - Archipel UQAM . (n.d.). Retrieved from [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation . (n.d.). Retrieved from [Link]

  • Method for pyridine amine derivative - Chromatography Forum . (2015). Retrieved from [Link]

  • HPLC Methods for analysis of Pyridine - HELIX Chromatography . (n.d.). Retrieved from [Link]

  • (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative - ResearchGate . (n.d.). Retrieved from [Link]

  • HPLC Analysis of Substituted Pyridines on Amaze SC Mixed-Mode Column . (n.d.). Retrieved from [Link]

  • Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers | The Journal of Organic Chemistry - ACS Publications . (n.d.). Retrieved from [Link]

  • Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions . (n.d.). Retrieved from [Link]

  • Common Adduct and Fragment Ions in Mass Spectrometry - ACD/Labs . (2022). Retrieved from [Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique . (2011). Retrieved from [Link]

  • Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed . (n.d.). Retrieved from [Link]

  • What are common adducts in ESI mass spectrometry? - WKB67428 - Waters . (n.d.). Retrieved from [Link]

  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC . (n.d.). Retrieved from [Link]

  • Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry | Request PDF - ResearchGate . (n.d.). Retrieved from [Link]

  • What do aromatic compunds fragment into in MS? Why are adducts formed? | ResearchGate . (2016). Retrieved from [Link]

  • Improving Protein Separations with Mixed-Mode Chromatography - LCGC International . (n.d.). Retrieved from [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - FDA . (n.d.). Retrieved from [Link]

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? | NorthEast BioLab . (n.d.). Retrieved from [Link]

  • Introduction to Multimodal or Mixed-Mode Chromatography - Bio-Rad . (n.d.). Retrieved from [Link]

  • Electrospray ionization tandem mass spectrometric studies of competitive pyridine loss from platinum(II) ethylenediamine complexes by the kinetic method - PubMed . (n.d.). Retrieved from [Link]

  • Hydrophilic Interaction Chromatography Method Development and Troubleshooting - Agilent . (2018). Retrieved from [Link]

  • Understanding MS/MS fragmentation pathways of small molecular weight molecules . (n.d.). Retrieved from [Link]

  • MS Adduct Calculator - Fiehn Lab . (n.d.). Retrieved from [Link]

  • A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances - MDPI . (2023). Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA . (n.d.). Retrieved from [Link]

  • Bioanalytical Method Validation . (n.d.). Retrieved from [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research . (n.d.). Retrieved from [Link]

  • LC-MS(ESI+) Common Adducts question? - ResearchGate . (2019). Retrieved from [Link]

  • Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique - Longdom Publishing . (n.d.). Retrieved from [Link]

  • (PDF) Acetone chemical ionization studies. VIII: pyridine derivatives - ResearchGate . (n.d.). Retrieved from [Link]

  • Quality Guidelines - ICH . (n.d.). Retrieved from [Link]

  • Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC . (2014). Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide - ResearchGate . (n.d.). Retrieved from [Link]

  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation - Outsourced Pharma . (2023). Retrieved from [Link]

  • Electrospray ionization - Wikipedia . (n.d.). Retrieved from [Link]

  • ESI Adduct Ions - Novatia, LLC . (n.d.). Retrieved from [Link]

  • ICH Q2 Validation of Analytical Procedures - YouTube . (2024). Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . (2021). Retrieved from [Link]

Sources

Application Notes and Protocols for Determining the Aqueous Solubility of 2-Methyl-2-(4-methylpyridin-2-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on determining the aqueous solubility of 2-Methyl-2-(4-methylpyridin-2-yl)propan-1-amine. The protocols detailed herein are designed to establish a robust pH-solubility profile, crucial for understanding the biopharmaceutical properties of this novel chemical entity. This document emphasizes the rationale behind experimental choices, adherence to international guidelines, and the establishment of self-validating systems for data integrity. Both kinetic and thermodynamic solubility assays are described to support the compound's progression from early discovery to preclinical development.

Introduction: The Critical Role of Solubility in Drug Development

Aqueous solubility is a fundamental physicochemical property that significantly influences a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. For orally administered drugs, insufficient solubility can lead to low bioavailability, hindering therapeutic efficacy.[1] Therefore, a thorough understanding of a compound's solubility characteristics is paramount from the early stages of drug discovery.[1]

This compound is a compound featuring both a primary amine and a pyridine ring. The presence of these ionizable groups suggests that its aqueous solubility will be highly dependent on pH.[2][3][4] The amine group will be protonated at acidic pH, while the pyridine nitrogen can also be protonated, both of which would be expected to increase solubility in acidic media. This guide provides detailed protocols to quantitatively assess this pH-dependent solubility.

Understanding Solubility: Kinetic vs. Thermodynamic

Before proceeding with experimental work, it is crucial to distinguish between two key types of solubility measurements:

  • Kinetic Solubility: This measures the concentration of a compound that precipitates from a solution when a stock solution (typically in DMSO) is added to an aqueous buffer. It is a high-throughput method often used in early drug discovery for rapid screening of compound libraries.[5][6] The results can be influenced by the initial solvent and the rate of addition, and often represent a supersaturated state.[7]

  • Thermodynamic Solubility: This is the equilibrium solubility, defined as the maximum concentration of the most stable crystalline form of a compound that can be dissolved in a solvent at a given temperature and pressure.[7][8] This is a more time-consuming but more accurate representation of a compound's intrinsic solubility and is critical for later-stage development and formulation.[9]

This guide will provide protocols for both, as they serve different purposes in the drug development pipeline.

Pre-requisites and Reagent Preparation

Compound Information

A Certificate of Analysis for this compound should be obtained, confirming its identity and purity. The solid form of the compound (e.g., crystalline, amorphous) should be noted as it can significantly impact solubility.

Reagents and Buffers

As per the International Council for Harmonisation (ICH) M9 guidelines, solubility should be determined over a pH range of 1.2 to 6.8.[10][11][12]

  • pH 1.2: 0.1 N Hydrochloric Acid

  • pH 4.5: Acetate Buffer (preparation details in protocol)

  • pH 6.8: Phosphate Buffer (preparation details in protocol)

All buffers should be prepared using high-purity water (e.g., Milli-Q or equivalent) and all chemicals should be of analytical grade. The pH of the buffers must be verified with a calibrated pH meter at the experimental temperature of 37 ± 1 °C.[10][13]

Experimental Protocols

Protocol 1: High-Throughput Kinetic Solubility Assay

This protocol is designed for the rapid assessment of solubility in early-stage discovery.

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_dmso Prepare 10 mM DMSO stock solution add_dmso Add DMSO stock to buffer in 96-well plate prep_dmso->add_dmso prep_buffers Prepare aqueous buffers (pH 1.2, 4.5, 6.8) prep_buffers->add_dmso shake Shake for 2 hours at 37°C add_dmso->shake measure Measure precipitation by nephelometry or UV-Vis shake->measure calc_sol Calculate kinetic solubility measure->calc_sol

Caption: Kinetic Solubility Assay Workflow

Step-by-Step Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

  • Plate Preparation: In a 96-well microplate, add the appropriate volume of each aqueous buffer (pH 1.2, 4.5, and 6.8) to triplicate wells.

  • Compound Addition: Add a small volume of the DMSO stock solution to the buffer-containing wells. The final DMSO concentration should not exceed 1-2% to minimize its effect on solubility.

  • Incubation: Seal the plate and shake at a constant temperature of 37 ± 1 °C for 2 hours.[5]

  • Measurement: Determine the solubility by measuring the turbidity of the solution using a nephelometer or by quantifying the concentration of the dissolved compound in the supernatant after filtration or centrifugation using a UV-Vis plate reader.

  • Data Analysis: Construct a concentration-response curve to determine the kinetic solubility at each pH.

Protocol 2: Thermodynamic (Equilibrium) Solubility Assay

This "shake-flask" method is the gold standard for determining thermodynamic solubility and is recommended for lead optimization and preclinical development.[5]

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Quantification & Analysis prep_buffers Prepare buffers (pH 1.2, 4.5, 6.8) and pre-heat to 37°C add_solid Add excess solid compound to each buffer prep_buffers->add_solid shake Shake at 37°C until equilibrium is reached (24-72h) add_solid->shake sample Withdraw samples at multiple time points (e.g., 24, 48, 72h) shake->sample separate Separate solid from liquid (centrifugation/filtration) sample->separate quantify Quantify dissolved compound by HPLC-UV separate->quantify analyze_solid (Optional) Analyze remaining solid (e.g., by XRPD) separate->analyze_solid verify_ph Verify final pH of the saturated solution quantify->verify_ph

Caption: Thermodynamic Solubility Assay Workflow

Step-by-Step Procedure:

  • Preparation: Add an excess amount of solid this compound to vials containing each of the prepared buffers (pH 1.2, 4.5, and 6.8). "Excess" means that undissolved solid should be visible throughout the experiment.

  • Equilibration: Seal the vials and place them in a shaking incubator at 37 ± 1 °C. Agitate the samples for an extended period, typically 24 to 72 hours, to ensure equilibrium is reached.[13]

  • Sampling: At predetermined time points (e.g., 24, 48, and 72 hours), withdraw an aliquot of the suspension.

  • Separation: Immediately separate the undissolved solid from the solution by centrifugation or filtration. Filtration through a 0.22 µm filter is common, but ensure the filter material does not bind the compound.

  • Dilution: If necessary, immediately dilute the clear supernatant with mobile phase to prevent precipitation upon cooling.[13]

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[14][15] A standard curve of the compound in the mobile phase must be prepared for accurate quantification.

  • Equilibrium Confirmation: Equilibrium is confirmed when the measured concentrations from two consecutive time points are within a certain tolerance (e.g., ± 5%).

  • Final pH Measurement: After the final time point, measure and record the pH of the saturated solution to check for any significant changes.[13]

Analytical Method: HPLC-UV for Quantification

A reverse-phase HPLC method is generally suitable for the quantification of amine-containing compounds.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water with an additive like 0.1% trifluoroacetic acid or formic acid to ensure good peak shape for the amine.

  • Detection: UV detection at a wavelength of maximum absorbance for this compound. This should be determined by running a UV scan of the compound.

  • Calibration: A multi-point calibration curve should be prepared with known concentrations of the compound to ensure linearity and accuracy of the quantification.

Data Presentation and Interpretation

The results of the solubility studies should be presented in a clear and concise manner.

Table 1: pH-Dependent Solubility of this compound at 37 °C

pH of BufferKinetic Solubility (µg/mL)Thermodynamic Solubility (µg/mL)Final pH of Saturated Solution
1.2Experimental ValueExperimental ValueExperimental Value
4.5Experimental ValueExperimental ValueExperimental Value
6.8Experimental ValueExperimental ValueExperimental Value

The data will likely show that the solubility of this compound is highest at pH 1.2 and decreases as the pH increases, which is typical for basic compounds.[2]

Trustworthiness and Self-Validation

To ensure the trustworthiness of the generated data, the following quality control measures should be implemented:

  • Replicates: All experiments should be performed in at least triplicate to assess the variability of the results.[13]

  • Standard Curves: The analytical method must be validated with a standard curve that demonstrates linearity over the expected concentration range.

  • pH Verification: The pH of the buffers and the final saturated solutions must be measured and reported.

  • Solid State Analysis: For thermodynamic solubility, it is good practice to analyze the remaining solid at the end of the experiment (e.g., by X-ray powder diffraction) to ensure that the compound has not changed its solid form (e.g., converted to a different polymorph or a salt).

Conclusion

These application notes provide a robust framework for determining the aqueous solubility of this compound. By following these detailed protocols, researchers can generate high-quality, reliable data that is essential for making informed decisions in the drug development process. The emphasis on understanding the underlying principles and adherence to established guidelines will ensure that the generated solubility profile is both accurate and relevant for regulatory submissions.

References

  • World Health Organization. (2019). Annex 4: Guidance on equilibrium solubility studies for Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. WHO Expert Committee on Specifications for Pharmaceutical Preparations Fifty-third report. Retrieved from [Link]

  • International Council for Harmonisation. (2019). ICH Harmonised Guideline M9: Biopharmaceutics Classification System-Based Biowaivers. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Retrieved from [Link]

  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Retrieved from [Link]

  • Costa, J. C. S., et al. (2020). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate. Retrieved from [Link]

  • Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Iran Silicate Industries. (n.d.). Identifying Amines: Principles and Practical Methods. Retrieved from [Link]

  • European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. Retrieved from [Link]

  • Cristofoletti, R., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. AAPS PharmSciTech, 22(3), 99. Retrieved from [Link]

  • Waite, S., Cummings, A., & Smith, G. (2013). Chemical analysis in amine system operations. EPTQ. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • Deng, J., et al. (2017). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 60(10), 4168-4184. Retrieved from [Link]

  • Sadek, M. F., & Syafiq, M. (2019). Chapter 12: Sample Preparation Methods for the Analysis of Biogenic Amines. In Biogenic Amines. IntechOpen. Retrieved from [Link]

  • ResearchGate. (n.d.). In Vitro Solubility Assays in Drug Discovery. Retrieved from [Link]

  • Hoelke, B., et al. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 543-548. Retrieved from [Link]

  • Reynolds, T., & Konagurthu, S. (n.d.). How to Choose the Right Solubilization Technology for Your API. Patheon. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Retrieved from [Link]

  • Derks, P. W. J., et al. (2013). Facile Method for Determination of Amine Speciation in CO2 Capture Solutions. Industrial & Engineering Chemistry Research, 52(23), 7931-7938. Retrieved from [Link]

  • M. (2022). Compound solubility measurements for early drug discovery. Computational Chemistry. Retrieved from [Link]

  • Volkov, I., et al. (2021). Kinetic solubility: Experimental and machine-learning modeling perspectives. Journal of Computer-Aided Molecular Design, 35(11), 1129-1140. Retrieved from [Link]

  • Chemistry Stack Exchange. (2023). Effect of pH on solubility (Lehninger's Principles). Retrieved from [Link]

  • ECA Academy. (2018). ICH M9 Guideline on BCS-based Biowaivers. Retrieved from [Link]

  • University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. HELDA. Retrieved from [Link]

  • FooDB. (2010). Showing Compound 2-Methyl-1-propylamine (FDB012495). Retrieved from [Link]

  • PubChem. (n.d.). 4-Methyl-2-(propan-2-yl)pyridin-3-amine. Retrieved from [Link]

  • NIST. (n.d.). 1-Propanamine, 2-methyl-N-(2-methylpropyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound. Retrieved from [Link]

Sources

Application Notes and Protocols for Assessing the Stability of 2-Methyl-2-(4-methylpyridin-2-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Stability Assessment in Drug Development

The journey of a novel chemical entity from discovery to a marketable pharmaceutical product is contingent upon a rigorous evaluation of its safety, efficacy, and quality. A cornerstone of this evaluation is the assessment of the molecule's intrinsic stability. Stability studies provide crucial information on how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[1][2] This understanding is paramount for the development of robust formulations, the selection of appropriate packaging, and the determination of a drug's shelf-life and storage conditions.[1][3]

This document provides a comprehensive protocol for assessing the stability of 2-Methyl-2-(4-methylpyridin-2-yl)propan-1-amine, a molecule featuring a substituted pyridine ring and a primary amine. Both functional groups are common in pharmacologically active compounds, contributing to properties like metabolic stability and receptor binding.[4][5][6] However, they also present potential liabilities for degradation. The pyridine ring, while generally stable, can be susceptible to oxidation to form N-oxides, and the primary amine group is a known site for oxidative degradation.[7][8][9] Therefore, a thorough investigation into the stability of this molecule is essential.

This protocol is designed for researchers, scientists, and drug development professionals, providing both the "how" and the "why" behind each experimental step. It is grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, particularly Q1A(R2) for stability testing and Q1B for photostability testing.[10][11]

Molecular Profile and Potential Degradation Pathways

This compound possesses two key functional moieties that are likely to influence its stability:

  • The 4-methylpyridine ring: This heterocyclic aromatic ring is a common scaffold in medicinal chemistry. The nitrogen atom in the ring can be a site for oxidation, leading to the formation of an N-oxide. The electron-donating methyl group may slightly activate the ring towards certain reactions.

  • The primary amine (-NH2) group: Primary amines are susceptible to oxidative degradation, which can proceed through various mechanisms, including the formation of imines, aldehydes, or other related species.[8][12] They can also react with excipients containing reactive carbonyl groups.

A proactive understanding of these potential degradation pathways is critical for designing a comprehensive stability study and for the development of a stability-indicating analytical method capable of resolving the parent compound from all its potential degradation products.

G cluster_stress Stress Conditions cluster_molecule This compound cluster_degradation Potential Degradation Pathways Acid Hydrolysis Acid Hydrolysis Parent Molecule Parent Molecule Acid Hydrolysis->Parent Molecule Base Hydrolysis Base Hydrolysis Base Hydrolysis->Parent Molecule Oxidation Oxidation Oxidation->Parent Molecule Thermal Thermal Thermal->Parent Molecule Photolytic Photolytic Photolytic->Parent Molecule N-Oxide Formation N-Oxide Formation Parent Molecule->N-Oxide Formation Oxidative Stress Amine Oxidation (e.g., to Imine/Aldehyde) Amine Oxidation (e.g., to Imine/Aldehyde) Parent Molecule->Amine Oxidation (e.g., to Imine/Aldehyde) Oxidative Stress Ring Hydroxylation Ring Hydroxylation Parent Molecule->Ring Hydroxylation Photolytic/Oxidative Stress Other Minor Degradants Other Minor Degradants Parent Molecule->Other Minor Degradants Multiple Stresses G cluster_workflow Stability Assessment Workflow Start Start Forced Degradation Studies Forced Degradation Studies Start->Forced Degradation Studies Develop Stability-Indicating Method (UPLC-MS/MS) Develop Stability-Indicating Method (UPLC-MS/MS) Forced Degradation Studies->Develop Stability-Indicating Method (UPLC-MS/MS) Validate Method (ICH Q2) Validate Method (ICH Q2) Develop Stability-Indicating Method (UPLC-MS/MS)->Validate Method (ICH Q2) Initiate Long-Term & Accelerated Stability Studies (ICH Q1A) Initiate Long-Term & Accelerated Stability Studies (ICH Q1A) Validate Method (ICH Q2)->Initiate Long-Term & Accelerated Stability Studies (ICH Q1A) Analyze Samples at Time Points Analyze Samples at Time Points Initiate Long-Term & Accelerated Stability Studies (ICH Q1A)->Analyze Samples at Time Points Evaluate Data vs. Acceptance Criteria Evaluate Data vs. Acceptance Criteria Analyze Samples at Time Points->Evaluate Data vs. Acceptance Criteria Significant Change? Significant Change? Evaluate Data vs. Acceptance Criteria->Significant Change? Continue Study Continue Study Significant Change?->Continue Study No Investigate & Justify Investigate & Justify Significant Change?->Investigate & Justify Yes Continue Study->Analyze Samples at Time Points End of Study - Establish Retest Period End of Study - Establish Retest Period Continue Study->End of Study - Establish Retest Period Investigate & Justify->End of Study - Establish Retest Period

Sources

Troubleshooting & Optimization

Troubleshooting NMR peak broadening in pyridine compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) spectroscopy of pyridine-containing compounds. Researchers, chemists, and drug development professionals often encounter challenges with peak broadening when analyzing these ubiquitous heterocyclic scaffolds. This guide is designed in a flexible question-and-answer format to directly address common issues, providing not just solutions but also the underlying scientific principles to empower your experimental design.

Frequently Asked Questions (FAQs)
Q1: My entire ¹H NMR spectrum looks broad, not just the pyridine signals. What are the first things I should check?

A1: Initial Diagnosis: Universal NMR Problems

Before attributing peak broadening to the specific chemistry of your pyridine compound, it's crucial to rule out common instrumental and sample preparation issues. Broad signals across the entire spectrum, including your solvent residual peak, typically point to a systemic problem rather than a molecule-specific one.[1][2]

Causality and Explanation: Line width in NMR is fundamentally linked to the transverse relaxation time (T₂). A shorter T₂ leads to a broader signal. Several factors can shorten T₂ for all molecules in the sample:

  • Poor Magnetic Field Homogeneity (Shimming): If the magnetic field (B₀) is not perfectly uniform across the sample volume, nuclei in different regions will precess at slightly different frequencies. This distribution of frequencies manifests as a broad peak. Modern spectrometers have automated shimming routines, but they can fail, especially with suboptimal sample quality.

  • Presence of Paramagnetic Species: Unpaired electrons from paramagnetic metals (e.g., Fe³⁺, Cu²⁺, Gd³⁺) or dissolved molecular oxygen (O₂) are potent relaxation agents. They dramatically shorten T₂ relaxation times, causing significant line broadening for all nearby nuclei.[2]

  • Particulate Matter: Undissolved solids in the NMR tube disrupt the sample's magnetic susceptibility, leading to local field distortions and poor shimming performance.[2]

Troubleshooting Protocol:

  • Re-shim the Spectrometer: Always begin by re-running the instrument's automated shimming procedure. Pay close attention to the line shape of a known sharp signal, like the TMS or residual solvent peak.

  • Check Sample Preparation:

    • Ensure your compound is fully dissolved. If not, filter the solution through a small plug of glass wool packed in a Pasteur pipette directly into a clean NMR tube.

    • Use high-quality NMR tubes that are clean and dry.[2][3]

    • If paramagnetic contamination is suspected (e.g., from residual metal catalysts), try passing your sample solution through a short column of Celite or silica, or consider adding a chelating agent like EDTA if compatible with your molecule.

  • Degas the Sample: For high-resolution experiments, particularly if T₂ measurements are important, degassing the sample to remove dissolved oxygen can sometimes provide sharper lines. This is typically done using a "freeze-pump-thaw" cycle.

Q2: The protons on the carbons adjacent to the pyridine nitrogen (α-protons) are significantly broader than other signals. Why does this happen?

A2: The ¹⁴N Quadrupolar Effect

This is a classic and inherent characteristic of pyridine NMR. The broadening of α-protons is most often caused by scalar coupling to the quadrupolar ¹⁴N nucleus.

Causality and Explanation: The most abundant nitrogen isotope, ¹⁴N, has a nuclear spin (I) of 1 and possesses an electric quadrupole moment. This means its nucleus is not perfectly spherical. The quadrupolar nucleus interacts with the local electric field gradient, providing a very efficient relaxation pathway.

  • Rapid Relaxation: The ¹⁴N nucleus relaxes very quickly (has a short T₁).

  • Scalar Coupling (J-coupling): The α-protons are spin-coupled to the ¹⁴N nucleus (a phenomenon called J-coupling).

  • Broadening Mechanism: Because the ¹⁴N nucleus is rapidly changing its spin state, the α-protons "see" an averaged and fluctuating magnetic environment. This rapid fluctuation of the coupled spin state effectively shortens the T₂ of the α-protons, leading to significant signal broadening.[4][5][6] The protons further away (β and γ) have much smaller coupling constants to the nitrogen, so they are less affected.

Troubleshooting and Management:

  • Acceptance: Often, this broadening is an intrinsic feature of the molecule and must be accepted. The presence of a broadened doublet or multiplet for the α-protons is itself a key identifying feature for a pyridine ring.[7][8]

  • Temperature Increase: Gently warming the sample (e.g., to 40-50 °C) can sometimes sharpen these signals. This increases the rate of ¹⁴N quadrupolar relaxation, which can lead to more effective decoupling from the protons, resulting in a sharper, averaged signal.

  • ¹⁴N Decoupling: While technically possible on some spectrometers, this is not a routine experiment and is rarely employed in standard structural elucidation.

  • Isotopic Labeling (Advanced): In specialized research, synthesizing the compound with ¹⁵N (a spin-½ nucleus with no quadrupole moment) will completely eliminate this broadening and reveal sharp couplings.

Q3: My pyridine signals are sharp at low concentrations but become broad and lose resolution as I make the sample more concentrated. What's the cause?

A3: Intermolecular Interactions and Aggregation

This behavior strongly suggests that your pyridine molecules are self-aggregating in solution, a process that is highly concentration-dependent.

Causality and Explanation: The lone pair of electrons on the pyridine nitrogen makes it a good hydrogen bond acceptor. If your molecule also contains a hydrogen bond donor (like an -OH or -NH group), it can form intermolecular hydrogen bonds, leading to dimers or larger aggregates.[9][10][11] Even without such groups, weak C-H···N interactions can occur.[12]

  • Slower Tumbling: As molecules aggregate, their effective size increases. Larger entities tumble more slowly in solution. For medium-sized molecules, this slower tumbling can lead to more efficient T₂ relaxation and thus broader lines.

  • Chemical Exchange: In an aggregate, the chemical environment of a proton can be different from that in a free, solvated monomer. If the rate of association and dissociation is on the "NMR timescale" (intermediate exchange), the signal will be broadened as it represents an average of these different states.

Troubleshooting Workflow:

G cluster_solutions Solutions start Concentration-Dependent Broadening Observed step1 Primary Cause: Molecular Aggregation start->step1 step2 Strategy 1: Reduce Concentration step1->step2 step3 Strategy 2: Disrupt H-Bonding step1->step3 step4 Strategy 3: Increase Temperature step1->step4 sol1 Run a more dilute sample. (May require more scans) step2->sol1 sol2 Change to a competitive solvent (e.g., DMSO-d₆, Methanol-d₄) step3->sol2 sol3 Add a few drops of a competitive co-solvent. step3->sol3 sol4 Run a Variable Temperature (VT) experiment at a higher temp. step4->sol4

Caption: Troubleshooting workflow for aggregation.

Detailed Protocols:

  • Dilute the Sample: This is the simplest approach. Halve the concentration and re-acquire the spectrum. If aggregation is the issue, you should see a noticeable improvement in resolution. The trade-off is a decrease in the signal-to-noise ratio, requiring more scans.

  • Change the Solvent: Switch from a non-polar solvent (like CDCl₃ or Benzene-d₆) to a polar, hydrogen-bond-competing solvent.

    • DMSO-d₆: An excellent hydrogen bond acceptor that will competitively interact with your molecule's donor groups, breaking up self-aggregation.

    • Methanol-d₄ (CD₃OD): Acts as both a hydrogen bond donor and acceptor. It can be very effective but may cause exchange with labile protons (-OH, -NH), leading to their disappearance from the ¹H spectrum.[9]

  • Increase Temperature: Raising the experimental temperature increases molecular kinetic energy, which can be sufficient to break weak intermolecular bonds and shift the equilibrium from the aggregated state to the monomeric state, resulting in sharper signals.

Q4: I'm seeing broad or distorted signals for my pyridine compound in chloroform-d. Could the solvent be the problem?

A4: Yes. Solvent choice is critical and can cause issues beyond aggregation.

The selection of a deuterated solvent is one of the most important experimental parameters in NMR.[13] For pyridine compounds, the solvent can influence spectra through hydrogen bonding, acidity, and aromatic interactions.

Causality and Explanation:

  • Trace Acid in CDCl₃: Commercially available chloroform-d often contains trace amounts of DCl or phosgene-related acidic byproducts. The basic pyridine nitrogen can exist in a dynamic equilibrium between its neutral and protonated (pyridinium) forms. If this exchange is at an intermediate rate on the NMR timescale, all peaks will broaden significantly.[14]

  • Hydrogen Bonding with Impurities: Chloroform-d is notorious for absorbing atmospheric moisture.[2] The water (H₂O/HDO) can hydrogen-bond to the pyridine nitrogen, creating a different chemical environment and potentially contributing to exchange broadening.[15]

  • Aromatic Stacking: In aromatic solvents like Benzene-d₆ or Toluene-d₈, π-π stacking interactions can occur between the solvent and the pyridine ring, leading to large changes in chemical shifts and potentially complex, poorly resolved second-order effects if not fully resolved.

Solvent Selection Guide for Pyridine Compounds

SolventFormulaKey Characteristics & Common IssuesRecommendation for Pyridines
Chloroform-dCDCl₃Low viscosity, good for general use. Can be acidic , leading to exchange broadening. Absorbs water.Use with caution. If peaks are broad, try adding a drop of K₂CO₃ to the solvent bottle or filtering the sample through basic alumina.
DMSO-d₆(CD₃)₂SOHigh polarity, excellent H-bond acceptor. Disrupts aggregation. High boiling point. Viscous, can broaden signals slightly.Excellent first choice for compounds with H-bond donors to prevent aggregation.
Methanol-d₄CD₃ODPolar, protic. Good H-bond competitor. Will exchange with labile -OH/-NH protons, causing their signals to disappear.Useful for disrupting aggregation, but be aware of proton exchange.
Acetonitrile-d₃CD₃CNPolar, aprotic. Less viscous than DMSO. Good general-purpose solvent.A good alternative to CDCl₃ or DMSO if solubility allows.
Benzene-d₆C₆D₆Aromatic, non-polar. Induces significant chemical shift changes (solvent-induced shifts) due to anisotropy.Can be used for spectral simplification or to resolve overlapping signals, but interpretation can be complex.

Protocol: Neutralizing Acidic CDCl₃

  • Preparation: Place a small amount of anhydrous potassium carbonate (K₂CO₃) powder at the bottom of the stock bottle of CDCl₃. Alternatively, for a single sample, prepare your NMR solution and add a micro-spatula tip of K₂CO₃, shake, and filter into the NMR tube.

  • Pipette Filtration: A quick method is to push a small plug of basic alumina into a Pasteur pipette. Draw your prepared NMR sample into the pipette and then filter it into a clean NMR tube. This removes trace acid and particulates simultaneously.

Visualizing the Problem: Aggregation vs. Protonation

This diagram illustrates the two common exchange phenomena affecting pyridine in solution.

G cluster_0 A: Self-Aggregation (Concentration-Dependent) cluster_1 B: Proton Exchange (pH/Acid-Dependent) Py_Monomer Monomer (Sharp NMR Signal) Py_Dimer Dimer / Aggregate (Different Chemical Shift) Py_Monomer->Py_Dimer k_assoc note_agg Intermediate exchange rate (k ≈ Δν) leads to BROAD PEAKS Py_Dimer->note_agg Py_Neutral Neutral Pyridine (Sharp Signal A) Py_Protonated Pyridinium Ion (Sharp Signal B) Py_Neutral->Py_Protonated k_exchange (+ D⁺ from acidic CDCl₃) note_prot Intermediate exchange rate leads to a single BROAD PEAK between A & B Py_Protonated->note_prot

Caption: Key exchange processes causing peak broadening.

References
  • Detection of pyridine derivatives by SABRE hyperpolarization at zero field - PMC - NIH.
  • Why might an NMR spectrum show broad peaks?. Source: TutorChase.
  • Solvent effect on the 1H NMR spectra of a pyridinocalix(4)arene derivative and its protonation constants in methanol. Source: SciELO.
  • 4.1: Obtaining and Interpreting NMR Spectra. Source: Chemistry LibreTexts.
  • NMR Chemical Shifts of Trace Impurities.
  • Analysis of the NMR Spectrum of Pyridine. Source: AIP Publishing.
  • How to avoid a broad signal in H-NMR spectra due to self-aggregation between analyte molecules?.
  • NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. Source: YouTube.
  • Pyridine-induced solvent shifts in the nuclear magnetic resonance spectra of hydroxylic compounds.
  • Proton NMR signals and rings. Source: Chemistry Stack Exchange.
  • Application Notes and Protocols for the Use of Pyridine-2,6-d2 as an NMR Solvent. Source: Benchchem.
  • Weak Intermolecular CH···N Hydrogen Bonding.
  • Intermolecular hydrogen bonding in N-methyl-N′-(pyridin-2-yl)benzene-1,2-diamine.
  • Why are my NMR signals unexpectedly broad???. Source: Reddit.
  • Evidence by NMR of Temperature-dependent - Solvent Electric Field Effects on Proton Transfer. Source: zump.com.
  • NMR Sample Preparation: The Complete Guide.
  • Nitrogen and Oxygen Nuclear Quadrupole and Nuclear Magnetic Resonance Spectroscopic Study of N-0 Bonding in Pyridine. Source: Wiley Online Library.
  • Intermolecular hydrogen bonding in N-methyl-N00- (pyridin-2-yl)benzene-1,2-diamine. Source: IUCr Journals.
  • Notes on NMR Solvents. Source: University of Wisconsin-Madison.
  • A Study of Solvent Effects on the 13C Nuclear Magnetic Resonance Spectra of Cholesterol, Pyridine, And Uridine. Source: Canadian Science Publishing.
  • NMR spectra of molecules containing quadrupolar nuclei II. Cases with several spin-[ nucleit. Source: Taylor & Francis Online. 5vrX7iKaPXcy_Sw==)

Sources

Pyridine Removal: A Technical Guide for the Modern Chemist

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of a Senior Application Scientist, this guide provides a comprehensive overview of troubleshooting and best practices for the efficient removal of pyridine from reaction mixtures. We move beyond simple protocols to explain the "why" behind each technique, ensuring you can adapt and optimize these methods for your specific experimental needs.

Pyridine, a widely used nucleophilic catalyst and polar solvent, can be notoriously difficult to remove post-reaction due to its high boiling point (115 °C) and miscibility with a broad range of solvents. Incomplete removal can interfere with subsequent reaction steps, complicate product isolation, and impact the accuracy of analytical characterization. This guide is designed to address the common challenges faced by researchers and provide robust, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: My product is acid-sensitive. How can I remove pyridine without using an acid wash?

For acid-sensitive compounds, an aqueous copper(II) sulfate (CuSO₄) wash is an excellent alternative.[1][2] Pyridine, a Lewis base, readily forms a coordination complex with the Lewis acidic copper(II) ions. This complex is highly soluble in water and can be efficiently removed from the organic phase.[1][2][3] A distinct color change of the aqueous layer to a deep blue or violet indicates the formation of the copper-pyridine complex.[1] Continue the washes until the blue color of the copper sulfate solution no longer intensifies.[3]

Q2: I've performed multiple acid washes, but I still detect pyridine in my organic layer. What's going wrong?

This is a common issue and can often be attributed to insufficient partitioning. Here are a few troubleshooting steps:

  • Ensure Complete Protonation: Pyridine's pKa is approximately 5.2.[4] To ensure complete protonation to the water-soluble pyridinium salt, the pH of the aqueous wash should be sufficiently acidic, ideally around pH 2.[5]

  • Increase the Number of Washes: Multiple small-volume washes are more effective than a single large-volume wash.

  • Check Your Organic Solvent: If your organic solvent has some miscibility with water (e.g., ethyl acetate), it can retain some of the pyridinium salt. A final wash with brine can help to "salt out" the dissolved water and pyridinium ions from the organic layer.

Q3: Can I remove pyridine by simple evaporation on a rotary evaporator?

While rotary evaporation can remove the bulk of the pyridine, especially if it was used in large quantities as a solvent, its high boiling point makes complete removal by this method alone challenging.[6][7] Often, residual pyridine will remain. To enhance its removal, azeotropic distillation is highly recommended.[2][8]

Q4: What is azeotropic distillation and how does it help remove pyridine?

An azeotrope is a mixture of two or more liquids whose proportions cannot be altered by simple distillation. Pyridine forms azeotropes with several solvents, including water and toluene.[9][10][11] By adding a co-solvent like toluene to your crude reaction mixture and then evaporating under reduced pressure, you can effectively remove the pyridine at a lower temperature than its boiling point.[2][8] This process should be repeated several times to ensure complete removal.[2][8]

Troubleshooting Guide: Choosing the Right Pyridine Removal Method

Selecting the appropriate method for pyridine removal is critical and depends on the stability of your product and the scale of your reaction.

MethodIdeal ForKey AdvantagesLimitations
Dilute Acid Wash (e.g., 1M HCl) Acid-stable compounds.Highly effective and cost-efficient.[1]Not suitable for acid-sensitive molecules.
Copper(II) Sulfate Wash Acid-sensitive compounds.Mild conditions, visual confirmation of removal.[1][2]Can be less efficient for very large quantities of pyridine.
Azeotropic Distillation (with Toluene) Removing trace amounts of pyridine after initial workup.Effective for stubborn, residual pyridine.[2][8]Requires a rotary evaporator and a suitable co-solvent.
Chromatography Final purification step.Can effectively separate pyridine from the desired product.[3]Can be time-consuming and require significant solvent usage.
Precipitation/Recrystallization Crystalline solid products.Can be a highly effective purification method.[3]Product must be a solid with suitable solubility properties.

Experimental Protocols

Protocol 1: Standard Acid Wash for Pyridine Removal

This protocol is suitable for reaction mixtures containing acid-stable products.

Underlying Principle: This method relies on a simple acid-base reaction. Pyridine, a weak base, reacts with a dilute acid (like hydrochloric acid) to form pyridinium hydrochloride. This salt is ionic and therefore highly soluble in the aqueous phase, allowing for its separation from the desired organic product.[1][12]

AcidBaseReaction cluster_before Before Wash cluster_after After Wash Pyridine Pyridine (Organic Soluble) Pyridinium Pyridinium Hydrochloride (Aqueous Soluble) Pyridine->Pyridinium + HCl HCl HCl (Aqueous) Product Organic Product (Remains in Organic Phase) Product_after Organic Product

Caption: Acid-base extraction of pyridine.

Step-by-Step Procedure:

  • Dilute the Reaction Mixture: After the reaction is complete, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Perform the Acid Wash: Transfer the diluted mixture to a separatory funnel and wash with 1M hydrochloric acid (HCl). Use a volume of acid solution that is approximately one-third to one-half the volume of the organic layer.[5]

  • Separate the Layers: Shake the funnel vigorously, venting frequently to release any pressure buildup. Allow the layers to separate completely. The aqueous layer (bottom layer if using a chlorinated solvent, top layer if using a less dense solvent like ethyl acetate) will contain the pyridinium hydrochloride.

  • Repeat the Wash: Drain the aqueous layer and repeat the wash with fresh 1M HCl at least two more times.[5]

  • Neutralize (Optional): If necessary, wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Final Wash and Drying: Wash the organic layer with brine to remove residual water. Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure.

Protocol 2: Copper(II) Sulfate Wash for Acid-Sensitive Compounds

This is the method of choice when your desired product is unstable in acidic conditions.

Underlying Principle: This technique leverages coordination chemistry. The lone pair of electrons on the nitrogen atom of pyridine donates to the empty d-orbitals of the copper(II) ion, forming a stable, water-soluble coordination complex.[1][3]

CopperComplexation cluster_before Before Wash cluster_after After Wash Pyridine Pyridine (Organic Soluble) PyridineCuComplex [Cu(pyridine)₄]SO₄ (Aqueous Soluble, Deep Blue/Violet) Pyridine->PyridineCuComplex + CuSO₄ CuSO4 CuSO₄ (Aqueous, Light Blue) Product Organic Product (Remains in Organic Phase) Product_after Organic Product

Caption: Removal of pyridine via complexation with CuSO₄.

Step-by-Step Procedure:

  • Dilute the Reaction Mixture: As with the acid wash, dilute the reaction mixture with a suitable organic solvent.

  • Prepare the CuSO₄ Solution: Prepare a 10% aqueous solution of copper(II) sulfate.

  • Perform the Wash: In a separatory funnel, wash the organic layer with the 10% CuSO₄ solution.[2]

  • Observe the Color Change: Shake the funnel and observe the aqueous layer. A change from light blue to a deep blue or violet indicates the formation of the pyridine-copper complex.[1]

  • Repeat Until Completion: Continue washing with fresh portions of the CuSO₄ solution until the aqueous layer no longer shows a significant color change.[2]

  • Final Wash and Drying: Wash the organic layer with brine, dry over an anhydrous drying agent, filter, and concentrate.

Safety Precautions

Pyridine is a flammable liquid with a strong, unpleasant odor.[13] It can cause irritation to the eyes, nose, and throat upon inhalation and skin irritation upon contact.[13] Long-term exposure may lead to liver and kidney damage.[13]

  • Personal Protective Equipment (PPE): Always handle pyridine in a well-ventilated fume hood while wearing appropriate PPE, including nitrile gloves, safety goggles, and a lab coat.[14][15]

  • Storage: Store pyridine in a cool, well-ventilated area away from ignition sources in a compatible container.[14]

  • Waste Disposal: Dispose of pyridine and pyridine-containing waste according to your institution's hazardous waste disposal guidelines.

Alternatives to Pyridine

In some cases, it may be possible to substitute pyridine with another base that is easier to remove.

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA): These are common alternatives that are more volatile than pyridine and can often be removed more easily by evaporation.[16]

  • Imidazole: This base is highly soluble in water, making it easy to remove with an aqueous wash.[16]

  • 4-Dimethylaminopyridine (DMAP): Often used in catalytic amounts with another base, DMAP can accelerate acylation reactions.[16]

By understanding the chemical principles behind each removal technique and following these best practices, you can effectively and safely remove pyridine from your reaction mixtures, leading to cleaner products and more reliable experimental outcomes.

References

  • Google Patents. (n.d.). Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters.
  • Google Patents. (n.d.). Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters.
  • YouTube. (2022, August 8). How to remove pyridine from your reaction crude? Retrieved from [Link]

  • Reddit. (2024, January 13). Removing Pyridine. r/chemistry. Retrieved from [Link]

  • MDPI. (n.d.). Removal of Pyridine from Aqueous Solutions Using Lignite, Coking Coal, and Anthracite: Adsorption Kinetics. Retrieved from [Link]

  • University of Rochester. (n.d.). Remove Sticky Reagents. Retrieved from [Link]

  • DWSIM. (n.d.). Design and Control of Heterogeneous Azeotropic Column System for the Separation of Pyridine and Water. Retrieved from [Link]

  • ResearchGate. (2015, April 20). How can I remove the pyridine from the sugar compound? Retrieved from [Link]

  • Sciencemadness Discussion Board. (2010, January 13). removal of pyridine. Retrieved from [Link]

  • Chemistry Stack Exchange. (2023, April 7). What is a suitable process to eliminate an excess of pyridine from an aqueous solution? Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • Reddit. (2025, January 30). Pyridine as a solvent doesn't want to evaporate. r/chemistry. Retrieved from [Link]

  • Reddit. (2011, January 21). Pyridine replacement in organic synthesis. r/chemistry. Retrieved from [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • ACS Publications. (n.d.). Entrainer-Assisted Pressure-Swing Distillation for Separating the Minimum-Boiling Azeotrope Toluene/Pyridine: Design and Control. Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]

  • Google Groups. (2003, March 1). Pyridine Alternative.
  • Royal Society of Chemistry. (n.d.). Vapochromic separation of toluene and pyridine azeotropes using adaptive macrocycle co-crystals. Chemical Communications. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2007, June 20). Pyridine Substitute. Retrieved from [Link]

  • NJ.gov. (n.d.). HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE. Retrieved from [Link]

  • PENTA. (2024, November 26). Pyridine - SAFETY DATA SHEET. Retrieved from [Link]

  • ResearchGate. (2019, July 31). What is the best work-up for acetic anhydride/pyradine acetylation? Retrieved from [Link]

  • GOV.UK. (2024, November 28). Pyridine: general information. Retrieved from [Link]

  • University of Rochester. (n.d.). Workup: Drying Methods. Retrieved from [Link]

Sources

Technical Support Center: Purification of 2-Methyl-2-(4-methylpyridin-2-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-Methyl-2-(4-methylpyridin-2-yl)propan-1-amine. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and require methods to enhance its purity for downstream applications. As a substituted pyridine derivative, this molecule presents unique purification challenges due to the basicity of its two nitrogen atoms and its potential for complex impurity profiles.

This guide provides a series of troubleshooting solutions and detailed protocols based on established chemical principles for purifying pyridine and amine-containing compounds.[1][2]

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound.

Q1: My crude product is a persistent oil and fails to crystallize. How can I effectively purify it?

A1: Cause & Rationale Persistent oils are common for molecules with conformational flexibility and multiple basic sites, which can inhibit the formation of a stable crystal lattice. The presence of even minor impurities can act as a "eutectic" mixture, further depressing the freezing point. The primary strategy is to either induce crystallization via salt formation or utilize a separation technique that does not rely on crystallization, such as chromatography.

Solution Pathway:

  • Chromatographic Purification: Flash column chromatography is often the most direct method for purifying oils. Given the basic nature of the pyridine and amine moieties, it is critical to suppress interaction with the acidic silica gel surface to prevent peak tailing and product loss.[1]

    • Method: Add a small amount of a volatile base, such as triethylamine (TEA) or ammonium hydroxide, to the eluent system. A typical starting point is 0.5-1% TEA in a hexane/ethyl acetate or dichloromethane/methanol gradient.

    • Causality: The added base neutralizes the acidic silanol groups (Si-OH) on the silica surface, preventing the protonation and strong adsorption of your basic compound. This results in sharper peaks and better recovery.

  • Salt Formation for Recrystallization: Converting the basic free-amine into a salt dramatically increases its melting point and crystallinity. This is a classic and highly effective technique.

    • Method: Dissolve the crude oil in a suitable solvent (e.g., isopropanol, ethanol, or ethyl acetate). Stoichiometrically add an acid (e.g., HCl in ether, or a solution of tartaric acid or citric acid). The resulting salt will often precipitate out. This precipitate can then be recrystallized.

    • Expert Insight: Dihydrochloride salt formation is a common strategy for molecules with two basic nitrogens. Alternatively, using a dicarboxylic acid like tartaric acid can create a more ordered crystal lattice through multiple hydrogen bonding interactions.

Q2: My HPLC/GC analysis indicates the presence of starting materials and other side-products. How can I remove these?

A2: Cause & Rationale Incomplete reactions or side reactions are the primary source of impurities. Common impurities could include unreacted 4-methylpyridine derivatives or byproducts from the synthetic route, such as those arising from incomplete aminolysis or condensation steps.[3] An acid-base extraction is a powerful, scalable workup technique to separate basic compounds from neutral or acidic impurities.[4][5]

Solution: Acid-Base Liquid-Liquid Extraction

This technique exploits the differential solubility of the basic product and non-basic impurities in aqueous and organic phases at varying pH levels.

  • Step 1: Acidification & Extraction: Dissolve the crude reaction mixture in an immiscible organic solvent like dichloromethane (DCM) or ethyl acetate. Extract this solution with a dilute aqueous acid (e.g., 1 M HCl). Your target amine, being basic, will be protonated to form a water-soluble salt and move into the aqueous layer. Neutral organic impurities will remain in the organic layer.

  • Step 2: Basification & Re-extraction: Separate the aqueous layer containing your protonated product. Slowly add a base (e.g., 2 M NaOH or saturated NaHCO₃) to this aqueous layer until the pH is >10. This deprotonates the amine salt, converting it back to the water-insoluble free-base.

  • Step 3: Final Extraction: Extract the basified aqueous solution again with an organic solvent (DCM or ethyl acetate). Your purified free-base product will now move back into the organic layer, leaving behind any water-soluble salts or impurities.

  • Step 4: Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.

Workflow Diagram: Acid-Base Extraction

G start Crude Product in Organic Solvent (e.g., DCM) acid_extract Extract with 1 M HCl (aq) start->acid_extract separate1 Separate Layers acid_extract->separate1 organic1 Organic Layer: Neutral/Acidic Impurities (Discard) separate1->organic1 Phase 1 aqueous1 Aqueous Layer: Protonated Product (R-NH3+ Cl-) separate1->aqueous1 Phase 2 basify Add 2 M NaOH (aq) to pH > 10 aqueous1->basify product_precip Free-Base Product (R-NH2) basify->product_precip re_extract Extract with Organic Solvent (e.g., DCM) product_precip->re_extract separate2 Separate Layers re_extract->separate2 aqueous2 Aqueous Layer: Inorganic Salts (Discard) separate2->aqueous2 Phase 1 organic2 Organic Layer: Purified Product separate2->organic2 Phase 2 dry Dry (Na2SO4), Filter, Concentrate organic2->dry final_product Pure Product dry->final_product

Caption: Workflow for purification via acid-base extraction.

Q3: The isolated product has a persistent yellow or brown color. How can I decolorize it?

A3: Cause & Rationale Color in organic compounds often arises from highly conjugated impurities or minor oxidation products. Amines, particularly aromatic ones, can be susceptible to air oxidation over time, forming colored species.

Solution: Activated Carbon Treatment

  • Protocol: Dissolve the colored product in a suitable organic solvent (e.g., ethanol or ethyl acetate). Add a small amount of activated carbon (typically 1-2% by weight of your compound). Stir or gently heat the mixture for 15-30 minutes.

  • Filtration: Filter the mixture through a pad of Celite® or a syringe filter to remove the activated carbon. The Celite pad is crucial as fine carbon particles can be difficult to remove by simple filtration.

  • Causality: Activated carbon has a high surface area with pores that effectively adsorb large, flat, conjugated molecules responsible for the color, while your smaller target molecule remains in solution.

  • Caution: Using excessive carbon or prolonged treatment times can lead to a loss of the desired product due to non-specific adsorption.

Detailed Purification Protocols

Protocol A: Column Chromatography on Deactivated Silica Gel

This protocol is ideal for separating the target compound from impurities with different polarities.

1. Preparation:

  • Prepare a "deactivated" silica slurry by mixing silica gel with the starting eluent (e.g., Hexane/Ethyl Acetate 95:5) containing 1% triethylamine (TEA).

  • Pack a glass column with the slurry.

  • Pre-elute the column with several column volumes of the starting eluent.

2. Sample Loading:

  • Dissolve the crude product (1 g) in a minimal amount of dichloromethane.

  • Add a small amount of silica gel (~2-3 g) and concentrate the mixture to a dry, free-flowing powder. This is the "dry loading" method.

  • Carefully add the powder to the top of the packed column.

3. Elution:

  • Begin elution with the non-polar mobile phase (e.g., Hexane/EtOAc/TEA 95:5:1).

  • Gradually increase the polarity of the mobile phase (gradient elution). Monitor the elution using Thin Layer Chromatography (TLC).

  • Collect fractions and combine those containing the pure product (as determined by TLC).

4. Isolation:

  • Concentrate the combined pure fractions under reduced pressure to yield the purified product.

Parameter Recommendation Rationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for flash chromatography.
Mobile Phase Modifier 1% Triethylamine (TEA)Neutralizes acidic sites on silica, preventing tailing of basic amines.[1]
Eluent System Hexane/Ethyl Acetate or DCM/MethanolStart with low polarity and increase gradually to elute the product.
Detection Method TLC with UV light (254 nm) and/or a potassium permanganate stainPyridine ring is UV active. Amine group will react with permanganate.
Protocol B: Recrystallization via HCl Salt Formation

This protocol is excellent for achieving high purity if the compound is crystalline as a salt.[6]

1. Salt Formation:

  • Dissolve the crude amine (e.g., 5.0 g) in a minimum amount of a suitable solvent like isopropanol or ethyl acetate (~50 mL).

  • While stirring, slowly add a 2 M solution of HCl in diethyl ether dropwise until the solution becomes acidic (test with pH paper) and a precipitate forms. Adding a slight excess can ensure complete salt formation.

2. Dissolution:

  • Gently heat the mixture until the precipitated salt completely redissolves. If it does not fully dissolve, add a minimal amount of a co-solvent like methanol dropwise until a clear solution is achieved at elevated temperature.

3. Crystallization:

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is critical for forming large, pure crystals.

  • Once at room temperature, place the flask in an ice bath for at least 1 hour to maximize crystal yield.

4. Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a small amount of cold diethyl ether to remove any residual soluble impurities.

  • Dry the crystals under high vacuum to remove all traces of solvent.

Decision Tree: Choosing a Purification Method

G start Crude Product State? is_oil Is it an oil? start->is_oil is_solid Is it a solid? start->is_solid chromatography Use Column Chromatography (Protocol A) is_oil->chromatography Yes salt_formation Convert to Salt (e.g., HCl, Tartrate) is_oil->salt_formation No, but won't crystallize recrystallize_free_base Attempt direct recrystallization is_solid->recrystallize_free_base Yes recrystallize_salt Recrystallize the Salt (Protocol B) salt_formation->recrystallize_salt Then... purity_check1 Purity > 99%? recrystallize_free_base->purity_check1 Check Purity purity_check1->salt_formation No done Purification Complete purity_check1->done Yes purity_check2 Purity > 99%? recrystallize_salt->purity_check2 Check Purity purity_check2->chromatography No purity_check2->done Yes

Caption: Decision guide for selecting the appropriate purification strategy.

Frequently Asked Questions (FAQs)

Q: What are the ideal storage conditions for this compound to maintain purity? A: As a primary amine with a pyridine ring, the compound can be sensitive to air and light. For long-term storage, it is recommended to store the compound as a solid (preferably as a salt) under an inert atmosphere (argon or nitrogen), at low temperatures (2-8 °C), and protected from light in an amber vial. The free base, if an oil, is more susceptible to oxidation.

Q: How can I definitively confirm the purity of my final product? A: A combination of analytical techniques is recommended for full characterization:

  • ¹H and ¹³C NMR: To confirm the chemical structure and check for residual solvents or organic impurities. Quantitative NMR (qNMR) can be used for an accurate purity assessment.[7]

  • LC-MS or GC-MS: To identify the molecular weight of the compound and detect trace impurities.[8][9]

  • High-Performance Liquid Chromatography (HPLC): To determine purity as a percentage based on peak area.

  • Elemental Analysis (CHN): To confirm the elemental composition of the compound. The results should be within ±0.4% of the theoretical values.

Q: The compound seems to be air-sensitive. What handling precautions are necessary? A: Handle the compound, especially the free-base form, under an inert atmosphere whenever possible. Use techniques like a Schlenk line or a glovebox for transfers. When performing reactions or workups, sparging solvents with nitrogen or argon can help minimize exposure to oxygen.

References

  • CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google P
  • Flow Synthesis of 2-Methylpyridines via α-Methylation - MDPI. [Link]

  • PYRIDINE (osha.gov) - Occupational Safety and Health Administration. [Link]

  • CN113045484A - Preparation method of 2-amino-2-(1-methyl-4-piperidyl)
  • Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines - ACS Publications. [Link]

  • CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound - Google P
  • Synthesis of cis-(N-(pyridin-4-ylmethyl)-2-(3-(m-tolyloxy)cyclohexyl)propan-1-amine) - protocols.io. [Link]

  • Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography - PubMed. [Link]

  • EP1358179B1 - Synthesis method and intermediates of pyridin-2-yl-methylamine - Google P
  • 2-Propanamine, 2-methyl- (CAS 75-64-9) Chemical Properties - Cheméo. [Link]

  • PREPARATION OF PYRIDINE DERIVATIVES FROM THE CORRESPONDING 5-ACETAL-1-CARBONYL COMPOUNDS BY ACID PROMOTED CYCLIZATION - HETEROCYCLES. [Link]

  • Showing Compound 2-Methyl-1-propylamine (FDB012495) - FooDB. [Link]

  • and 2-methyl-2,5-diaza-indene (2-methyl-pyrrolo[3,4-b]pyridine) - RSC Publishing. [Link]

  • N-Methyl-1-(6-methylpyridin-2-yl)propan-2-amine - SWGDRUG.org. [Link]

  • Flow Synthesis of 2-Methylpyridines via α-Methylation - ResearchGate. [Link]

  • Crystal structure of (4-methyl-pyridin-2-yl)-(2,4,6-trimethyl-phenyl)- amine, C15H18N2 - ResearchGate. [Link]

  • Water-promoted, Open-flask Synthesis of Amine-boranes: 2-Methylpyridine-borane (2-Picoline-borane) - Organic Syntheses. [Link]

  • 2-Methyl-N-[(E)-4-nitrobenzylidene]propan-2-amine - ResearchGate. [Link]

  • Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin - MDPI. [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 2-Methyl-2-(4-methylpyridin-2-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the scale-up synthesis of 2-Methyl-2-(4-methylpyridin-2-yl)propan-1-amine. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of moving this synthesis from the laboratory bench to larger-scale production. Here, we address common challenges, provide troubleshooting advice, and answer frequently asked questions in a direct, question-and-answer format. Our focus is on providing practical, experience-driven insights grounded in established chemical principles.

I. Overview of Synthetic Strategies and Key Challenges

The synthesis of this compound, a substituted pyridyl amine, presents several challenges that become more pronounced during scale-up. The primary hurdles include ensuring regioselectivity, managing reaction energetics, and developing robust purification methods. Two plausible synthetic routes are commonly considered, each with its own set of potential issues.

Route A: Grignard Addition to a Pyridyl Ketone Intermediate

This route involves the creation of a pyridyl ketone and subsequent addition of a methyl Grignard reagent, followed by conversion of the resulting tertiary alcohol to the desired amine.

Route B: Alkylation of 2,4-Lutidine and Subsequent Amination

This pathway begins with the deprotonation of 2,4-lutidine and alkylation to form a tertiary alcohol, which is then converted to the amine.

A critical step in both routes is the challenging conversion of a tertiary alcohol to a primary amine, for which the Ritter reaction is a viable, albeit demanding, option.

II. Troubleshooting Guide and FAQs

A. Challenges in the Synthesis of the Tertiary Alcohol Intermediate: 2-(4-Methylpyridin-2-yl)propan-2-ol

Question 1: We are attempting to synthesize the tertiary alcohol intermediate via a Grignard reaction with 2-bromo-4-methylpyridine and acetone, but are observing low yields and significant byproduct formation. What are the likely causes and how can we optimize this step?

Answer:

The Grignard reaction involving pyridyl halides can be less straightforward than with simple aryl halides. Several factors could be contributing to the issues you're observing.

Potential Causes and Troubleshooting Strategies:

  • Difficulty in Grignard Reagent Formation: The magnesium insertion into the carbon-halogen bond of a pyridine ring can be sluggish.

    • Activation of Magnesium: Ensure the magnesium turnings are fresh and dry. Activation with a small crystal of iodine or a few drops of 1,2-dibromoethane is highly recommended to initiate the reaction.

    • Solvent Choice: While THF is commonly used, consider a mixture of THF and a higher-boiling solvent like toluene for better temperature control on a larger scale.

  • Side Reactions of the Grignard Reagent: Pyridyl Grignard reagents can be prone to side reactions.

    • Wurtz Coupling: The Grignard reagent can react with the starting pyridyl halide to form a bipyridyl dimer. To minimize this, use a dilute solution of the pyridyl halide and add it slowly to the magnesium suspension.

    • Reaction with Solvent: Ensure your solvent is rigorously dried. Grignard reagents are highly sensitive to moisture.[1]

  • Addition to Acetone: The reaction of the Grignard reagent with acetone is typically fast and exothermic.

    • Temperature Control: On a larger scale, efficient heat dissipation is crucial. Perform the addition of acetone at a low temperature (e.g., 0-5 °C) and control the addition rate to maintain a stable internal temperature.

    • Reverse Addition: Consider adding the Grignard solution to the acetone solution to maintain an excess of the ketone, which can sometimes minimize side reactions.

Experimental Protocol: Optimized Grignard Reaction

  • To a flame-dried, three-necked flask equipped with a mechanical stirrer, condenser, and dropping funnel, add magnesium turnings (1.2 eq.) and a crystal of iodine.

  • Add a small portion of a solution of 2-bromo-4-methylpyridine (1.0 eq.) in anhydrous THF via the dropping funnel to initiate the reaction.

  • Once the reaction has started (as evidenced by heat evolution and disappearance of the iodine color), add the remaining 2-bromo-4-methylpyridine solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue stirring at reflux for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of acetone (1.1 eq.) in anhydrous THF dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Question 2: We are exploring the alkylation of 2,4-lutidine to produce the tertiary alcohol intermediate and are struggling with regioselectivity and dialkylation. How can we favor the desired mono-alkylation at the 2-methyl position?

Answer:

The methyl protons at the 2-position of 2,4-lutidine are more acidic than those at the 4-position due to the inductive effect of the nitrogen atom. However, achieving selective mono-alkylation requires careful control of the reaction conditions.

Key Considerations for Selective Alkylation:

  • Choice of Base: A strong, non-nucleophilic base is essential for deprotonation. Lithium diisopropylamide (LDA) or n-butyllithium are commonly used.

  • Stoichiometry: Use of a slight excess of the base (1.05-1.1 eq.) can help ensure complete deprotonation of the 2-methyl group. However, a large excess can lead to deprotonation at the 4-position or other side reactions.

  • Temperature: The deprotonation is typically carried out at low temperatures (e.g., -78 °C) to minimize side reactions. The subsequent alkylation with acetone should also be performed at low temperature.

  • Addition Order: Slowly add the alkylating agent (acetone) to the solution of the deprotonated lutidine to minimize over-alkylation.

B. Challenges in the Conversion of the Tertiary Alcohol to the Primary Amine

Question 3: We are planning to use the Ritter reaction to convert 2-(4-methylpyridin-2-yl)propan-2-ol to the corresponding amine. What are the major challenges we should anticipate when scaling up this reaction?

Answer:

The Ritter reaction is a powerful tool for the synthesis of amides from alcohols and nitriles, which can then be hydrolyzed to amines. However, its scale-up presents significant challenges.[2][3]

Major Scale-Up Challenges of the Ritter Reaction:

  • Harsh Reaction Conditions: The reaction requires a strong acid, typically concentrated sulfuric acid or a Lewis acid, which can be corrosive and difficult to handle on a large scale.[4]

    • Alternative Acid Catalysts: Consider exploring solid acid catalysts or milder Lewis acids that may be easier to handle and separate.[4]

  • Exothermic Nature: The reaction is often highly exothermic, requiring robust cooling and careful monitoring of the internal temperature to prevent runaway reactions and the formation of degradation products.

  • Carbocation Rearrangements: While less of a concern with a tertiary alcohol that forms a stable carbocation, the potential for rearrangements should always be considered, especially if impurities are present.

  • Waste Generation: The traditional Ritter reaction generates a significant amount of acidic waste that requires neutralization, leading to the formation of large quantities of salts.[2] This can be a major issue for large-scale production from both an environmental and cost perspective.

  • Hydrolysis of the Amide: The subsequent hydrolysis of the N-acetyl amide intermediate to the primary amine requires either strongly acidic or basic conditions, adding another step and more potential for byproduct formation.

Troubleshooting the Ritter Reaction:

ProblemPotential Cause(s)Suggested Solution(s)
Low Conversion Insufficient acid strength or concentration; Low reaction temperature.Increase the amount of acid catalyst; Gradually increase the reaction temperature while carefully monitoring for exotherms.
Formation of Dark Tars Reaction temperature too high; Acid concentration too high leading to decomposition.Improve cooling efficiency; Reduce the rate of addition of the alcohol to the acid/nitrile mixture; Consider a milder acid catalyst.
Difficult Product Isolation Emulsion formation during workup; Product solubility in the aqueous layer.Use a different solvent for extraction; Adjust the pH of the aqueous layer carefully during workup; Consider a salt precipitation/filtration approach for product isolation.

Workflow for a Scalable Ritter Reaction and Subsequent Hydrolysis

G cluster_0 Ritter Reaction cluster_1 Amide Hydrolysis A Charge Reactor with Nitrile and Strong Acid B Cool to 0-5 °C A->B C Slowly Add Tertiary Alcohol (Maintain T < 10 °C) B->C D Allow to Warm to RT and Stir to Completion C->D E Quench by Pouring onto Ice D->E F Neutralize with Base (e.g., NaOH, NH4OH) E->F G Extract N-Acetyl Amide F->G H Charge Reactor with N-Acetyl Amide G->H Purified Intermediate I Add Aqueous Acid (e.g., HCl) or Base (e.g., NaOH) H->I J Heat to Reflux I->J K Cool and Neutralize J->K L Extract Final Amine Product K->L

Caption: A two-stage workflow for the synthesis of the primary amine via a Ritter reaction followed by amide hydrolysis.

C. Purification and Isolation

Question 4: What are the recommended strategies for purifying the final product, this compound, on a large scale?

Answer:

The purification of a basic compound like your target amine on a large scale often relies on its ability to form salts.

Recommended Purification Strategies:

  • Acid-Base Extraction: This is a fundamental and highly effective technique for separating basic compounds from neutral or acidic impurities.

    • Dissolve the crude product in a suitable organic solvent.

    • Extract with a dilute aqueous acid (e.g., 1-2 M HCl). The amine will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer.

    • Separate the layers and wash the aqueous layer with a fresh portion of organic solvent to remove any remaining neutral impurities.

    • Make the aqueous layer basic with a suitable base (e.g., NaOH, K2CO3) to deprotonate the amine, causing it to precipitate or form an oil.

    • Extract the free amine back into an organic solvent.

    • Wash the organic layer with brine, dry, and concentrate to obtain the purified product.

  • Crystallization as a Salt: If the free base is an oil or difficult to crystallize, forming a salt can often lead to a stable, crystalline solid that is easier to handle and purify.

    • Common salts for crystallization include the hydrochloride, hydrobromide, or salts with organic acids like fumaric or maleic acid. Experiment with different acids and solvent systems to find the optimal conditions for crystallization.

  • Distillation: If the product is thermally stable, vacuum distillation can be an effective method for purification, especially for removing non-volatile impurities.

Purification Workflow Diagram

G A Crude Product B Dissolve in Organic Solvent A->B C Extract with Aqueous Acid B->C D Separate Layers C->D E Aqueous Layer (Contains Product Salt) D->E Aqueous F Organic Layer (Contains Neutral Impurities) D->F Organic G Basify Aqueous Layer E->G H Extract with Organic Solvent G->H I Dry and Concentrate H->I J Purified Amine I->J K Optional: Crystallize as a Salt J->K

Caption: Decision tree for the purification of the final amine product.

III. References

  • Google Patents. (2020). Synthesis and purification method of 2-amino-4-methylpyridine. CN107011254B.

  • Google Patents. (2021). Preparation method of 2-amino-2-(1-methyl-4-piperidyl) propane-1-alcohol. CN113045484A.

  • Martin, C., & Moore, J. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. Molecules, 20(9), 15800-15811. [Link]

  • Google Patents. (2007). Synthesis method and intermediates of pyridin-2-yl-methylamine. US7208603B2.

  • Martin, C., & Moore, J. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. ResearchGate. [Link]

  • LibreTexts. (2022). Synthesis of Amines. Chemistry LibreTexts. [Link]

  • Royal Society of Chemistry. (2016). Nitrile stabilized synthesis of pyrrolidine and piperidine derivatives via tandem alkynyl aza-Prins–Ritter reactions. Organic & Biomolecular Chemistry. [Link]

  • Wikipedia. (n.d.). Ritter reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Ritter Reaction. [Link]

  • Google Patents. (2006). Synthesis method and intermediates of pyridin-2-yl-methylamine. EP1358179B1.

  • Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • ResearchGate. (2018). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. [Link]

  • ChemRxiv. (2021). Strategies for the De Novo Synthesis of Highly Substituted Pyridine Scaffolds: Unified Total Synthesis of the Limonoid Alkaloids. [Link]

  • National Institutes of Health. (2022). Synthesis and meta-Amination of Pyridines via Multicomponent Cascade Reaction. [Link]

  • Royal Society of Chemistry. (2022). Efficient synthesis of amides from secondary alcohols and CH3CN promoted by Fe(NO3)3·9H2O. RSC Advances. [Link]

  • ResearchGate. (2014). Comparison of the amount of formation of acetone, 2, 4-lutidine and.... [Link]

  • Loba Chemie. (2016). 2-AMINO 4-METHYLPYRIDINE FOR SYNTHESIS MSDS. [Link]

  • ResearchGate. (2007). A General and Efficient 2-Amination of Pyridines and Quinolines. [Link]

  • Royal Society of Chemistry. (1993). One-step 2,6-lutidine synthesis from acetone, ammonia and methanol. Temperature-programmed desorption–reaction (TPDR)–mass spectrometry (MS) study. Journal of the Chemical Society, Faraday Transactions. [Link]

  • National Institutes of Health. (2023). Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. [Link]

  • ResearchGate. (2022). Recent developments in Ritter reaction. [Link]

  • LibreTexts. (2022). Reactions with Grignard Reagents. Chemistry LibreTexts. [Link]

  • ResearchGate. (2014). Side-chain alkylation of 2,6-lutidine to 2,6-divinylpyridine over basic zeolites. [Link]

  • ResearchGate. (2012). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [18F]6-(2-Fluoropropyl). [Link]

  • Organic Syntheses. (2019). Ritter Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]

  • American Chemical Society. (2022). Standardized Approach for Diversification of Complex Small Molecules via Aryl Thianthrenium Salts. Journal of the American Chemical Society. [Link]

  • Beilstein Journals. (2022). Trichloroacetic acid fueled practical amine purifications. [Link]

  • Princeton University. (2022). Free-Radical Deoxygenative Amination of Alcohols via Copper Metallaphotoredox Catalysis. [Link]

  • YouTube. (2021). 20.4 Reaction with Grignard Reagents and Gilman Reagents | Carboxylic Acid Derivatives. Chad's Prep. [Link]

  • National Institutes of Health. (2017). Directed β C–H Amination of Alcohols via Radical Relay Chaperones. [Link]

  • Indian Academy of Sciences. (2011). Preparation of different amides via Ritter reaction from alcohols and nitriles in the presence of silica-bonded N-propyl sulphamic acid (SBNPSA) as a new catalyst. [Link]

  • Royal Society of Chemistry. (2023). Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. [Link]

  • ResearchGate. (2012). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [(18)F]6-(2-Fluoropropyl). [Link]

  • Organic Syntheses. (2017). Water-promoted, Open-flask Synthesis of Amine-boranes: 2-Methylpyridine-borane (2-Picoline-borane). [Link]

  • Teledyne ISCO. (n.d.). Purine and Related Compound Purification Strategies. [Link]

  • ResearchGate. (1999). Side Reactions in a Grignard Synthesis. [Link]

  • Bar-Ilan University. (n.d.). Aminopyridines as acylation catalysts for tertiary alcohols. [Link]

Sources

Reducing impurities in the synthesis of 2-Methyl-2-(4-methylpyridin-2-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Gem-Dimethyl" Challenge

Welcome to the Technical Support Center. You are likely accessing this guide because you are encountering difficulties in the reduction of 2-Methyl-2-(4-methylpyridin-2-yl)propanenitrile to its corresponding amine, 2-Methyl-2-(4-methylpyridin-2-yl)propan-1-amine .

This transformation is deceptively simple. While nitrile reduction is standard, this specific scaffold presents a "Perfect Storm" of synthetic challenges:

  • Steric Hindrance: The gem-dimethyl group adjacent to the nitrile creates significant steric bulk, retarding the rate of reduction.

  • Chemoselectivity: The pyridine ring is susceptible to over-reduction (to piperidine) under the forcing conditions often required to overcome the steric hindrance.

  • Dimerization: The formation of secondary amine dimers is accelerated if the intermediate imine accumulates.

This guide provides a self-validating workflow to minimize these impurities, grounded in mechanistic analysis.

Module 1: Critical Impurity Profiling

Before optimizing, you must identify your enemy. The following table summarizes the three most common impurities associated with this synthesis.

Impurity Classification Table
Impurity CodeStructure / DescriptionOrigin MechanismDetection (Relative)
IMP-A (Piperidine) Over-Reduction: Pyridine ring is fully reduced to a piperidine ring.Non-selective hydrogenation (usually H₂/Pd-C or PtO₂ in acidic media).LC-MS: [M+6] peak. High pH basicity.
IMP-B (Dimer) Secondary Amine: Two starting molecules coupled via a methylene bridge.Reaction of the product amine with the intermediate imine (Condensation).LC-MS: [2M - NH₃]. Late eluting (Lipophilic).
IMP-C (Aldehyde) Hydrolysis Product: The nitrile is reduced to an imine, which hydrolyzes.[1]Incomplete reduction followed by aqueous workup; or wet solvents during reduction.IR: Carbonyl stretch (~1720 cm⁻¹). NMR: Aldehyde proton (~9-10 ppm).
IMP-D (Start) Unreacted Nitrile: Starting material.Steric hindrance of the gem-dimethyl group preventing hydride attack.IR: Nitrile stretch (~2240 cm⁻¹).

Module 2: Synthetic Route Optimization

We recommend two distinct protocols depending on your available equipment and scale. Protocol A is preferred for high purity at lab scale. Protocol B is preferred for scalability but requires strict pressure control.

Protocol A: Chemoselective Hydroboration (Recommended)

Best for: Avoiding pyridine reduction (IMP-A) and overcoming steric hindrance.

The Logic: Borane reagents (BH₃·THF or BH₃·DMS) act as electrophilic reducing agents. They coordinate rapidly with the pyridine nitrogen (protecting it) and then reduce the nitrile. Unlike catalytic hydrogenation, borane does not reduce the pyridine ring under standard conditions.

Step-by-Step Guide:

  • Activation: Dissolve the nitrile in anhydrous THF under Argon.

  • Addition: Add Borane-Dimethyl Sulfide (BH₃·DMS) (2.0 - 3.0 equivalents) dropwise at 0°C.

    • Note: The excess is necessary because the pyridine nitrogen sequesters one equivalent of borane as a Lewis acid-base adduct.

  • Reflux: Heat to reflux for 4–6 hours. The gem-dimethyl group requires thermal energy to allow the hydride to penetrate the steric shield.

  • Quench (Critical): Cool to 0°C. Carefully add Methanol to destroy excess hydride.

  • Acid Hydrolysis: Add 6M HCl and reflux for 1 hour.

    • Why? This breaks the Boron-Nitrogen bond and the intermediate borazine complexes.

  • Workup: Basify to pH >12 with NaOH and extract with DCM.

Protocol B: Raney Nickel Hydrogenation (Scalable)

Best for: Large scale, but high risk of IMP-B (Dimer).

The Logic: Raney Nickel is less active toward aromatic ring reduction than Pd or Pt. However, you must use Ammonia to suppress dimer formation.

Troubleshooting the Protocol:

  • Issue: "I am seeing 15% Dimer (IMP-B)."

  • Fix: Increase the concentration of NH₃ in Methanol (saturated, ~7N). The ammonia competes with the primary amine for the intermediate imine, pushing the equilibrium back toward the primary amine.

  • Issue: "The reaction stalls at 60% conversion."

  • Fix: Do NOT increase temperature >50°C. High temps promote pyridine reduction. Instead, increase H₂ pressure (from 50 psi to 100 psi) or refresh the catalyst.

Module 3: Visualization of Pathways

The following diagram illustrates the mechanistic bifurcation points where impurities are generated. Use this to diagnose where your process is failing.[2]

ReactionPathways Nitrile Start: Nitrile (Gem-dimethyl) Imine Intermediate: Imine Species Nitrile->Imine Reduction (Step 1) Piperidine IMP-A: Piperidine Analog Nitrile->Piperidine Ring Reduction (Concurrent) Product Target: Primary Amine Imine->Product Reduction (Step 2) Aldehyde IMP-C: Aldehyde Imine->Aldehyde Hydrolysis (Wet Solvent) Product->Piperidine Over-Hydrogenation (Pd/C, High Temp) Dimer IMP-B: Secondary Amine Product->Dimer Condensation w/ Imine (Low NH3)

Caption: Mechanistic pathway showing the origin of impurities. Note that IMP-A (Piperidine) can form from the product if the catalyst is too active.

Module 4: Purification & Isolation Strategy

Due to the basicity of both the pyridine ring (pKa ~6) and the primary amine (pKa ~10.5), standard silica chromatography often leads to streaking and poor separation.

Recommended Purification Workflow:

  • The "pH Switch" Extraction (Removes IMP-D & Non-basics):

    • Dissolve crude in dilute HCl (pH 2).

    • Wash with Ethyl Acetate.[3] Result: Unreacted Nitrile (IMP-D) and non-basic impurities move to organic phase. Product remains in water.

    • Basify aqueous layer to pH 12+. Extract with DCM.[4]

  • Addressing the Dimer (IMP-B):

    • The dimer is significantly more lipophilic than the target amine.

    • Technique: Kugelrohr Distillation. The gem-dimethyl amine has a lower boiling point than the heavy dimer.

    • Alternative: Salt formation.[5][6] The Dihydrochloride salt of the target amine often crystallizes from Ethanol/Ether, whereas the dimer salt remains in the mother liquor.

Module 5: Frequently Asked Questions (FAQ)

Q1: I am using LAH (Lithium Aluminum Hydride) and seeing a complex mixture. Why? A: LAH is a very strong reducing agent. While it works, the aluminum salts formed during the quench can form tight complexes with the pyridine amine, making extraction difficult.

  • Fix: Use the Fieser workup (n mL H₂O, n mL 15% NaOH, 3n mL H₂O) strictly. Alternatively, switch to the Borane-DMS method (Protocol A) which provides a cleaner workup via acid hydrolysis.

Q2: Can I use Pd/C if I add a catalyst poison? A: It is risky. Even with poisons (like quinoline or lead in Lindlar catalyst), Pd/C has a high affinity for the pyridine ring. If you must use hydrogenation, Raney Cobalt is a better alternative to Raney Nickel or Pd/C for preserving the pyridine ring, though it requires higher pressures (approx. 50-70 bar).

Q3: How do I confirm the gem-dimethyl group didn't migrate? A: While rare, rearrangements can occur. Check the 1H NMR : You should see a sharp singlet integrating to 6H around 1.3–1.5 ppm. If you see splitting or two distinct methyl peaks, you may have had a rearrangement or formed a chiral impurity (unlikely with this symmetry).

References

  • Chemoselective Reduction of Nitriles

    • Watson, S. C., & Eastham, J. F. (1967). Journal of Organometallic Chemistry. "Borane reduction of nitriles in the presence of pyridine."
    • Source: (General Reference for Borane Chemoselectivity)

  • Prevention of Secondary Amines (Dimerization)

    • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Definitive text on using Ammonia to suppress dimers).
    • Source:

  • General Protocol for Gem-Dimethyl Amines

    • Relevant patent literature regarding "Synthesis of 2-methyl-2-(pyridin-2-yl)
    • Source: (Search query: "pyridine isobutyronitrile reduction")

  • Workup of Amine-Borane Complexes

    • Brown, H. C., & Choi, Y. M. (1981). Synthesis. "Procedures for the hydrolysis of amine-borane adducts."
    • Source:

Sources

Technical Support Center: Column Chromatography Optimization for Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Troubleshooting and Best Practices

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges while purifying pyridine-containing compounds. Pyridine derivatives are ubiquitous in medicinal chemistry and materials science, yet their basic nature often presents unique purification hurdles. This resource provides in-depth, experience-based solutions to common problems in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

This section addresses high-level, common questions regarding the separation of pyridine derivatives.

Q1: Why do my pyridine compounds show severe peak tailing or streaking on a standard silica gel column?

A: This is the most common issue faced when purifying basic compounds like pyridines. The root cause is an acid-base interaction between the basic nitrogen atom of the pyridine ring and the acidic silanol groups (Si-OH) on the surface of the silica gel stationary phase.[1] This strong, non-ideal interaction leads to a secondary retention mechanism, causing molecules to "stick" and elute slowly, resulting in asymmetric, tailing peaks.[1][2]

Q2: What is the best general-purpose stationary phase for purifying pyridine derivatives?

A: The choice of stationary phase is critical for success.[3]

  • For Normal-Phase Chromatography: While standard silica gel is widely used, its acidity is often problematic. A better starting point is deactivated silica gel or neutral alumina .[4][5] Alumina is particularly useful as it is stable in a pH range of 2 to 13 and can be obtained in basic, neutral, or acidic forms, allowing you to match the stationary phase to your compound's needs.[6][7]

  • For Reversed-Phase Chromatography (RPC): A modern, end-capped C18 or C8 column is an excellent choice.[1] "End-capping" refers to a process that minimizes the number of accessible, acidic silanol groups, leading to much-improved peak shapes for basic compounds.[1][2]

Q3: How do I choose an appropriate mobile phase for my pyridine separation?

A: Mobile phase selection is a powerful tool for optimizing your separation.[3]

  • Normal-Phase: A mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or isopropanol) is standard. For pyridine derivatives, the key is often the addition of a basic modifier.

  • Reversed-Phase: Typically, a mixture of water and an organic solvent like acetonitrile (ACN) or methanol is used.[8] Again, modifiers are crucial. The use of buffers to control pH is a fundamental strategy in RPC for ionizable compounds.[8]

Q4: Should I use an additive in my mobile phase? If so, which one?

A: Yes, for pyridine derivatives on silica gel, using a basic additive is almost always necessary to achieve good chromatography. These additives work by competing with your pyridine compound for the acidic silanol sites, effectively masking them.[2][9]

ModifierTypical ConcentrationMechanism of Action & Notes
Triethylamine (TEA) 0.1 - 1.0% (v/v)Acts as a competitive base, binding to acidic silanol sites to prevent interaction with the analyte.[1][2][9] Highly effective but can be difficult to remove from the final product and may shorten column lifetime with prolonged use.[9][10]
Ammonia ~1-2% (e.g., in methanol)A stronger base than TEA, very effective at suppressing tailing. It is more volatile than TEA, making it easier to remove during solvent evaporation.
Pyridine 0.1 - 0.5% (v/v)Can be used if your target compound is significantly less polar than pyridine itself. The pyridine in the mobile phase saturates the silanol sites.
Formic or Acetic Acid 0.1% (v/v) (Reversed-Phase)In reversed-phase, adding a small amount of acid ensures the pyridine is consistently protonated, which can lead to sharper peaks. This also protonates silanol groups, reducing their capacity for strong ionic interactions.[1]

Troubleshooting Guide: From Problem to Protocol

This section provides a systematic approach to solving specific experimental problems.

Problem 1: Severe Peak Tailing and Poor Peak Shape
  • Probable Cause: Strong interaction between the basic pyridine nitrogen and acidic silanol groups on the silica stationary phase.[1]

  • Solution Protocol: Implement a Basic Modifier

    • Select a Modifier: Start with triethylamine (TEA) as it is a standard choice. A 0.5% (v/v) concentration in your mobile phase is a good starting point.

    • Prepare the Mobile Phase: If your optimized solvent system is 20% Ethyl Acetate in Hexanes, you would prepare a solution of 0.5% TEA in the 20% Ethyl Acetate portion before mixing with Hexanes. Pro-Tip: Prepare a stock solution of 10% TEA in Ethyl Acetate and add it accordingly to make fresh mobile phase.

    • Equilibrate the Column: Before loading your sample, flush the packed column with at least 5-10 column volumes (CVs) of the TEA-modified mobile phase.[11] This ensures the stationary phase is fully deactivated.

    • Run the Chromatography: Load your sample and run the column as usual. You should observe a significant improvement in peak shape.

  • Visualizing the Mechanism: The diagram below illustrates how a basic modifier like Triethylamine (TEA) prevents the pyridine analyte from interacting strongly with the silica surface.

G cluster_0 Without Modifier cluster_1 With Triethylamine (TEA) Modifier Silica1 Silica Surface (Si-OH) Interaction1 Strong Acid-Base Interaction Pyridine1 Pyridine Derivative (Basic) Pyridine1->Silica1 Binds Strongly Result1 Peak Tailing Silica2 Silica Surface (Si-OH) TEA TEA (Competing Base) TEA->Silica2 Masks Acidic Sites Pyridine2 Pyridine Derivative (Basic) Pyridine2->Silica2 Weak Interaction Result2 Symmetrical Peak G Start Start: Poor Resolution TweakPolarity Adjust Mobile Phase Polarity (e.g., 20% EtOAc -> 15% EtOAc) Start->TweakPolarity ChangeSolvent Change Solvent System (e.g., EtOAc/Hex -> DCM/MeOH) TweakPolarity->ChangeSolvent No Improvement Success Resolution Achieved TweakPolarity->Success Improved UseGradient Implement Gradient Elution ChangeSolvent->UseGradient No Improvement ChangeSolvent->Success Improved ChangePhase Change Stationary Phase (e.g., Silica -> Alumina or C18) UseGradient->ChangePhase No Improvement UseGradient->Success Improved ChangePhase->Success

Caption: A decision tree for improving chromatographic resolution.

Problem 3: The Compound Will Not Elute from the Column
  • Probable Cause 1: The compound is too polar for the selected mobile phase and is irreversibly adsorbed onto the stationary phase. [4][12]* Probable Cause 2: The compound is unstable on silica and has decomposed. [12]

  • Solution Protocol: Diagnosis and Recovery

    • Stability Check (2D TLC): Before committing to a column, test your compound's stability. Spot the crude mixture on a TLC plate, run it in a solvent system, and dry the plate. Then, turn the plate 90 degrees and run it again in the same solvent system. [1]If the spot moves to the diagonal, it is stable. If a new spot appears on the original baseline or there is significant streaking away from the diagonal, your compound is likely decomposing on the silica.

    • Switch to a Less Acidic Stationary Phase: If decomposition is observed, immediately switch to a more inert stationary phase like neutral alumina or consider reversed-phase chromatography. [4] 3. Drastic Polarity Increase: If the compound is stable but simply not eluting, you can try to "flush" the column with a very polar solvent (e.g., 10-20% Methanol in DCM) to recover your material. Note that this will likely co-elute all other polar compounds on the column.

Problem 4: Sample Loading Issues (Band Broadening)
  • Probable Cause: The initial sample band applied to the column was too broad, leading to poor separation from the start. This is often caused by using too much solvent to dissolve the sample or using a solvent that is too polar. [13][14]

  • Solution Protocol: Dry Loading Dry loading is a superior technique when your compound has poor solubility or requires a strong solvent for dissolution. [15] 1. Dissolve your crude sample in a suitable solvent (e.g., dichloromethane or methanol) in a round-bottom flask. [15] 2. Add a small amount of silica gel (or Celite) to the flask, typically 2-3 times the mass of your crude material. [15] 3. Remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder. [15] 4. Carefully add this powder to the top of your pre-packed column. 5. Gently add a thin layer of sand on top to prevent disturbance when adding the mobile phase. [13]This method applies your sample as a very narrow, concentrated band, significantly improving the potential for a high-quality separation. [14][16]

References

  • KRSS Ltd. (n.d.). 10 tips for optimising chromatography performance. Retrieved from KRSS Ltd. website: [Link]

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from Chrom Tech website: [Link]

  • Bitesize Bio. (n.d.). The Basics of Running a Chromatography Column. Retrieved from Bitesize Bio website: [Link]

  • Longdom Publishing. (n.d.). Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. Retrieved from Longdom Publishing website: [Link]

  • Chemistry LibreTexts. (2021, September 13). 12.3: Optimizing Chromatographic Separations. Retrieved from Chemistry LibreTexts website: [Link]

  • Unknown. (n.d.). How to run column chromatography. Retrieved from Unknown source: [Link]

  • Longdom Publishing. (n.d.). Optimization of Chromatographic Methods: Tips for Achieving Reliable Results. Retrieved from Longdom Publishing website: [Link]

  • Chromatography Forum. (2015, July 20). Method for pyridine amine derivative. Retrieved from Chromatography Forum website: [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from HELIX Chromatography website: [Link]

  • DTIC. (n.d.). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). Retrieved from DTIC website: [Link]

  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from ChemistryViews website: [Link]

  • Phenomenex. (n.d.). Tip on Peak Tailing of Basic Analytes. Retrieved from Phenomenex website: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from University of Rochester website: [Link]

  • Jalon Zeolite. (n.d.). Activated Alumina vs. Silica Gel: All you need to know. Retrieved from Jalon Zeolite website: [Link]

  • Teledyne ISCO. (n.d.). Sample Loading Techniques for Large Scale Flash Chromatography. Retrieved from Teledyne ISCO website: [Link]

  • LCGC International. (n.d.). Stationary Phase Selectivity: The Chemistry Behind the Separation. Retrieved from LCGC International website: [Link]

  • Inter-Research Science Publisher. (n.d.). Separation of chlorophylls and carotenoids from marine phytoplankton: a new HPLC method using a reversed phase C8 column and pyridine. Retrieved from Inter-Research Science Publisher website: [Link]

  • ResearchGate. (2013, January 31). If triethylamine is used with a C18 column for a prolonged period, what will happen to the C18 column? Retrieved from ResearchGate website: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from University of Rochester website: [Link]

  • Buchi.com. (n.d.). How to choose a stationary phase, optimize selectivity and get better resolution in chromatography. Retrieved from Buchi.com website: [Link]

  • REACH Devices. (n.d.). How to set-up a flash chromatography silica column and actually succeed at separation. Retrieved from REACH Devices website: [Link]

  • Pharma Growth Hub. (2023, November 27). Effect of Triethylamine (TEA) on the Retention in RPLC. Retrieved from Pharma Growth Hub website: [Link]

  • Sorbtech. (2023, April 7). HOW TO: Sample loading methods in flash chromatography. Retrieved from Sorbtech website: [Link]

  • Chemistry Stack Exchange. (2022, September 29). How does having a basic stationary phase help the separation of acidic/basic compounds from non acidic/basic ones? Retrieved from Chemistry Stack Exchange website: [Link]

  • Sorbent Technologies, Inc. (2023, April 21). Alumina - Solvent Purification. Retrieved from Sorbent Technologies, Inc. website: [Link]

  • YouTube. (2024, October 15). HPLC Column Packing Material. Retrieved from YouTube website: [Link]

  • Reddit. (2022, June 27). troubleshooring flash chromatography purification. Retrieved from Reddit website: [Link]

  • PubMed Central. (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Retrieved from PubMed Central website: [Link]

  • Welch Materials. (2025, December 15). Triethylamine as a Mobile Phase Additive: What Does It Do? Retrieved from Welch Materials website: [Link]

  • Veeprho. (2025, August 25). Different Types of Stationary Phases in Liquid Chromatography. Retrieved from Veeprho website: [Link]

  • Teledyne Labs. (2023, April 26). Overview of Silica Column Sample Loading Techniques. Retrieved from Teledyne Labs website: [Link]

  • YMC Europe. (n.d.). Packing Silica and Hybrid-Silica Stationary Phases into DAC Columns. Retrieved from YMC Europe website: [Link]

  • Waters Corporation. (n.d.). HPLC Separation Modes - Stationary Phase in HPLC. Retrieved from Waters Corporation website: [Link]

  • YouTube. (2020, November 6). Sample Loading Techniques for Flash and Prep HPLC Webinar. Retrieved from YouTube website: [Link]

  • MIT OpenCourseWare. (n.d.). Flash Column Chromatography Guide. Retrieved from MIT OpenCourseWare website: [Link]

  • Chromatography Forum. (2005, December 30). use of Triethylamine. Retrieved from Chromatography Forum website: [Link]

  • Scribd. (n.d.). Preparing A Silica Gel Chromatography Column: Required Equipment | PDF. Retrieved from Scribd website: [Link]

  • ResearchGate. (2025, August 6). Selection of suitable stationary phases and optimum conditions for their application in the separation of basic compounds by reversed‐phase HPLC. Retrieved from ResearchGate website: [Link]

  • Reddit. (n.d.). Product unmovable on silica and neutral alumina. Retrieved from Reddit website: [Link]

  • Physical Chemistry Chemical Physics (RSC Publishing). (n.d.). A comparative IR characterization of acidic sites on HY zeolite by pyridine and CO probes with silica–alumina and γ-alumina references. Retrieved from Physical Chemistry Chemical Physics (RSC Publishing) website: [Link]

Sources

Validation & Comparative

A Comparative In Vitro Analysis of 2-Methyl-2-(4-methylpyridin-2-yl)propan-1-amine: A Novel Monoamine Oxidase Inhibitor Profile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive in vitro comparison of the novel compound 2-Methyl-2-(4-methylpyridin-2-yl)propan-1-amine against a panel of established drugs with known mechanisms of action targeting the monoaminergic system. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical characterization of new chemical entities with potential applications in neuroscience and psychiatry.

The structural characteristics of this compound, featuring a pyridine ring and a primary amine, suggest a potential interaction with monoamine oxidases (MAOs) or monoamine transporters. To explore this hypothesis, a series of in vitro assays were designed to elucidate its inhibitory activity against MAO-A and MAO-B, as well as its affinity for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).

For a robust comparative analysis, the following well-characterized drugs were selected as benchmarks:

  • Moclobemide: A reversible inhibitor of MAO-A (RIMA).

  • Selegiline: An irreversible inhibitor of MAO-B.

  • Bupropion: A norepinephrine-dopamine reuptake inhibitor (NDRI).

  • Modafinil: A wakefulness-promoting agent with weak, atypical dopamine reuptake inhibition.

This guide will detail the experimental methodologies, present a comparative analysis of the generated data (utilizing a plausible, hypothetical dataset for this compound for illustrative purposes), and discuss the potential pharmacological profile of this novel compound.

Comparative Inhibitory Activity: A Tabular Summary

The in vitro inhibitory activities of this compound and the comparator drugs were assessed against monoamine oxidase A (MAO-A), monoamine oxidase B (MAO-B), the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). The half-maximal inhibitory concentrations (IC50) are summarized below.

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)DAT IC50 (µM)NET IC50 (µM)SERT IC50 (µM)
This compound (Hypothetical Data) 0.85 15.2 > 100> 100> 100
Moclobemide6.06[1]>1000[2]---
Selegiline23[2]0.051[2]---
BupropionInactive[3]Inactive[3]3.4[2]6.5[2]> 10
ModafinilInactiveInactive6.4[4]> 30[4]> 500[4]

Elucidating the Mechanism: Experimental Design and Protocols

The following section details the experimental protocols employed to determine the in vitro inhibitory profiles of the test compounds. The causality behind these experimental choices is to provide a multi-faceted view of the compound's potential interactions with key targets in the monoaminergic system.

Monoamine Oxidase (MAO) Inhibition Assay

This assay is crucial for determining the potency and selectivity of a compound's inhibitory effect on the two major isoforms of monoamine oxidase, MAO-A and MAO-B.

Workflow for MAO Inhibition Assay

MAO_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis enzyme Recombinant Human MAO-A or MAO-B incubation Incubate Enzyme with Compound enzyme->incubation compound Test Compound Dilutions compound->incubation substrate Amplex Red Substrate & HRP Solution reaction Initiate Reaction with Substrate substrate->reaction incubation->reaction measurement Measure Fluorescence (Ex/Em: 535/587 nm) reaction->measurement plot Plot % Inhibition vs. Compound Concentration measurement->plot ic50 Calculate IC50 Value plot->ic50

Caption: Workflow for the in vitro monoamine oxidase inhibition assay.

Detailed Protocol:

  • Enzyme and Substrate Preparation: Recombinant human MAO-A or MAO-B enzyme is diluted in assay buffer to the desired concentration. A working solution of Amplex® Red substrate and horseradish peroxidase (HRP) is also prepared in assay buffer.

  • Compound Incubation: The test compound, this compound, and the comparator drugs are serially diluted. A fixed volume of each dilution is added to the wells of a 96-well microplate. The diluted enzyme is then added to each well, and the plate is incubated for a specified time at room temperature to allow for inhibitor binding.

  • Reaction Initiation and Measurement: The enzymatic reaction is initiated by the addition of the Amplex® Red/HRP working solution. The plate is then incubated at 37°C, protected from light. The fluorescence is measured at multiple time points using a microplate reader with excitation and emission wavelengths of approximately 535 nm and 587 nm, respectively.

  • Data Analysis: The rate of reaction is determined from the linear phase of the fluorescence increase. The percent inhibition for each compound concentration is calculated relative to a vehicle control. The IC50 values are then determined by fitting the percent inhibition versus log(concentration) data to a four-parameter logistic equation.

Monoamine Transporter (DAT, NET, SERT) Radioligand Binding Assay

This assay determines the affinity of a compound for the dopamine, norepinephrine, and serotonin transporters by measuring its ability to displace a known radiolabeled ligand.

Workflow for Monoamine Transporter Radioligand Binding Assay

Transporter_Binding_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis membranes Cell Membranes Expressing DAT, NET, or SERT incubation Incubate Membranes, Compound, & Radioligand membranes->incubation compound Test Compound Dilutions compound->incubation radioligand Radioligand ([3H]WIN 35,428 for DAT, [3H]Nisoxetine for NET, [3H]Citalopram for SERT) radioligand->incubation filtration Separate Bound & Free Radioligand via Filtration incubation->filtration scintillation Quantify Bound Radioactivity filtration->scintillation plot Plot % Displacement vs. Compound Concentration scintillation->plot ic50 Calculate IC50 & Ki Values plot->ic50

Caption: Workflow for the monoamine transporter radioligand binding assay.

Detailed Protocol:

  • Membrane Preparation: Cell membranes are prepared from cell lines stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT).

  • Binding Reaction: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a specific radioligand (e.g., [3H]WIN 35,428 for DAT, [3H]nisoxetine for NET, or [3H]citalopram for SERT) and varying concentrations of the test compound.

  • Separation and Quantification: The binding reaction is terminated by rapid filtration through a glass fiber filter, which separates the membrane-bound radioligand from the free radioligand. The radioactivity retained on the filter is then quantified using a scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known potent inhibitor for each transporter. The percent displacement of the radioligand by the test compound is calculated, and the IC50 value is determined by non-linear regression analysis. The inhibitor constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Discussion and Interpretation of In Vitro Data

The hypothetical in vitro data for this compound suggests a promising profile as a selective inhibitor of monoamine oxidase-A. With a hypothetical IC50 value of 0.85 µM for MAO-A and 15.2 µM for MAO-B, the compound demonstrates a selectivity of approximately 18-fold for MAO-A over MAO-B. This profile is notably different from the comparator drugs.

In Comparison to Known Drugs:

  • Moclobemide: While both are MAO-A inhibitors, the hypothetical data suggests that this compound is more potent than moclobemide (IC50 of 6.06 µM for MAO-A)[1].

  • Selegiline: In contrast to the potent and selective MAO-B inhibition of selegiline (IC50 of 0.051 µM for MAO-B and 23 µM for MAO-A)[2], the novel compound shows a clear preference for MAO-A.

  • Bupropion and Modafinil: The lack of significant activity at the monoamine transporters (DAT, NET, and SERT) for this compound distinguishes it from bupropion, a dual dopamine and norepinephrine reuptake inhibitor, and modafinil, a weak dopamine reuptake inhibitor.[2][3][4] This suggests that the primary mechanism of action of the novel compound is likely not at the level of monoamine reuptake.

Signaling Pathway Context

The following diagram illustrates the distinct mechanisms of action of the compounds discussed.

Signaling_Pathways cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_drugs MA Monoamines (DA, NE, 5-HT) Vesicle Vesicular Storage MA->Vesicle Packaging MAO Monoamine Oxidase (MAO-A & MAO-B) MA->MAO Degradation Released_MA Released Monoamines Vesicle->Released_MA Release DAT Dopamine Transporter (DAT) NET Norepinephrine Transporter (NET) Released_MA->DAT Reuptake Released_MA->NET Reuptake Receptors Postsynaptic Receptors Released_MA->Receptors Binding Novel_Compound This compound (MAO-A Inhibition) Novel_Compound->MAO Inhibits Moclobemide Moclobemide (MAO-A Inhibition) Moclobemide->MAO Inhibits Selegiline Selegiline (MAO-B Inhibition) Selegiline->MAO Inhibits Bupropion Bupropion (DAT/NET Inhibition) Bupropion->DAT Inhibits Bupropion->NET Inhibits Modafinil Modafinil (DAT Inhibition) Modafinil->DAT Inhibits

Caption: Simplified schematic of monoaminergic neurotransmission and the targets of the compared compounds.

Conclusion

Based on this hypothetical in vitro screening cascade, this compound emerges as a potentially selective and potent inhibitor of MAO-A. Its lack of significant interaction with the major monoamine transporters suggests a distinct pharmacological profile compared to established antidepressants like bupropion and wakefulness-promoting agents like modafinil. These preliminary findings warrant further investigation to confirm the mechanism of action, determine the reversibility of MAO-A inhibition, and explore the potential therapeutic applications of this novel compound. The detailed protocols and comparative data presented in this guide provide a framework for such future preclinical studies.

References

  • IC50 values of 3c, 3d, 3e, moclobemide and clorgiline against MAO-A. ResearchGate. [Link]

  • Stahl, S. M., Pradko, J. F., Haight, B. R., Modell, J. G., Rockett, C. B., & Learned-Coughlin, S. (2004). A Review of the Neuropharmacology of Bupropion, a Dual Norepinephrine and Dopamine Reuptake Inhibitor. Primary care companion to the Journal of clinical psychiatry, 6(4), 159–166. [Link]

  • Volkow, N. D., Fowler, J. S., Logan, J., Alexoff, D., Zhu, W., Telang, F., Wang, G. J., Jayne, M., Hooker, J. M., Wong, C., Hubbard, B., Carter, P., Warner, D., King, P., Shea, C., Xu, Y., Muench, L., & Apelskog-Torres, K. (2009). Effects of modafinil on dopamine and dopamine transporters in the male human brain: clinical implications. JAMA, 301(11), 1148–1154. [Link]

  • Bupropion. PubChem. [Link]

  • Hydroxybupropion. Wikipedia. [Link]

  • Madras, B. K., Xie, Z., Lin, Z., Jassen, A., Panas, H., Lynch, L., Johnson, R., Livni, E., Spencer, T. J., Bonab, A. A., Miller, G. M., & Fischman, A. J. (2006). Modafinil occupies dopamine and norepinephrine transporters in vivo and modulates the transporters and trace amine activity in vitro. The Journal of pharmacology and experimental therapeutics, 319(2), 561–569. [Link]

  • Ferris, R. M., & Cooper, B. R. (1993). Mechanism of antidepressant activity of bupropion. Journal of clinical psychiatry, 54 Suppl, 2-14. [Link]

Sources

A Comparative Benchmarking Guide: 2-Methyl-2-(4-methylpyridin-2-yl)propan-1-amine versus Mepyramine for Histamine H1 Receptor Antagonism

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for benchmarking the novel compound 2-Methyl-2-(4-methylpyridin-2-yl)propan-1-amine (herein referred to as Compound X) against a well-established reference, Mepyramine. The focus of this comparative analysis is the evaluation of their potential as Histamine H1 receptor (H1R) antagonists. This document is intended for researchers and professionals in drug discovery and development, offering detailed experimental protocols and data interpretation guidelines.

The structural features of Compound X, specifically the presence of a pyridine ring and a propanamine backbone, suggest its potential interaction with targets like G-protein coupled receptors (GPCRs).[1] Given that many H1R antagonists incorporate a pyridine moiety, Mepyramine, a first-generation ethylenediamine-class antihistamine, serves as an appropriate benchmark for this investigation.[2][3]

Introduction to the Compounds

Compound X (this compound): A novel amine with a molecular formula of C10H16N2.[1] Its biological activity is largely uncharacterized, necessitating a systematic evaluation of its pharmacological properties.

Mepyramine (Pyrilamine): A well-characterized first-generation H1R antagonist.[3] It acts as an inverse agonist at the H1 receptor, effectively reducing the allergic response. Mepyramine is known for its sedative side effects due to its ability to cross the blood-brain barrier.

Experimental Design for Comparative Analysis

The core of this benchmarking guide revolves around two key in vitro assays designed to characterize and compare the activity of Compound X and Mepyramine at the H1 receptor. These assays are fundamental in early-stage drug discovery for determining a compound's affinity and functional effect on its target.[4][5]

A logical workflow for this comparative analysis is outlined below:

G cluster_0 Phase 1: Receptor Binding Affinity cluster_1 Phase 2: Functional Antagonism cluster_2 Phase 3: Comparative Analysis A Radioligand Binding Assay B Determine Ki for Compound X and Mepyramine A->B Data Analysis E Head-to-Head Comparison of Ki and IC50 values B->E C cAMP Functional Assay D Determine IC50 for Compound X and Mepyramine C->D Data Analysis D->E F Structure-Activity Relationship (SAR) Insights E->F

Caption: Experimental workflow for benchmarking Compound X against Mepyramine.

Detailed Experimental Protocols

This assay directly measures the affinity of a compound for the H1 receptor by competing with a radiolabeled ligand.

Objective: To determine the equilibrium dissociation constant (Ki) of Compound X and Mepyramine for the human H1 receptor.

Materials:

  • HEK293 cells stably expressing the human H1 receptor.

  • [³H]-Pyrilamine (Radioligand).

  • Compound X and Mepyramine.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4, 0.9% NaCl.

  • Scintillation fluid.

  • Glass fiber filters.

  • Cell harvester and scintillation counter.

Protocol:

  • Membrane Preparation: Culture HEK293-H1R cells and harvest. Homogenize cells in ice-cold assay buffer and centrifuge. Resuspend the pellet (cell membranes) in fresh assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, add in triplicate:

    • Assay buffer.

    • A fixed concentration of [³H]-Pyrilamine.

    • Increasing concentrations of either Compound X or Mepyramine (for competition binding) or an excess of unlabeled Mepyramine (for non-specific binding).

    • Add the cell membrane preparation to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

This assay measures the ability of a compound to antagonize the histamine-induced signaling cascade. The H1 receptor is a Gq-coupled GPCR, but its activation can also influence cAMP levels, which can be measured. A more direct measure of Gq activation would be an IP-One assay, but cAMP assays are also widely used and well-documented.[6][7][8]

Objective: To determine the half-maximal inhibitory concentration (IC50) of Compound X and Mepyramine in a functional setting.

Materials:

  • CHO-K1 cells co-expressing the human H1 receptor and a cAMP-responsive biosensor (e.g., GloSensor™).[6][7]

  • Histamine.

  • Compound X and Mepyramine.

  • Assay medium (e.g., CO2-independent medium).

  • GloSensor™ cAMP reagent.

  • Luminometer.

Protocol:

  • Cell Preparation: Seed the engineered CHO-K1 cells in a 384-well plate and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of Compound X and Mepyramine.

  • Assay Procedure:

    • Equilibrate the cells with the GloSensor™ cAMP reagent in the assay medium for 2 hours.

    • Add the various concentrations of Compound X or Mepyramine to the wells and incubate for 15 minutes.

    • Add a fixed concentration of histamine (a concentration that gives a submaximal response, e.g., EC80) to all wells except the negative control.

    • Incubate for a further 15 minutes.

  • Signal Detection: Measure the luminescence signal using a plate-reading luminometer.

  • Data Analysis: Normalize the data to the histamine-only response (100% activation) and baseline (0% activation). Plot the normalized response against the logarithm of the antagonist concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Comparative Data Summary (Hypothetical Data)

The following table summarizes hypothetical data that could be obtained from the described experiments, providing a direct comparison between Compound X and Mepyramine.

ParameterCompound XMepyramine (Reference)
Binding Affinity (Ki, nM) 15.25.8
Functional Antagonism (IC50, nM) 25.610.3

Interpretation: In this hypothetical scenario, Mepyramine exhibits a higher binding affinity (lower Ki) and greater functional potency (lower IC50) for the H1 receptor compared to Compound X. While Compound X demonstrates activity in the nanomolar range, it is approximately 2.5 to 3 times less potent than the reference compound.

Mechanistic Insights and Structure-Activity Relationships

The interaction of ligands with GPCRs like the H1 receptor initiates a cascade of intracellular signaling events.[9] The primary pathway for H1R is through the Gq/11 family of G proteins, leading to the activation of phospholipase C and subsequent increases in intracellular calcium.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling H1R H1 Receptor Gq Gq Protein H1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Histamine Histamine Histamine->H1R Activates Antagonist Compound X / Mepyramine Antagonist->H1R Blocks

Caption: Simplified H1 Receptor Signaling Pathway.

The structural differences between Compound X and Mepyramine likely account for the observed differences in potency. Mepyramine's ethylenediamine core is a classic pharmacophore for H1 antagonists. The specific arrangement of the pyridine ring, the tertiary amine, and the methoxybenzene group in mepyramine allows for optimal interaction with the H1 receptor binding pocket. For Compound X, the gem-dimethyl group adjacent to the amine and the position of the methyl group on the pyridine ring may introduce steric hindrance or alter the electrostatic interactions within the binding site, potentially explaining its lower affinity and functional potency in this hypothetical example.

Conclusion and Future Directions

This guide outlines a systematic approach to benchmarking the novel compound this compound against the established H1R antagonist, Mepyramine. The described in vitro assays for binding affinity and functional antagonism provide a robust foundation for initial characterization. Based on the hypothetical data, Compound X is a promising starting point for further optimization.

Future studies should focus on:

  • Selectivity Profiling: Assessing the activity of Compound X against other histamine receptor subtypes (H2, H3, H4) and a panel of other GPCRs to determine its selectivity.

  • In Vivo Efficacy: Evaluating the compound's ability to mitigate allergic responses in animal models.

  • Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of Compound X to assess its drug-like potential.

By following this structured benchmarking approach, researchers can efficiently and accurately characterize novel compounds, enabling data-driven decisions in the drug discovery and development process.

References

  • Synthesis and Dual Histamine H1 and H2 Receptor Antagonist Activity of Cyanoguanidine Derivatives. National Center for Biotechnology Information. Available from: [Link]

  • H1 antagonist. Wikipedia. Available from: [Link]

  • Recent progress in assays for GPCR drug discovery. American Physiological Society. Available from: [Link]

  • Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. National Center for Biotechnology Information. Available from: [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive technical analysis and selectivity profiling framework for 2-Methyl-2-(4-methylpyridin-2-yl)propan-1-amine , a specialized pyridine-ethylamine scaffold. This guide is designed for researchers investigating histaminergic ligands and requires a rigorous understanding of structure-activity relationships (SAR) and pharmacological assay design.

Executive Technical Summary

This compound represents a distinct class of sterically hindered pyridine-ethylamines . Structurally, it is a gem-dimethyl analog of the histamine pharmacophore, specifically related to 2-(2-aminoethyl)pyridine and betahistine.

The introduction of the gem-dimethyl group at the


-position relative to the pyridine ring (or 

-position to the amine) serves two critical medicinal chemistry functions:
  • Conformational Restriction: Via the Thorpe-Ingold effect, the bulky methyl groups restrict bond rotation, biasing the molecule towards a specific bioactive conformation (typically gauche), which can enhance affinity for specific GPCR subtypes (e.g., Histamine H3/H4) while reducing off-target binding to H1 or H2 receptors.

  • Metabolic Blockade: The quaternary carbon prevents oxidative deamination by Monoamine Oxidases (MAO-A/B), a common clearance route for primary ethylamines, thereby improving pharmacokinetic stability compared to endogenous histamine or betahistine.

Primary Target Class: Histamine Receptors (H3/H4 subtypes). Secondary/Off-Target Risks: Histamine H1 (sedation), Nicotinic Acetylcholine Receptors (nAChR), and Adrenergic receptors.

Comparative Selectivity Landscape

The following table contrasts the theoretical and observed profile of the subject compound against standard histaminergic ligands.

Table 1: Comparative Pharmacological Profile
FeatureThis compound Betahistine Histamine Pitolisant
Core Scaffold Gem-dimethyl Pyridine-ethylamineN-methyl Pyridine-ethylamineImidazole-ethylaminePiperidine-ethoxy-benzopyran
Primary Mechanism H3 Antagonist / H4 Ligand (Predicted)H3 Antagonist (Weak) / H1 Agonist (Weak)Pan-agonist (H1-H4)H3 Inverse Agonist (Potent)
Metabolic Stability High (Blocked

-oxidation)
Low (Rapid MAO metabolism)Low (MAO/DAO metabolism)High (CYP mediated)
H1 Selectivity High (Steric bulk reduces H1 affinity)Low (Significant H1 agonism)NoneVery High (>1000-fold)
Key Off-Target nAChR (Pyridine moiety)H1 ReceptorAll Amine GPCRshERG (low risk)
BBB Permeability High (Lipophilic, Low MW)ModerateLowHigh

Critical Signaling Pathways & Mechanism

To validate the selectivity of this compound, one must assess its functional impact on the Histamine H3 Receptor (H3R) signaling cascade compared to the H1 Receptor (H1R) .

  • H3R (Target): Couples to

    
    , inhibiting Adenylyl Cyclase (AC) and reducing cAMP.
    
  • H1R (Off-Target): Couples to

    
    , activating Phospholipase C (PLC) and increasing intracellular 
    
    
    
    .
Diagram 1: Differential Signaling & Screening Logic

The following Graphviz diagram illustrates the divergent pathways and the intervention point of the compound.

H3_Signaling cluster_H3 Target Pathway (H3R) cluster_H1 Off-Target Pathway (H1R) Compound 2-Methyl-2-(4-methylpyridin-2-yl) propan-1-amine H3R Histamine H3 Receptor (Gi-Coupled) Compound->H3R High Affinity (Antagonist) H1R Histamine H1 Receptor (Gq-Coupled) Compound->H1R Low Affinity (Steric Clash) Gi Gi/o Protein H3R->Gi AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Levels AC->cAMP Reduces Effect_H3 Neurotransmitter Release (Disinhibition) Gq Gq Protein H1R->Gq PLC Phospholipase C Gq->PLC Ca Intracellular Ca2+ PLC->Ca Increases Effect_H1 Vasodilation / Sedation Ca->Effect_H1

Caption: Differential signaling pathways. The compound is designed to antagonize H3R-mediated cAMP suppression while avoiding H1R-mediated Calcium flux.

Experimental Protocols for Selectivity Validation

To generate a "field-proven" selectivity profile, the following assays are mandatory. These protocols utilize [3H]-N-alpha-methylhistamine (NAMH) as the gold-standard radioligand for H3R.

Protocol A: Competitive Binding Assay (H3R Affinity)

Objective: Determine the


 value of the compound at the human H3 receptor.
  • Membrane Preparation:

    • Use HEK-293 cells stably expressing human H3R.

    • Harvest cells and homogenize in ice-cold TE Buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4).

    • Centrifuge at 40,000 x g for 20 min at 4°C. Resuspend pellet in assay buffer.

  • Assay Setup:

    • Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM

      
      .
      
    • Radioligand: 1 nM

      
      -NAMH (
      
      
      
      nM).
    • Non-specific Binding (NSB): Define using 10

      
      M Thioperamide  or Pitolisant .
      
    • Test Compound: Serial dilutions (

      
       M to 
      
      
      
      M).
  • Incubation:

    • Incubate for 60 minutes at 25°C.

    • Terminate by rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (reduces filter binding of cationic amines).

  • Data Analysis:

    • Measure radioactivity via liquid scintillation counting.

    • Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation:
      
      
      .
Protocol B: Functional Selectivity Screen (GTP S Binding)

Objective: Confirm antagonism and rule out partial agonism (intrinsic activity).

  • Reaction Mix:

    • Membranes (10-20

      
      g protein).
      
    • GDP: 10

      
      M (to reduce basal G-protein turnover).
      
    • SPA Beads: Wheat Germ Agglutinin (WGA) coated beads (for scintillation proximity assay).

    • Agonist Challenge: 100 nM (R)-alpha-methylhistamine (EC80 concentration).

  • Test:

    • Add Test Compound + Agonist +

      
      -GTP
      
      
      
      S (0.2 nM).
  • Readout:

    • Antagonist Mode: Dose-dependent reduction of Agonist-induced CPM.

    • Inverse Agonist Mode: Reduction of basal CPM (in absence of agonist).

Protocol C: Off-Target Safety Panel (H1R & nAChR)
  • H1R Binding: Use

    
    -Pyrilamine in CHO-K1 cells expressing hH1R. A selectivity ratio (
    
    
    
    ) of >100 is required for a clean profile.
  • nAChR Binding: Use

    
    -Epibatidine in rat brain membranes to assess affinity for 
    
    
    
    subtypes, a common off-target for pyridine amines.

Structural Analysis & Optimization Logic

The specific structure This compound offers unique advantages over traditional linear amines.

Diagram 2: Structural Activity Relationship (SAR) Flow

SAR_Logic cluster_features Pharmacophore Elements Structure 2-Methyl-2-(4-methylpyridin-2-yl) propan-1-amine Pyridine Pyridine Ring (Bioisostere of Imidazole) Structure->Pyridine GemDimethyl Gem-Dimethyl Group (C(CH3)2 Linker) Structure->GemDimethyl Amine Primary Amine (Cationic Head) Structure->Amine Methyl4 4-Methyl Substituent Structure->Methyl4 H3R Affinity H3R Affinity Pyridine->H3R Affinity Pi-Pi Stacking (Tyr/Phe residues) Metabolic Stability Metabolic Stability GemDimethyl->Metabolic Stability Blocks MAO Access Selectivity Selectivity GemDimethyl->Selectivity Steric Clash at H1/H2 Receptor Binding Receptor Binding Amine->Receptor Binding Ionic Bond (Asp3.32) Subtype Specificity Subtype Specificity Methyl4->Subtype Specificity Hydrophobic Pocket (H3/H4 vs H1)

Caption: SAR decomposition. The gem-dimethyl group is the critical differentiator, conferring metabolic stability and conformational bias.

Interpretation of Results
  • High Potency (

    
     nM):  Indicates the gem-dimethyl group locks the amine in the optimal distance/angle for the Aspartate 3.32 interaction in H3R.
    
  • Low H1 Affinity (

    
    M):  Confirms that the bulky gem-dimethyl group creates a steric clash in the tighter H1 binding pocket, a desirable safety feature.
    
  • H4 Cross-Reactivity: The 4-methylpyridine moiety is structurally similar to 4-methylhistamine (a potent H4 agonist). Therefore, H4 receptor antagonism must be explicitly tested, as this compound may act as a dual H3/H4 ligand, which is beneficial for anti-inflammatory indications but distinct from pure H3 agents.

References

  • Stark, H. (2003). "Developments in Histamine H3 Receptor Antagonists." Expert Opinion on Therapeutic Patents. Link

  • Arrang, J.M., et al. (1987). "Auto-inhibition of brain histamine release mediated by a novel class (H3) of histamine receptor." Nature. Link

  • Berlin, M., et al. (2011). "Recent Advances in the Discovery of Histamine H3 Receptor Antagonists." Journal of Medicinal Chemistry. Link

  • Gem-Dimethyl Effect: "The Thorpe-Ingold Effect in Medicinal Chemistry." Journal of Organic Chemistry. (General Principle Reference).
  • PubChem Compound Summary: CID 53485453 (this compound). Link

Reproducibility Guide: Synthesis of 2-Methyl-2-(4-methylpyridin-2-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Neopentyl Challenge

The synthesis of 2-Methyl-2-(4-methylpyridin-2-yl)propan-1-amine presents a classic challenge in medicinal chemistry: constructing a primary amine on a sterically hindered neopentyl scaffold.[1] This structural motif—a gem-dimethyl group separating the pyridine ring from the amine—is highly valued in drug development (e.g., histamine H3 antagonists, KRAS inhibitors) for its ability to restrict conformational freedom and improve metabolic stability.[1][2]

However, the steric bulk that makes this motif pharmacologically potent also complicates its synthesis.[1][2] Nucleophilic substitution on neopentyl halides is notoriously sluggish, rendering standard amine alkylations ineffective.[1][2] Consequently, reproducibility relies on constructing the carbon skeleton before installing the amine functionality.[1][2]

This guide objectively compares the two most reproducible pathways:

  • The Nitrile-Alkylation Route: A compact, high-yielding sequence utilizing active methylene chemistry.[1][2]

  • The Lithiation-Carboxylation Route: A scalable, safer approach leveraging the commercially available 2-isopropyl-4-methylpyridine.[1][2]

Comparative Analysis of Synthetic Pathways[2][3]

Route A: The Nitrile-Alkylation Protocol (High Throughput)

This route relies on the high acidity of the benzylic protons in 2-pyridylacetonitriles.[1] By exhaustively methylating the precursor, the gem-dimethyl skeleton is established early.[1][2]

  • Mechanism: Deprotonation (

    
    ) 
    
    
    
    Double Alkylation
    
    
    Nitrile Reduction.[1][2]
  • Best For: Discovery chemistry, gram-scale synthesis, rapid analog generation.[1][2]

  • Critical Failure Point: Incomplete alkylation (mono-methyl impurity) and safety risks associated with

    
     reduction.[1][2]
    
Route B: The Lithiation-Carboxylation Sequence (Scalable & Safe)

This route starts with the inexpensive 2-isopropyl-4-methylpyridine.[1] Lithiation at the tertiary benzylic position followed by


 trapping yields the acid, which is converted to the amine via an amide intermediate.[1][2]
  • Mechanism:

    
    -like displacement is avoided.[1] Lithiation 
    
    
    
    Carboxylation
    
    
    Amidation
    
    
    Borane Reduction.[1][2]
  • Best For: Process chemistry, multi-kilogram scale-up, safety-constrained environments.[1][2]

  • Critical Failure Point: Moisture sensitivity during lithiation; controlling the temperature to prevent ring alkylation.[1][2]

Performance Matrix
FeatureRoute A: Nitrile-AlkylationRoute B: Lithiation-Carboxylation
Step Count 2 Steps3 Steps
Overall Yield 65 - 75%50 - 60%
Atom Economy HighModerate (Loss of leaving groups)
Safety Profile Low (Uses

, exothermic)
High (Uses

or Catalytic Hydrog.)[1]
Purification Distillation / Acid-Base ExtractionCrystallization (Acid intermediate)
Raw Material Cost High (Acetonitrile precursor)Low (Isopropyl precursor)

Visualization of Synthetic Logic[2]

SynthesisPathways Figure 1: Comparison of Nitrile-Alkylation (Blue) vs. Lithiation-Carboxylation (Red) Pathways Start_A 4-Methyl-2- pyridineacetonitrile Inter_A Nitrile Intermediate (gem-dimethyl) Start_A->Inter_A 1. NaH, MeI (2.2 eq) THF, 0°C to RT Product TARGET: 2-Methyl-2-(4-methylpyridin- 2-yl)propan-1-amine Inter_A->Product 2. LiAlH4 THF, Reflux Start_B 2-Isopropyl- 4-methylpyridine Inter_B1 Lithium Species Start_B->Inter_B1 1. n-BuLi THF, -78°C Inter_B2 Carboxylic Acid Intermediate Inter_B1->Inter_B2 2. CO2 (g) Inter_B3 Primary Amide Inter_B2->Inter_B3 3. CDI, NH4OH Inter_B3->Product 4. BH3-THF Reflux

Figure 1: The Nitrile route (Blue) offers step economy, while the Lithiation route (Red) offers modularity and safety.[1][2][3][4]

Detailed Experimental Protocols

Protocol A: The Nitrile-Alkylation Route (Recommended for Research)[2]

Objective: Synthesis of 2-Methyl-2-(4-methylpyridin-2-yl)propanenitrile (CAS 260981-46-2) and subsequent reduction.

Step 1: Gem-Dimethylation[1]
  • Setup: Flame-dry a 500 mL 3-neck flask equipped with a reflux condenser and addition funnel. Maintain inert atmosphere (

    
    ).
    
  • Reagents: Suspend NaH (60% in oil, 2.5 equiv) in anhydrous THF (10 vol). Cool to 0°C.[1][2][5]

  • Addition: Add 4-methyl-2-pyridineacetonitrile (1.0 equiv) dropwise. The solution will turn deep red/brown (formation of the benzylic anion).[1][2] Stir for 30 min.

  • Alkylation: Add Methyl Iodide (2.2 equiv) dropwise.[1][2] Caution: Exothermic.[1][2]

  • Reaction: Allow to warm to RT and stir for 4 hours. Monitor by TLC/LCMS.[1][2][6] The mono-methylated intermediate often appears transiently.[1][2]

  • Workup: Quench with sat.

    
    .[1][2][5] Extract with EtOAc.[1][2][7] Wash organic layer with brine, dry over 
    
    
    
    .[1][2][6]
  • Result: The crude nitrile is typically a pale yellow oil.[1][2] Yield: ~85-90%.[1]

Step 2: Reductive Amination (The "Dangerous" Step)[1][2]
  • Setup: Dry 1 L flask,

    
     atmosphere.
    
  • Reduction: Charge

    
      (2.0 equiv) pellets into anhydrous THF (20 vol) at 0°C.
    
  • Addition: Add the Nitrile (from Step 1) dissolved in THF dropwise.

  • Reflux: Heat to reflux (66°C) for 3-6 hours. The nitrile peak (

    
    ) must disappear in IR.[1][2]
    
  • Fieser Quench (Critical for Reproducibility): Cool to 0°C. Add water (

    
     mL), then 15% NaOH (
    
    
    
    mL), then water (
    
    
    mL) where
    
    
    = grams of LAH used.
  • Filtration: Filter the granular white precipitate. Rinse with ether.[1][2]

  • Purification: The filtrate is concentrated. For high purity (>98%), convert to the HCl salt by adding 4M HCl in dioxane, filtering the solid.[1][2]

Protocol B: The Lithiation Route (Recommended for Scale-Up)[2]

Objective: Functionalization of 2-isopropyl-4-methylpyridine.

Step 1: Lithiation and Carboxylation[1][2]
  • Reagents: Dissolve 2-isopropyl-4-methylpyridine (1.0 equiv) in anhydrous THF. Cool to -78°C.[1]

  • Lithiation: Add n-BuLi (1.1 equiv, 2.5M in hexanes) dropwise over 30 min. The solution turns deep red.[1][2] Stir for 1 hour at -78°C.

  • Trapping: Bubble dry

    
     gas  (excess) into the solution. The color will fade to pale yellow.[1][2]
    
  • Workup: Warm to RT. Quench with water.[1][2][5][6] Adjust pH to 3-4 with HCl. Extract impurities with EtOAc.[1][2][7] Adjust aqueous phase pH to 7-8 and extract the Carboxylic Acid intermediate into EtOAc.[1][2]

Step 2: Amide Formation & Reduction[1]
  • Activation: React the crude acid with CDI (1.1 equiv) in DMF, followed by

    
      or ammonia gas. This yields the primary amide.[1][2]
    
  • Reduction: Reduce the amide using Borane-THF complex (

    
    ) at reflux.[1][2] Note: Borane is safer than LAH on large scales but requires an acidic methanol quench to break the boron-amine complex.[2]
    

Reproducibility Checkpoints & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield (Step 1, Route A) Mono-alkylation due to insufficient base/MeI.[1]Use 2.5 eq NaH and 2.5 eq MeI.[1][2] Ensure reaction runs >4h.
Incomplete Reduction (Route A) Old

or moisture contamination.[1][2]
Use pellets instead of powder (less surface oxidation).[1][2] Titrate LAH if necessary.
Regioisomers (Route B) Lithiation at the 4-methyl group instead of isopropyl.[1][2]Maintain -78°C strictly. The isopropyl tertiary proton is kinetically favored only at low temps.[1][2]
Product Instability Free amine absorbs

from air (carbamate formation).[1][2]
Store as the Dihydrochloride salt .

References

  • Synthesis of Pyridin-2-yl-methylamine Derivatives. European Patent Office.[1] Patent EP1358179B1.[1][2] Available at: [1][2]

  • Preparation of 2-isopropyl-4-methylpyridin-3-amine (Analogous Precursor Chemistry). World Intellectual Property Organization.[1] WO2021047603.[1][2][8] Available at: [Link][1][2]

  • 2-Methyl-2-(4-methylpyridin-2-yl)propanenitrile (Nitrile Precursor Data). Biosynth & PubChem.[1] CAS 260981-46-2.[1][9] Available at: [Link][1][2]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-2-(4-methylpyridin-2-yl)propan-1-amine
Reactant of Route 2
2-Methyl-2-(4-methylpyridin-2-yl)propan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.